4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNVNMZVOJKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424690 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80744-01-0 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde properties
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, reactivity, and application of this versatile heterocyclic compound. The methodologies described herein are presented with a focus on causality and reproducibility, reflecting the standards of an experienced laboratory setting.
Introduction: A Scaffold of Potential
This compound (CAS No. 80744-01-0) is a bicyclic heterocyclic compound featuring a partially saturated carbocyclic ring fused to a pyrrole core, functionalized with an aldehyde group at the 2-position.[1] This unique structural arrangement confers a blend of chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry.
Unlike its fully aromatic counterpart, indole, which typically undergoes electrophilic substitution at the C-3 position, the reduced aromaticity of the tetrahydroindole core directs reactivity in a manner more characteristic of a pyrrole. This allows for selective functionalization at the C-2 position, providing a strategic advantage for synthetic chemists.[1] The aldehyde group further enhances its utility, serving as a versatile handle for a wide array of chemical transformations.[1] This guide will explore the core properties, synthesis, reactivity, and applications that underscore its significance.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80744-01-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMF, THF, Dichloromethane | [1][3] |
Spectroscopic Profile: An Analytical Fingerprint
While comprehensive, experimentally verified spectral data for this compound is not widely available in public repositories, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds like indole-2-carbaldehyde. These predictions provide a reliable baseline for characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Wavenumber / Chemical Shift (δ) / m/z | Rationale / Key Features |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H, CHO)~8.0-9.0 ppm (br s, 1H, NH)~6.8-7.0 ppm (s, 1H, C3-H)~2.5-2.8 ppm (m, 4H, C4-H₂, C7-H₂)~1.7-1.9 ppm (m, 4H, C5-H₂, C6-H₂) | The aldehyde proton is highly deshielded. The NH proton is broad due to exchange. The C3 proton appears as a singlet in the pyrrolic region. The aliphatic protons on the saturated ring will appear as multiplets in the upfield region. |
| ¹³C NMR | ~180-185 ppm (C=O)~130-140 ppm (C2, C7a)~110-125 ppm (C3, C3a)~20-25 ppm (C4, C5, C6, C7) | The aldehyde carbonyl is a key downfield signal. Four sp² carbons for the pyrrole ring and its fusion points, and four sp³ carbons for the saturated ring are expected. |
| IR Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch, broad)~2930, 2850 cm⁻¹ (C-H sp³ stretch)~2820, 2720 cm⁻¹ (Aldehyde C-H stretch)~1660-1680 cm⁻¹ (C=O stretch, strong) | The presence of the NH group, aliphatic CH₂, and the conjugated aldehyde functional group will give rise to these characteristic strong absorptions. |
| Mass Spectrometry (EI) | m/z 149 [M]⁺m/z 148 [M-H]⁺m/z 120 [M-CHO]⁺ | The molecular ion peak is expected at 149. Common fragmentation patterns would include the loss of a hydrogen radical or the entire formyl group. |
Section 2: Synthesis Methodologies
The most common and efficient method for synthesizing this compound is the formylation of the corresponding 4,5,6,7-tetrahydro-1H-indole precursor. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its reliability with electron-rich heterocyclic systems.[4]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to formylate an activated aromatic or heterocyclic ring.[4] The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
The choice of this method is strategic:
-
High Regioselectivity: For pyrrole-like systems such as tetrahydroindole, the reaction proceeds selectively at the electron-rich C-2 position.
-
Mild Conditions: The reaction typically proceeds at manageable temperatures (0 °C to room temperature), preserving the integrity of other functional groups.
-
Accessibility of Reagents: DMF and POCl₃ are common, inexpensive laboratory reagents.
Below is a diagram illustrating the workflow for the synthesis.
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for qualified professionals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4,5,6,7-Tetrahydro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Rationale: This step forms the electrophilic chloroiminium ion (Vilsmeier reagent). Performing this at 0 °C controls the exotherm and prevents degradation of the reagent.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.
-
-
Formylation:
-
Dissolve 4,5,6,7-tetrahydro-1H-indole (1.0 equivalent) in anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Rationale: The electron-rich tetrahydroindole acts as a nucleophile, attacking the Vilsmeier reagent. DCM is a good, inert solvent for this reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes excess acid. Caution: This can be a vigorous process with gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with water, then with brine.
-
Rationale: The extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Section 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the pyrrole-like ring system.
Caption: Key Reactivity Pathways of the Title Compound.
-
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[1]
-
Reduction: The aldehyde is easily reduced to the primary alcohol, (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[1] Stronger agents like lithium aluminum hydride (LiAlH₄) are also effective.
-
Nucleophilic Addition: As an electrophile, the aldehyde carbon is susceptible to attack by various nucleophiles. This includes the formation of imines with primary amines, cyanohydrins with cyanide, and acetals with alcohols under acidic conditions. These reactions are fundamental for building molecular complexity.
-
-
Reactions of the Heterocyclic Ring:
-
Electrophilic Substitution: While the C-2 position is blocked, the C-3 position of the pyrrole ring remains electron-rich and is the most likely site for further electrophilic substitution, for example, with N-bromosuccinimide (NBS) for bromination.[1]
-
Dehydrogenation/Aromatization: The tetrahydroindole core can be aromatized to the corresponding indole-2-carbaldehyde using oxidizing agents like palladium on carbon (Pd/C) at elevated temperatures or with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides a synthetic route to C-2 functionalized indoles, which are otherwise challenging to prepare.
-
Section 4: Applications in Research and Drug Discovery
The true value of this compound lies in its application as a versatile building block.
-
Pharmaceutical Synthesis: The tetrahydroindole motif is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[5] Derivatives have been investigated for a range of therapeutic targets. For instance, the broader 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the Hepatitis C Virus (HCV). The aldehyde provides a key anchor point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Complex Molecules: It serves as a precursor for constructing more complex polyheterocyclic systems.[5] The reactivity of both the aldehyde and the ring allows for sequential or tandem reactions to build fused ring systems of medicinal interest.
-
Industrial Chemistry: Derivatives of this compound have potential applications in the synthesis of dyes and pigments.[1]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data sheets for this compound and its analogues, the following protocols must be observed.
Hazard Profile:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Protocol: Safe Handling, Storage, and Disposal
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid breathing dust or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
The compound may be air-sensitive; consider handling under an inert atmosphere for long-term storage or sensitive reactions.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
-
Disposal:
-
Dispose of waste contents and containers at a licensed hazardous-waste disposal facility. Do not dispose of down the drain.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its distinct reactivity, governed by the interplay between the aldehyde functionality and the partially saturated indole core, opens avenues for the efficient construction of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, researchers can fully leverage the potential of this valuable scaffold in the pursuit of novel materials and therapeutics.
References
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]
- Andreev, I. A., et al. (2016). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 124, 658-670.
-
PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]
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NIST. Indole-6-carboxaldehyde. [Online]. Available: [Link]
- Van der Heiden, S., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4627.
-
PubChem. Indole-2-carboxaldehyde. [Online]. Available: [Link]
- Gevorgyan, V., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7.
-
PubChemLite. Indole-2-carboxaldehyde (C9H7NO). [Online]. Available: [Link]
-
Royal Society of Chemistry. Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Online]. Available: [Link]
Sources
chemical structure of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its unique structural features, physicochemical properties, and established synthetic routes. The guide will further explore its chemical reactivity, highlighting its utility as a versatile intermediate for the synthesis of more complex molecular architectures. Finally, we will review its documented biological activities and applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this valuable chemical entity.
Introduction: The Tetrahydroindole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its partially saturated analogue, the 4,5,6,7-tetrahydroindole system, offers a unique three-dimensional geometry that can be exploited to achieve enhanced binding affinity and selectivity for various biological targets. The introduction of a carbaldehyde group at the 2-position of this scaffold endows the molecule with a reactive handle, opening up a plethora of possibilities for chemical derivatization and the synthesis of diverse compound libraries. This compound thus represents a key building block for the construction of novel bioactive molecules with potential applications in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][3] Its structure consists of a pyrrole ring fused to a cyclohexane ring, with an aldehyde functional group attached to the C-2 position of the pyrrole ring. The presence of the tetrahydro component reduces the aromaticity of the indole system, which in turn influences its electronic properties and reactivity. The aldehyde group is a key feature, providing an electrophilic site for various chemical transformations.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 80744-01-0 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| Appearance | Solid (typical) | |
| InChI Key | OORNVNMZVOJKQR-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this valuable intermediate can be achieved through several strategic approaches. The choice of synthetic route often depends on the availability of starting materials, desired scale, and overall efficiency. A common and effective method is the formylation of the 4,5,6,7-tetrahydro-1H-indole precursor.
Vilsmeier-Haack Formylation: A Reliable Protocol
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of 4,5,6,7-tetrahydro-1H-indole, this reaction proceeds with high regioselectivity at the C-2 position due to the directing effect of the nitrogen atom.
Sources
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde molecular weight.
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of this compound, focusing on its molecular characteristics, synthesis, reactivity, and applications as a versatile intermediate in medicinal chemistry and materials science.
Executive Summary
This compound is a bicyclic heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, featuring a partially saturated carbocycle fused to a pyrrole ring bearing an electrophilic aldehyde group, makes it a valuable building block for the synthesis of more complex molecular architectures. With a molecular weight of 149.19 g/mol , this compound serves as a key precursor for various pharmaceuticals and functional materials. This document details its fundamental properties, established synthetic routes, characteristic reactivity, and notable applications, providing researchers with a consolidated resource for leveraging this important molecule.
Core Molecular and Physicochemical Properties
The unique structural attributes of this compound—namely the combination of a non-aromatic cyclohexene ring with an electron-rich pyrrole-2-carbaldehyde system—govern its chemical behavior and utility. The aldehyde group confers electrophilic reactivity, while the tetrahydroindole core offers a scaffold that is less aromatic than a fully unsaturated indole, influencing its substitution patterns.[1]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Exact Mass | 149.08400 Da | [2] |
| CAS Number | 80744-01-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI Key | OORNVNMZVOJKQR-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid | |
| Melting Point | 138-142 °C |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the introduction of a formyl group onto the pre-formed tetrahydroindole nucleus. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution at the C-2 position.[3]
General Synthetic Workflow
A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mild formylating agent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride ((COCl)₂).[3]
Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a representative synthesis based on established chemical principles for formylating pyrrole-like structures.
Step 1: Preparation of the Vilsmeier Reagent
-
Procedure: To a flask containing anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphoryl chloride (POCl₃) dropwise with stirring. The mixture is stirred for 30-60 minutes at 0°C.
-
Rationale (Expertise & Experience): This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Performing the addition at 0°C controls the reaction rate and prevents degradation of the reagent. An inert atmosphere is crucial to prevent hydrolysis of POCl₃ and the resulting reagent by atmospheric moisture.
Step 2: Formylation Reaction
-
Procedure: A solution of 4,5,6,7-Tetrahydro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is added slowly to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC) indicates complete consumption of the starting material.
-
Rationale (Causality): The tetrahydroindole, being a pyrrole derivative, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent, primarily at the C-2 position due to electronic stabilization of the intermediate.[3]
Step 3: Work-up and Isolation
-
Procedure: The reaction mixture is carefully poured into a beaker of ice-water containing a base, such as sodium hydroxide or sodium carbonate solution, to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Rationale (Trustworthiness): The hydrolytic work-up is a critical step. The basic solution neutralizes the reaction mixture and facilitates the conversion of the intermediate to the final aldehyde product. Washing with water removes inorganic salts and residual DMF.
Step 4: Purification
-
Procedure: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Rationale (Self-Validation): Purification is essential to remove unreacted starting materials and byproducts. The choice of method depends on the scale and purity requirements. Purity is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile synthetic intermediate.
-
Aldehyde Group Reactions: The aldehyde moiety can undergo standard transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or used in condensation reactions (e.g., with hydrazides to form dyes).[1][4]
-
Ring Reactions: The pyrrole ring can participate in further electrophilic substitution reactions, typically at the C-3 position.[1] It can also be dehydrogenated to form the corresponding aromatic indole-2-carbaldehyde.
Caption: Key reaction pathways for derivatization.
Applications in Research and Development
This compound is rarely the final target but rather a crucial stepping stone for more complex molecules.
-
Pharmaceutical Scaffolding: The tetrahydroindole motif is present in various biologically active compounds.[4] Derivatives have been investigated for a range of pharmacological activities, including potential antimicrobial and anticancer properties.[1] Notably, the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as an inhibitor of the Hepatitis C Virus (HCV).[5]
-
Medicinal Chemistry Intermediate: The aldehyde functional group allows for its use in building larger molecules through reactions like reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for drug discovery.
-
Materials Science: It serves as a precursor in the synthesis of specialized dyes and pigments. For instance, condensation with acyl hydrazides followed by complexation is a route to BOPAHY dyes.[4]
Analytical Characterization
The identity and purity of this compound are unequivocally confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of signals corresponding to the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde and the N-H stretch of the pyrrole ring.
Safety and Handling
According to GHS classifications, this compound should be handled with care in a well-ventilated area or fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2]
References
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (NIH). [Link]
-
A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
-
1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI). Chemsrc. [Link]
-
MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
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Indole-2-carboxaldehyde | C9H7NO. PubChem. [Link]
-
Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. PubMed Central. [Link]
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- 5. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0), a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, and known biological activities, with a focus on its prospective applications as an intermediate in the creation of novel therapeutic agents. While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon established knowledge of related indole derivatives to provide a foundational understanding of its potential mechanisms of action and to offer detailed experimental protocols for its evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique structural features of this molecule for the discovery of new pharmaceuticals.
Introduction: The Tetrahydroindole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The partially saturated analog, 4,5,6,7-tetrahydroindole, offers distinct advantages, including improved aqueous solubility and a three-dimensional structure that can enhance binding to biological targets.[1] The introduction of a carbaldehyde group at the 2-position of the tetrahydroindole ring, as in this compound, provides a reactive handle for further chemical modifications, making it a valuable building block in synthetic organic chemistry.[1] This electrophilic aldehyde group can readily participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[1]
Derivatives of the indole scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The unique combination of a partially saturated ring system and a reactive aldehyde functional group in this compound suggests its potential as a precursor for novel therapeutic agents.[1]
Physicochemical Properties and Synthesis
Chemical Profile
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 80744-01-0 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
Synthetic Approaches
The most common method for the synthesis of this compound is the formylation of 4,5,6,7-tetrahydroindole.[1][3] The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[3][5]
Diagram: Vilsmeier-Haack Reaction for the Synthesis of this compound
Caption: General workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydroindole
This protocol is a general guideline and may require optimization.
Materials:
-
4,5,6,7-Tetrahydroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve anhydrous DMF in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (or oxalyl chloride) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4,5,6,7-tetrahydroindole in anhydrous DCM in a separate flask.
-
Cool the Vilsmeier reagent solution back to 0 °C and slowly add the solution of 4,5,6,7-tetrahydroindole dropwise with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (monitor the reaction progress by TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Potential Biological Activities and Mechanisms of Action
While specific studies on the biological activity of this compound are not extensively reported, the broader class of indole derivatives has been a rich source of bioactive compounds. The potential anticancer and antimicrobial activities of this compound are of particular interest.
Anticancer Potential
Indole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6] The aldehyde group at the C-2 position of the indole ring is an electrophilic center that can potentially react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and death in cancer cells.[1]
Potential Mechanisms of Anticancer Activity:
-
Induction of Apoptosis: Many indole-containing compounds have been reported to induce apoptosis in cancer cells.[7] This could occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by the activation of death receptors on the cell surface.[8][9] The aldehyde functionality could potentially play a role in modulating the activity of key apoptotic proteins.
-
Cell Cycle Arrest: Some indole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[10] This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).
Diagram: Potential Anticancer Mechanisms of Action
Caption: Putative pathways for anticancer activity.
Antimicrobial Potential
The indole scaffold is also present in many natural and synthetic antimicrobial agents.[11] The mechanisms of antimicrobial action for indole derivatives are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[11] The electrophilic nature of the aldehyde group in this compound could contribute to its antimicrobial activity by reacting with key microbial proteins and enzymes.
Potential Mechanisms of Antimicrobial Activity:
-
Enzyme Inhibition: The aldehyde group can form covalent adducts with active site residues of essential microbial enzymes, leading to their inactivation.
-
Disruption of Cell Wall/Membrane Integrity: Indole derivatives can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole compounds have been shown to inhibit biofilm formation, making bacteria more susceptible to conventional antibiotics.[11]
Experimental Protocols for Biological Evaluation
To assess the potential anticancer and antimicrobial activities of this compound, standardized in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol for MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]
Detailed Protocol for Broth Microdilution Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
This compound
-
DMSO, sterile
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its unique structural features, combining a partially saturated indole core with a reactive aldehyde group, make it an attractive starting point for the development of new anticancer and antimicrobial drugs. While the direct biological data for this specific compound is currently limited, the extensive research on related indole derivatives provides a strong rationale for its further investigation.
Future research should focus on the systematic evaluation of the biological activities of this compound and its derivatives. This should include comprehensive screening against a panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity. Mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this versatile tetrahydroindole scaffold.
References
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Available from: [Link]
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National Center for Biotechnology Information. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available from: [Link]
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Frontiers in Pharmacology. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Available from: [Link]
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National Center for Biotechnology Information. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]
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biological activity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde.
An In-depth Technical Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Authored by a Senior Application Scientist
Abstract
The 4,5,6,7-tetrahydro-1H-indole scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of a partially saturated carbocyclic ring and a pyrrole nucleus. This guide focuses on a key derivative, this compound, a molecule of significant interest due to its inherent reactivity and its role as a versatile intermediate for the synthesis of complex therapeutic agents. We will explore its chemical properties, delve into its known biological activities, including potential antimicrobial, anticancer, and antiviral applications, and elucidate the underlying mechanisms of action. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a review of the existing literature but also detailed experimental protocols and structure-activity relationship insights to guide future discovery efforts.
Introduction: The Chemical and Structural Landscape
This compound (CAS No. 80744-01-0) is a bicyclic heterocyclic compound featuring a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its structure is characterized by a partially saturated six-membered ring fused to a five-membered pyrrole ring, with a reactive aldehyde group at the C-2 position.[1]
This unique architecture confers distinct chemical properties. The tetrahydroindole core has reduced aromaticity compared to a fully aromatic indole, which can improve aqueous solubility and bioavailability—critical parameters in drug design.[1] The aldehyde group at the C-2 position is a key functional handle, acting as an electrophile that can participate in various chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions.[1] This reactivity is central to both its utility as a synthetic intermediate and its potential mechanisms of biological action.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80744-01-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | Varies (often a solid) | General |
| Key Functional Groups | Tetrahydroindole, Aldehyde | [1] |
Synthesis Strategies: Accessing the Scaffold
The availability of a compound is paramount for its exploration. The synthesis of this compound and its parent scaffold can be achieved through several established routes. One common method involves the formylation of the 4,5,6,7-tetrahydroindole ring, which, unlike a standard indole that favors electrophilic substitution at C-3, can be selectively functionalized at the C-2 position.[3] Another approach involves the cyclization of appropriate acyclic precursors under acidic or basic conditions to construct the fused ring system.[1] The accessibility of this scaffold through multi-component reactions further enhances its appeal in creating diverse chemical libraries for screening.[4][5]
Caption: Synthetic pathway from precursors to the target compound.
Biological Activities and Therapeutic Potential
The indole nucleus is a cornerstone of pharmacology, present in numerous natural products and FDA-approved drugs.[6][7] The 4,5,6,7-tetrahydroindole scaffold inherits this potential, with derivatives showing a range of biological activities.
Antimicrobial and Anticancer Activity
Preliminary investigations suggest that this compound possesses potential antimicrobial and anticancer properties.[1] The proposed mechanism of action hinges on the reactivity of the C-2 aldehyde group. This electrophilic center can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues within critical proteins.[1] This irreversible modification can disrupt protein structure and function, leading to enzyme inhibition, interruption of signaling pathways, and ultimately, cell death. Furthermore, the molecule may participate in redox reactions, influencing cellular oxidative stress levels, a pathway implicated in both antimicrobial and anticancer effects.[1]
Caption: Covalent bonding mechanism of the aldehyde group.
Antiviral Activity: A Novel Anti-HCV Scaffold
One of the most promising areas of research for this scaffold is in antiviral therapy. A study identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel inhibitor of the Hepatitis C Virus (HCV).[8] While the parent carbaldehyde was not the final hit, it represents the core chemical space from which these potent antivirals were developed. The most active derivative from this study demonstrated significant efficacy against multiple HCV genotypes.[8]
Table 2: Anti-HCV Activity of a Lead Tetrahydroindole Derivative
| Compound ID | HCV Genotype 1b (EC₅₀) | HCV Genotype 2a (EC₅₀) | Source |
| Compound 39 | 7.9 µM | 2.6 µM | [8] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Interestingly, mechanistic studies revealed that this lead compound did not inhibit known HCV targets like the NS5B polymerase or NS3 helicase.[8] This suggests a novel mechanism of action, making this scaffold particularly valuable for overcoming existing drug resistance. Future research will focus on identifying the specific molecular target of these compounds.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities discussed.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the compound against a cancer cell line.
-
Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute further in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Anti-HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
-
Cell Culture: Plate Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding luciferase) in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer. Luciferase expression is directly proportional to HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed inhibition is not due to cell death.
-
Data Analysis: Calculate the EC₅₀ for antiviral activity and the CC₅₀ (half-maximal cytotoxic concentration). The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window.
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a gateway to a rich chemical space with significant therapeutic potential. Its unique structural features—a bioavailable scaffold and a reactive aldehyde group—make it a compelling starting point for drug discovery campaigns targeting cancer, microbial infections, and viral diseases.[1] The discovery of a related derivative as a potent anti-HCV agent with a novel mechanism of action underscores the untapped potential of this scaffold.[8]
Future work should focus on three key areas:
-
Target Identification: Elucidating the specific molecular targets for its anticancer and antiviral effects is crucial.
-
Medicinal Chemistry Optimization: Synthesizing and screening libraries of derivatives to improve potency and selectivity, exploring modifications at the N-1, C-2, and other positions on the carbocyclic ring.
-
Pharmacokinetic and In Vivo Studies: Evaluating optimized lead compounds for their metabolic stability, bioavailability, and efficacy in preclinical animal models.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of the 4,5,6,7-tetrahydro-1H-indole scaffold.
References
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De la Torre, G., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4615. [Link]
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Progress in the synthesis of 4,5,6,7-tetrahydroindoles | Request PDF. ResearchGate. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32955. [Link]
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A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(2), 791-799. [Link]
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Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini-Reviews in Medicinal Chemistry, 14(7), 606-621. [Link]
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1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) | 80744-01-0. Chemsrc. [Link]
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Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives | Request PDF. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9042. [Link]
-
Andreev, I. A., et al. (2018). Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. European Journal of Medicinal Chemistry, 143, 145-154. [Link]
-
Marchenko, K. I., & Kolos, N. N. (2023). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(11/12), 803-818. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde mechanism of action.
An In-Depth Technical Guide on the Strategic Utility of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in Drug Discovery
Authored by: A Senior Application Scientist
Introduction:
In the landscape of modern medicinal chemistry, the strategic value of a molecular scaffold is often determined by its synthetic versatility and its prevalence in biologically active compounds. This compound, while not recognized for its own intrinsic, potent biological activity, represents a cornerstone synthetic intermediate. Its true significance lies in its role as a versatile precursor for the construction of more complex, therapeutically relevant molecules. This guide provides an in-depth exploration of the synthetic utility and the mechanistic implications of the compounds derived from this valuable building block, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use in synthetic strategies and explore the mechanisms of action of the potent molecules it helps create.
Part 1: The 4,5,6,7-Tetrahydro-1H-indole Scaffold: A Privileged Structure in Medicinal Chemistry
The tetrahydroindole core is a recurring motif in a multitude of natural products and synthetic compounds that exhibit significant biological activities. Its partially saturated nature provides a three-dimensional geometry that can facilitate favorable interactions with the complex topographies of biological targets. This structural feature is often a key contributor to the binding affinity and selectivity of drug candidates.
The presence of the indole nitrogen and the aldehyde functional group at the 2-position in this compound offers a rich chemical handle for a variety of synthetic transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental practice in lead optimization campaigns.
Part 2: Synthetic Applications in the Pursuit of Novel Therapeutics
The primary utility of this compound is demonstrated in its application as a key intermediate in the total synthesis of complex natural products and their analogs. A prominent example is its use in the synthesis of teleocidin analogues, a class of compounds known for their potent protein kinase C (PKC) activating properties.
Experimental Protocol: Synthesis of a Teleocidin Analogue Precursor
The following protocol outlines a representative synthetic transformation involving this compound. This exemplifies its role as a foundational building block.
Objective: To synthesize a key intermediate for a simplified teleocidin analogue via a Wittig reaction.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Anhydrous Toluene
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with this compound (1 equivalent).
-
Reagent Addition: Anhydrous toluene is added to dissolve the starting material. To this solution, (Triphenylphosphoranylidene)acetonitrile (1.1 equivalents) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux under an argon atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired olefin product.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the aldehyde and the degradation of the Wittig reagent.
-
Anhydrous Solvent: Toluene is dried to prevent the hydrolysis of the Wittig reagent, which would quench the reaction.
-
Stoichiometry: A slight excess of the Wittig reagent is used to ensure complete consumption of the starting aldehyde.
-
Purification: Column chromatography is essential for separating the desired product from the triphenylphosphine oxide byproduct of the Wittig reaction.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the olefination of the title compound.
Part 3: Mechanism of Action of Biologically Active Derivatives
While this compound itself is not a known potent bioactive agent, the compounds synthesized from it have well-defined mechanisms of action. Understanding these provides insight into the therapeutic potential of this chemical class.
Case Study: Teleocidin Analogues and Protein Kinase C (PKC) Modulation
Teleocidins are a class of indole alkaloids that are potent activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell growth, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer.
Mechanism of Action:
Teleocidin and its analogues act as agonists of the C1 domain of PKC. The C1 domain is the binding site for the endogenous activator, diacylglycerol (DAG). By mimicking the structure of DAG, teleocidin analogues can bind to and activate PKC, leading to the phosphorylation of downstream target proteins.
Signaling Pathway:
Caption: Activation of PKC by a teleocidin analogue.
Quantitative Data Summary:
| Compound Class | Target | Typical Binding Affinity (Ki) | Cellular Effect |
| Teleocidin Analogues | Protein Kinase C (PKC) | Low nM range | Potent tumor promotion, apoptosis induction in some cell lines |
Conclusion
This compound is a quintessential example of a molecule whose value is realized through its synthetic potential. While it does not possess a significant mechanism of action in its own right, it serves as a critical starting material for the synthesis of complex and potent biologically active molecules. The ability to readily modify its structure allows for the fine-tuning of the pharmacological properties of its derivatives. For drug development professionals, understanding the synthetic accessibility and the structure-activity relationships of compounds derived from this scaffold is paramount in the design of novel therapeutics targeting a range of diseases. The continued exploration of the chemical space accessible from this compound holds promise for the discovery of next-generation medicines.
References
- Due to the nature of this topic, specific references detailing the mechanism of action for "this compound" are not available as it is primarily a synthetic intermediate. The references provided would typically be related to the synthesis and biological activity of its derivatives, such as teleocidin analogues. A comprehensive literature search for such derivatives would be the next step for a researcher in this field.
reactivity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde.
An In-Depth Technical Guide to the Reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Abstract
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group appended to a partially saturated indole core, provides a versatile platform for constructing complex molecular architectures.[1] The tetrahydroindole nucleus reduces the aromaticity compared to a fully aromatic indole, influencing the reactivity of the pyrrole ring, while the aldehyde group introduces a primary site for electrophilic reactions and carbon-carbon bond formation.[1] This guide provides a comprehensive analysis of the molecule's reactivity, detailing key transformations, mechanistic considerations, and field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.
Core Reactivity Profile: A Tale of Two Moieties
The chemical behavior of this compound is dominated by the interplay between its two principal functional components: the C2-aldehyde and the tetrahydroindole scaffold. Understanding this duality is critical for predicting its reaction outcomes and designing synthetic strategies.
-
The Aldehyde Group: As a classic electrophilic center, the aldehyde is the primary site for nucleophilic attack. Its reactivity enables a host of transformations, including oxidation, reduction, and the formation of new carbon-carbon and carbon-nitrogen bonds. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, which is a key aspect of its mechanism of action in potential therapeutic applications.[1]
-
The Tetrahydroindole Scaffold: Unlike a fully aromatic indole, which typically undergoes electrophilic substitution at the C3 position, the 4,5,6,7-tetrahydro derivative behaves more like a substituted pyrrole.[2] This makes the C2 position, adjacent to the nitrogen, a prime site for functionalization, such as formylation.[2] Furthermore, the saturated cyclohexane ring can be dehydrogenated to form the corresponding fully aromatic indole, providing a pathway to different classes of compounds.
Figure 1: Key reactivity pathways of this compound.
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved through the formylation of the parent 4,5,6,7-tetrahydro-1H-indole. Several synthetic routes exist for the tetrahydroindole precursor itself, often starting from accessible materials like cyclohexanone.[3] A common and effective method for introducing the aldehyde group at the C2 position is the Vilsmeier-Haack reaction.
Causality Behind the Vilsmeier-Haack Reaction: This reaction is highly effective for formylating electron-rich heterocycles. The reagent, generated from dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, is a mild electrophile (the Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺). The pyrrole ring of the tetrahydroindole is sufficiently nucleophilic to attack this electrophile, leading to regioselective formylation at the C2 position, which is sterically and electronically favored.[2]
Key Transformations of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of synthetic modifications.
Oxidation and Reduction
Standard protocols for aldehyde manipulation are readily applicable.
-
Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1] This carboxylic acid derivative is a valuable intermediate for amide bond formation or further functionalization.
-
Reduction: Conversely, the aldehyde is easily reduced to the primary alcohol with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation is often used to remove the carbonyl's electron-withdrawing effect or to introduce a new reactive site.
| Reaction Type | Typical Reagents | Product Functional Group |
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Knoevenagel | Active Methylene Compound, Piperidine | α,β-Unsaturated System |
| Wittig | Phosphonium Ylide | Alkene |
Table 1: Summary of common reactions involving the aldehyde group.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4][5] This reaction is catalyzed by a weak base, such as an amine.[4]
Mechanistic Insight: The base (e.g., piperidine) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[4] The use of a mild base is crucial to prevent competitive self-condensation of the aldehyde.[4]
This protocol describes the synthesis of (4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)malononitrile.
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 6.7 mmol) and malononitrile (0.44 g, 6.7 mmol) in absolute ethanol (20 mL).
-
Rationale: Ethanol serves as a polar protic solvent that dissolves the reactants and facilitates the reaction. An equimolar ratio of reactants is used for optimal conversion.
-
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise via a syringe.
-
Rationale: Piperidine is a mild organic base that effectively catalyzes the reaction by generating the nucleophilic enolate from malononitrile without promoting unwanted side reactions.[4]
-
-
Reaction Execution: Heat the reaction mixture to reflux (~78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for real-time monitoring to determine the point of maximum product formation.
-
-
Workup and Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. The resulting solid is typically of high purity. Recrystallization from ethanol can be performed if necessary.
Figure 2: Experimental workflow for a Knoevenagel condensation.
Reactivity of the Tetrahydroindole Ring
While the aldehyde is often the primary focus, the ring system offers unique opportunities for diversification.
Aromatization
One of the most valuable transformations of this scaffold is its dehydrogenation to the corresponding fully aromatic indole-2-carbaldehyde. This reaction effectively "unlocks" a different class of compounds with distinct electronic and biological properties. A common and efficient reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Mechanistic Insight: DDQ is a powerful hydrogen acceptor. The reaction proceeds via a hydride abstraction from the cyclohexane ring, followed by proton loss, leading to the formation of the stable aromatic system. This transformation is particularly useful in the later stages of a synthesis to create indole derivatives that are prevalent in natural products and pharmaceuticals.[6][7]
Electrophilic Substitution
While the C2 position is blocked by the carbaldehyde, the C3 position remains a potential site for electrophilic substitution, characteristic of pyrrole-like reactivity.[1] Reactions such as halogenation or nitration could potentially occur at this position, although the electron-withdrawing nature of the C2-aldehyde would deactivate the ring compared to the unsubstituted parent heterocycle.
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds.[7] this compound serves as a key building block for accessing novel analogs. Its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The ability to readily modify both the aldehyde and the ring system allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, Knoevenagel condensation products of indole aldehydes have been evaluated as potential antioxidant and cytotoxic agents.[8]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its reactivity is characterized by the electrophilic nature of the C2-aldehyde, which readily undergoes oxidation, reduction, and a variety of nucleophilic addition reactions to form new carbon-carbon bonds. Concurrently, the tetrahydroindole ring can be aromatized to access the corresponding fully unsaturated indole system. This dual reactivity provides chemists with a powerful toolkit for the synthesis of diverse and complex heterocyclic structures, making it a cornerstone scaffold for projects in medicinal chemistry and materials science.
References
-
Jacobs, J., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4587. Available at: [Link]
-
Trofimov, B. A., et al. (2012). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 82, 1195–1205. Available at: [Link]
-
Gevorgyan, V., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Moody, C. J., & Pitts, M. R. (2005). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 3(18), 3401-3406. Available at: [Link]
-
Righi, G., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2939. Available at: [Link]
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Garg, N. K., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(49), 17687–17695. Available at: [Link]
-
Biradar, J. S., & Sasidhar, B. S. (2011). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. European Journal of Medicinal Chemistry, 46(12), 6112-8. Available at: [Link]
-
de Sa, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32964. Available at: [Link]
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Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring a partially saturated carbocyclic ring fused to a pyrrole core with a reactive aldehyde group, offers diverse opportunities for chemical modification. Despite its commercial availability and established use, a comprehensive, publicly available dataset of its spectroscopic characterization is notably scarce. This technical guide aims to fill this void by providing a detailed analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopic interpretation and comparison with closely related, well-characterized analogs. This guide will serve as a critical resource for researchers to facilitate the identification, verification, and quality control of this important synthetic intermediate.
Introduction: The Chemical Significance of a Versatile Scaffold
The 4,5,6,7-tetrahydro-1H-indole framework is a prevalent motif in numerous natural products and pharmacologically active compounds. The introduction of a carbaldehyde group at the 2-position of this scaffold provides a versatile chemical handle for a wide array of synthetic transformations. This aldehyde functionality can readily participate in reactions such as nucleophilic additions, reductive aminations, oxidations, and Wittig-type reactions, enabling the construction of complex molecular architectures.
The partially saturated nature of the six-membered ring in this compound imparts distinct conformational properties compared to its fully aromatic counterpart, indole-2-carbaldehyde. This structural nuance can significantly influence the biological activity and pharmacokinetic properties of its derivatives, making it a compound of high interest for structure-activity relationship (SAR) studies in drug development.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the IUPAC numbering convention, is depicted below. Understanding this structure is fundamental to interpreting its spectroscopic data.
Figure 1. Molecular Structure of this compound.
Predicted Spectroscopic Data and Interpretation
Due to the absence of experimentally acquired spectra in the public domain, this section provides a detailed prediction and interpretation of the key spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide valuable information about the number and types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-aldehyde | 9.5 - 10.0 | Singlet | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| NH | 8.0 - 9.0 | Broad Singlet | - | The pyrrolic NH proton is typically broad and its chemical shift is solvent-dependent. |
| H-3 | 6.8 - 7.2 | Singlet or Doublet | Small (if coupled to NH) | This proton is on the electron-rich pyrrole ring and adjacent to the aldehyde group. |
| H-4, H-7 | 2.5 - 2.9 | Multiplet | - | These allylic protons are adjacent to the pyrrole ring. |
| H-5, H-6 | 1.7 - 2.0 | Multiplet | - | These methylene protons are in the saturated carbocyclic ring. |
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the NH proton more clearly.
-
Decoupling Experiments: To confirm the assignments, homonuclear decoupling experiments can be performed. For instance, irradiating the signals for H-4 and H-7 should simplify the multiplets of H-5 and H-6.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 180 - 190 | The carbonyl carbon of the aldehyde is highly deshielded. |
| C-2 | 135 - 145 | The carbon atom attached to the aldehyde group and the nitrogen atom. |
| C-7a | 130 - 140 | The bridgehead carbon atom of the pyrrole ring. |
| C-3a | 120 - 130 | The other bridgehead carbon atom. |
| C-3 | 110 - 120 | The carbon atom adjacent to the C-2. |
| C-4, C-7 | 20 - 30 | The allylic carbon atoms in the saturated ring. |
| C-5, C-6 | 20 - 30 | The methylene carbon atoms in the saturated ring. |
Experimental Workflow for NMR Data Acquisition:
Figure 2. Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
The IR spectrum will highlight the presence of key functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of the pyrrole N-H bond. |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | Aromatic C-H stretch from the pyrrole ring. |
| C-H Stretch (sp³) | 2800 - 3000 | Medium to Strong | Aliphatic C-H stretches from the tetrahydro- part of the ring. |
| C=O Stretch | 1660 - 1700 | Strong | The strong absorption of the aldehyde carbonyl group. |
| C=C Stretch | 1500 - 1600 | Medium | Aromatic C=C stretching from the pyrrole ring. |
Self-Validating Protocol for IR Spectroscopy: The presence of a strong band in the 1660-1700 cm⁻¹ region is a definitive indicator of the carbonyl group of the aldehyde. The broad absorption between 3200-3400 cm⁻¹ confirms the N-H group. The combination of sp² and sp³ C-H stretching bands validates the presence of both the pyrrole and the saturated carbocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 149.0841 (for C₉H₁₁NO). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of the aldehyde proton (H•) to give a fragment at m/z 148.
-
Loss of the formyl group (•CHO) to give a fragment at m/z 120.
-
Retro-Diels-Alder fragmentation of the tetrahydro- ring could also be a possible fragmentation pathway.
-
Figure 3. Predicted key fragmentation pathways in the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimentally obtained data remains to be published in accessible literature, the detailed predictions and interpretations presented herein offer a robust framework for scientists working with this compound. The provided tables of expected chemical shifts and absorption frequencies, along with the rationale behind them, will aid in the structural confirmation and purity assessment of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to contribute to the scientific community by publishing their own experimental data for this compound.
References
Sources
4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde literature review
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Applications
Introduction: The Versatile Tetrahydroindole Scaffold
This compound is a bicyclic heterocyclic compound featuring a partially saturated six-membered ring fused to a pyrrole ring, with a reactive aldehyde group at the C-2 position.[1] Its molecular formula is C₉H₁₁NO, and it has a molecular weight of 149.19 g/mol .[1] This molecule serves as a pivotal building block in organic synthesis and medicinal chemistry. Unlike its fully aromatic counterpart, indole, which typically undergoes electrophilic substitution at the C-3 position, the tetrahydroindole core behaves more like a pyrrole, allowing for selective functionalization at the C-2 position.[2] This distinct reactivity, combined with the synthetic versatility of the aldehyde group, makes it a valuable precursor for a wide range of more complex molecular architectures.
The partially saturated carbocyclic ring improves aqueous solubility compared to fully aromatic indoles, a property that can enhance the bioavailability of its derivatives.[1] The indole family of compounds is renowned for a broad spectrum of pharmacological effects, and derivatives of this compound are actively investigated for their potential as antimicrobial, anticancer, and antiviral agents.[1] This guide provides a comprehensive overview of its synthesis, key chemical transformations, and its role as a scaffold in the development of novel therapeutic agents.
PART 1: Synthesis of the Core Scaffold
The most direct and widely employed method for the synthesis of this compound is the formylation of the parent heterocycle, 4,5,6,7-tetrahydro-1H-indole. The Vilsmeier-Haack reaction is the classic and highly efficient method for this transformation.
The Vilsmeier-Haack Reaction: A Mechanistic Perspective
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂).[3] The reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[3]
The chemical nature of 4,5,6,7-tetrahydro-1H-indole makes it an ideal substrate. The pyrrole ring is electron-rich, rendering the C-2 position highly susceptible to electrophilic attack. The Vilsmeier reagent attacks this position, leading to the formation of an intermediate which, upon basic workup, hydrolyzes to yield the desired 2-carbaldehyde.[2][4] The choice of formylating agent can be critical; for instance, using DMF with oxalyl chloride is also an effective variant of this reaction.[2]
Experimental Protocol: Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydro-1H-indole
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
4,5,6,7-Tetrahydro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C. The formation of the solid Vilsmeier reagent will be observed. Stir the mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 4,5,6,7-tetrahydro-1H-indole (1 molar equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the iminium salt intermediate to the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
PART 2: Chemical Reactivity and Transformations
The reactivity of this compound is dominated by two key features: the aldehyde functional group and the electron-rich pyrrole ring.
Reactions of the Aldehyde Group
The aldehyde at the C-2 position is a versatile handle for further molecular elaboration. It undergoes a range of classical carbonyl reactions.[1]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, using standard oxidizing agents. This carboxylic acid derivative is a valuable intermediate for forming amides and esters.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. For example, it can react with primary amines to form imines (Schiff bases) or undergo condensation reactions with active methylene compounds, such as nitromethane, to introduce new carbon-carbon bonds.[5]
Reactions Involving the Indole Ring
While formylation occurs selectively at C-2, the C-3 position remains nucleophilic and can participate in subsequent electrophilic substitution reactions, although this is less favorable than in a non-substituted tetrahydroindole.[1]
Reactivity Profile Diagram
Caption: Key chemical reactions of the title compound.
PART 3: Applications in Medicinal Chemistry
This compound is a valuable scaffold in drug discovery due to the wide range of biological activities exhibited by indole derivatives.[1] Its derivatives have been investigated for numerous therapeutic applications.
| Application Area | Significance of the Scaffold | Example Derivative Class | Reported Activities |
| Antimicrobial Agents | The indole nucleus is a common motif in antimicrobial compounds. The aldehyde allows for the synthesis of imines and other derivatives that can interact with bacterial targets. | Schiff bases formed with various amines. | Effectiveness against various bacterial strains.[1] |
| Anticancer Agents | The tetrahydroindole core can be found in compounds designed to inhibit key proteins in cancer pathways, such as protein kinases or heat shock proteins. | Fused polyheterocyclic structures. | Cytotoxic effects on cancer cell lines, potentially through apoptosis induction.[1][6] |
| Antiviral Agents | Indole-based structures are known to inhibit viral enzymes. The C-2 aldehyde can be elaborated to mimic substrates or bind to active sites. | C-2 substituted analogs. | Potent activity against viruses like HCV has been reported for related structures.[1] |
Logical Workflow for Drug Discovery
The utility of this compound in a drug discovery program follows a logical progression from a starting scaffold to a lead compound.
Caption: Drug discovery workflow using the scaffold.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically important platform for the synthesis of functional molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the dual reactivity of its aldehyde group and pyrrole ring, provides chemists with a robust tool for creating diverse molecular libraries. The demonstrated potential of its derivatives in antimicrobial and anticancer research underscores its significance for professionals in drug development. As research continues to uncover novel biological targets, the versatility of this scaffold ensures its continued relevance in the quest for new therapeutic agents.
References
- Benchchem. (n.d.). This compound | 80744-01-0.
- Van de Vyver, T., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH National Library of Medicine.
- Chemicalbook. (n.d.). 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI) synthesis.
- Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles.
- ResearchGate. (n.d.). A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
- Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Dambal, S. B., & Siddappa, S. (n.d.). Synthesis and biological evaluation of indoles. Der Pharma Chemica.
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discovery of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Utility of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds. Its partially saturated nature imparts unique physicochemical properties, such as enhanced aqueous solubility compared to its fully aromatic indole counterpart, which can improve pharmacokinetic profiles.[1] Within this class, this compound emerges as a pivotal synthetic intermediate. The strategic placement of the aldehyde group at the C-2 position provides a versatile chemical handle for extensive molecular elaboration. This guide offers a comprehensive exploration of the primary synthetic pathway to this key building block, details its chemical and physical properties, and elucidates its reactivity and application in the synthesis of complex, high-value molecules for drug discovery and materials science.
Introduction: The Strategic Importance of the Tetrahydroindole Scaffold
Indole and its derivatives are among the most significant heterocyclic motifs in drug discovery, found in numerous natural products and pharmaceuticals.[2][3][4] While the classic indole nucleus is well-explored, its partially saturated analog, 4,5,6,7-tetrahydro-1H-indole, offers distinct advantages. The tetrahydroindole core reduces the overall aromaticity, altering the electronic properties and improving solubility in polar solvents, a critical factor for bioavailability.[1]
Unlike the parent indole, which typically undergoes electrophilic substitution at the C-3 position, the 4,5,6,7-tetrahydro-1H-indole behaves more like a pyrrole, directing electrophilic attack to the C-2 position.[5] This regiochemical control is fundamental, allowing for the selective introduction of functional groups. This compound is the archetypal product of this selectivity, serving as a gateway to a wide array of 2-substituted derivatives that have shown promise as antimicrobial, anticancer, and antiviral agents.[1][6]
Core Synthesis: The Vilsmeier-Haack Formylation Pathway
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This classic formylation method is exceptionally effective for electron-rich heterocyclic systems like pyrroles and, by extension, tetrahydroindoles.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a chloromethyleneiminium salt (the Vilsmeier reagent), generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8]
The key to the reaction's success with 4,5,6,7-tetrahydro-1H-indole is the inherent electronic nature of the pyrrole ring. The nitrogen lone pair contributes to the π-system, creating a high electron density at the α-carbons (C-2 and C-5). The fusion of the cyclohexene ring does not significantly alter this fundamental reactivity. Consequently, the electrophilic Vilsmeier reagent preferentially attacks the C-2 position, leading to the desired 2-formylated product with high selectivity.[5]
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Introduction: The Tetrahydroindole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of Tetrahydroindole Derivatives
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a quintessential privileged scaffold in medicinal chemistry.[1][2][3][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology.[1][5] This structural motif is embedded in a multitude of approved drugs, demonstrating its versatility in targeting a wide range of physiological processes.[4][5] The partially saturated analog, the tetrahydroindole core, retains key electronic features of the indole while offering greater three-dimensional complexity. This non-planar geometry can enhance binding affinity and selectivity for biological targets, making tetrahydroindole derivatives a compelling area of investigation for drug development professionals.[6][7]
This guide provides a comprehensive overview of the pharmacological landscape of tetrahydroindole derivatives, moving from their diverse biological activities and mechanisms of action to the practical, validated experimental protocols used for their evaluation. It is designed to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Part 1: Key Pharmacological Activities and Mechanisms of Action
Tetrahydroindole derivatives have demonstrated a remarkable breadth of biological activities. Their structural versatility allows for fine-tuning to achieve potency and selectivity against various targets, including enzymes, receptors, and protein-protein interactions.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases. A key strategy in developing anti-inflammatory agents is the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) to reduce inflammation while minimizing gastrointestinal side effects. Certain 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have emerged as potent and selective COX-2 inhibitors, notable for their lack of the traditional sulfonyl moiety common to other coxibs.[8]
Mechanism of Action: These compounds bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 is attributed to the specific three-dimensional conformation of the tetrahydroindole scaffold, which allows it to fit into the larger, more flexible active site of COX-2 while sterically clashing with the narrower active site of COX-1.[8][9]
A simplified diagram illustrating the role of COX enzymes and the point of intervention for tetrahydroindole inhibitors is presented below.
Caption: COX pathway and selective inhibition by tetrahydroindole derivatives.
Antiviral Activity: Targeting Hepatitis C Virus (HCV)
The high mutation rate of viruses like HCV necessitates the development of novel antiviral agents.[10] Specific 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been identified as promising scaffolds for anti-HCV drug discovery.[10] Structure-activity relationship (SAR) studies have shown that N-benzyl substitution on the tetrahydroindole ring is particularly beneficial for anti-HCV activity. For instance, N-benzyl, C-2-phenyl substituted tetrahydroindoles have demonstrated potent activity against HCV genotypes 1b and 2a, with EC50 values in the low micromolar range.[10] Interestingly, these compounds did not appear to inhibit key viral enzymes like NS3 or NS5B, suggesting a novel mechanism of action, potentially related to blocking viral entry or another stage of the viral life cycle.[10]
Anticancer Activity: Multiple Mechanisms
The indole scaffold is a well-established pharmacophore in oncology, and its tetrahydro- derivatives are no exception.[1][11] They exert their anticancer effects through various mechanisms.
-
Tubulin Polymerization Inhibition: Certain indole derivatives act as microtubule-targeting agents, binding to tubulin and disrupting the dynamics of microtubule assembly and disassembly.[1][11] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12]
-
Kinase Inhibition: Many kinases, which are often dysregulated in cancer, can be targeted by indole-based compounds.[1] The 4,5,6,7-tetrahydroindol-4-one scaffold has been used to create inhibitors of protein kinase CK2 and the breast cancer resistance protein ABCG2.[6]
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer drugs. Indole-based hydroxamic acid derivatives have shown potent inhibition of HDAC1 and HDAC6, leading to antiproliferative activity in various cancer cell lines.[11]
NADPH Oxidase (NOX) Inhibition
Reactive oxygen species (ROS) produced by NADPH oxidase (NOX) enzymes are implicated in a wide range of pathologies, including cardiovascular diseases, respiratory disorders, and neurodegenerative diseases.[13] Tetrahydroindole derivatives have been patented as modulators and inhibitors of NOX enzymes.[13] By blocking the function of NOX, these compounds can reduce oxidative stress, representing a therapeutic strategy for these conditions.
Part 2: Quantitative Data Summary
The following table summarizes the reported biological activities of representative tetrahydroindole derivatives from the literature, providing a comparative overview of their potency.
| Compound Class | Target/Assay | Key Structural Features | Potency (IC50/EC50) | Reference |
| 1,3-Diaryl-tetrahydro-2H-isoindoles | COX-2 Inhibition | 1,3-bis(4-fluorophenyl) substitution | 0.6 - 100 nM | [8] |
| 1,3-Diaryl-tetrahydro-2H-isoindoles | COX-1 Inhibition | 1,3-bis(4-fluorophenyl) substitution | >100 nM | [8] |
| 2-Phenyl-tetrahydro-1H-indoles | Anti-HCV (gt 1b) | N-benzyl, C-2-phenyl | 7.9 µM | [10] |
| 2-Phenyl-tetrahydro-1H-indoles | Anti-HCV (gt 2a) | N-benzyl, C-2-phenyl | 2.6 µM | [10] |
| Indole-based Hydroxamic Acids | HDAC1 Inhibition | Indole core, hydroxamic acid moiety | 1.16 nM | [11] |
| Indole-based Hydroxamic Acids | HDAC6 Inhibition | Indole core, hydroxamic acid moiety | 2.30 nM | [11] |
Part 3: Experimental Protocols for Pharmacological Evaluation
The characterization of novel tetrahydroindole derivatives requires a suite of robust and validated bioassays. The choice of assay is dictated by the putative mechanism of action. This section provides detailed, self-validating protocols for key assays.
General Drug Discovery Workflow
The process of identifying and validating a new tetrahydroindole-based therapeutic follows a structured, multi-stage workflow. This ensures that only the most promising candidates advance, saving time and resources.
Caption: A typical drug discovery workflow for tetrahydroindole derivatives.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This assay is crucial for determining the potency and selectivity of anti-inflammatory candidates.[8] A colorimetric or fluorescent method is typically used to measure the peroxidase activity of cyclooxygenase.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a solution of heme cofactor.
-
Prepare a solution of the colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a stock solution of Arachidonic Acid (substrate).
-
Prepare serial dilutions of test compounds (tetrahydroindole derivatives) and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of heme.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound dilution (or DMSO for control wells).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
To initiate the reaction, add 10 µL of arachidonic acid solution to all wells.
-
Immediately add 10 µL of the colorimetric probe (TMPD).
-
Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.
-
Self-Validation: The assay includes positive controls (known selective and non-selective inhibitors) and negative controls (vehicle only) to ensure enzyme activity and inhibitor sensitivity are within expected ranges.
-
Protocol: Cell-Based Reactive Oxygen Species (ROS) Assay
Rationale: To evaluate the efficacy of NOX inhibitors, a cell-based assay that measures the intracellular accumulation of ROS is essential.[13] The H2DCF-DA probe is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., human microglial cells or neutrophils) in appropriate media.[13]
-
Seed cells into a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment and Staining:
-
Prepare serial dilutions of the tetrahydroindole test compounds in cell culture media.
-
Remove the old media from the cells and replace it with media containing the test compounds. Incubate for 1-2 hours.
-
Prepare a working solution of H2DCF-DA (e.g., 10 µM) in serum-free media.
-
Remove the compound-containing media and add the H2DCF-DA solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
-
ROS Induction and Measurement:
-
After incubation, wash the cells once with pre-warmed PBS.
-
Add a known ROS inducer (e.g., PMA or LPS) to the wells (except for the negative control).
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence (Excitation ~485 nm, Emission ~535 nm) kinetically over 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition.
-
Determine the percent inhibition of ROS production for each compound concentration relative to the ROS-induced control.
-
Calculate the IC50 value for each compound.
-
Self-Validation: Include a "no inducer" negative control and a "vehicle + inducer" positive control. A known antioxidant (e.g., N-acetylcysteine) can be used as a reference compound.
-
Part 4: Future Perspectives and Conclusion
The tetrahydroindole scaffold continues to be a fertile ground for drug discovery. Its proven success in yielding potent and selective modulators of diverse biological targets validates its status as a privileged structure. Future research will likely focus on several key areas:
-
Novel Target Identification: Applying tetrahydroindole libraries to new and challenging targets, such as protein-protein interactions or allosteric binding sites.
-
Improved Synthetic Methodologies: Developing more efficient, green, and scalable synthetic routes to access a wider chemical space of tetrahydroindole derivatives.[14][15][16][17]
-
Advanced Drug Delivery: Formulating lead compounds to improve their pharmacokinetic and pharmacodynamic properties, enhancing their therapeutic window.
-
Polypharmacology: Intentionally designing derivatives that can modulate multiple targets simultaneously, a strategy that may be particularly effective for complex diseases like cancer or neurodegeneration.
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Indole – a promising pharmacophore in recent antiviral drug discovery. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]
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Functionalization of tetrahydroindol-4-one derivatives. (2022). Kharkiv University Bulletin. Chemical Series. Retrieved January 11, 2026, from [Link]
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Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2011). Retrieved January 11, 2026, from [Link]
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A Technical Guide to Investigating the Therapeutic Potential of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and geometric shape allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Within this esteemed class of compounds, 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde presents a particularly intriguing profile. This molecule features a partially saturated indole core, which can enhance bioavailability compared to its fully aromatic counterparts, and a reactive aldehyde group at the C-2 position.[3] The electrophilic nature of this aldehyde group suggests a potential for covalent interactions with nucleophilic residues in target proteins, offering a pathway to potent and selective inhibition.[3]
This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into postulated therapeutic targets based on the established activities of related indole derivatives and provide detailed, field-proven experimental workflows for the validation of these targets.
Part 1: Postulated Therapeutic Targets
The indole scaffold is a versatile template for designing drugs with a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][4] Based on the known biological activities of structurally related indole-2-carbaldehyde derivatives, we can hypothesize several potential therapeutic targets for this compound.
Oncogenic Kinases
The dysregulation of protein kinases is a hallmark of many cancers. Several indole derivatives have been identified as potent kinase inhibitors.[1]
-
Epidermal Growth Factor Receptor (EGFR) and Src Kinase: Recent studies have highlighted the efficacy of dual EGFR and Src kinase inhibitors in overcoming resistance to chemotherapy in various cancers, including lung, breast, and prostate cancer.[5] The indole nucleus is a key structural feature in some of these inhibitors.[5] Given this precedent, this compound may exhibit inhibitory activity against these crucial oncogenic kinases.
Apoptosis Regulators
The evasion of apoptosis is a critical step in tumorigenesis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process and are attractive targets for cancer therapy.[6]
-
Bcl-2 Family Proteins: Novel indole-based compounds have been designed as inhibitors of Bcl-2, demonstrating potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines.[6] The structural features of this compound make it a candidate for interaction with the hydrophobic binding groove of anti-apoptotic Bcl-2 family members.
Viral Enzymes
The development of novel antiviral agents is a continuous necessity. Indole derivatives have shown promise in this area, particularly in the context of HIV.
-
HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] These compounds effectively chelate the magnesium ions in the active site of the enzyme, preventing viral DNA integration into the host genome.[7] The carbaldehyde group of this compound could potentially be oxidized in vivo to the corresponding carboxylic acid, suggesting a similar mechanism of action.
Inflammatory Pathway Proteins
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have a long history as anti-inflammatory agents.
-
Pro-inflammatory Cytokine Pathways: Indole-2-formamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] This suggests that this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Part 2: Experimental Validation Workflows
A systematic and rigorous experimental approach is essential to validate the postulated therapeutic targets of this compound. The following workflows provide a roadmap for this investigation, from initial screening to mechanistic elucidation.
Workflow for Oncogenic Kinase Target Validation
This workflow outlines the steps to determine if this compound inhibits oncogenic kinases like EGFR and Src.
Caption: Workflow for validating oncogenic kinase inhibition.
Detailed Protocols:
2.1.1 Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory effect of the compound on purified EGFR and Src kinases.
-
Materials: Recombinant human EGFR and Src kinases, kinase-specific peptide substrates, ATP, kinase buffer, this compound, positive control inhibitors (e.g., Osimertinib, Dasatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, peptide substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression.
-
2.1.2 Cancer Cell Line Viability Assays:
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines known to be dependent on EGFR or Src signaling.
-
Materials: Human cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer, MCF-7 breast cancer), cell culture medium, fetal bovine serum (FBS), this compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 72 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's protocol.
-
Calculate the percentage of viable cells relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
2.1.3 Western Blot Analysis:
-
Objective: To determine if the compound inhibits the phosphorylation of EGFR and Src in a cellular context.
-
Procedure:
-
Treat the cancer cells with the compound at concentrations around the GI50 value for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Src (p-Src), and total Src.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
-
2.1.4 Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct target engagement of the compound with EGFR and Src in intact cells.
-
Procedure:
-
Treat the cells with the compound or DMSO.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for EGFR and Src.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates binding.
-
Workflow for Apoptosis Regulator Target Validation
This workflow is designed to investigate if this compound induces apoptosis, potentially through the inhibition of Bcl-2.
Caption: Workflow for validating apoptosis induction and Bcl-2 inhibition.
Detailed Protocols:
2.2.1 Annexin V/PI Staining:
-
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
-
Procedure:
-
Treat cancer cells with the compound for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
-
2.2.2 Caspase-3/7 Activity Assay:
-
Objective: To measure the activity of executioner caspases, a hallmark of apoptosis.
-
Procedure:
-
Treat cells with the compound in a 96-well plate.
-
Add a luminogenic caspase-3/7 substrate.
-
Measure the luminescence, which is proportional to caspase activity.
-
2.2.3 Western Blot for Bcl-2 Family Proteins:
-
Objective: To assess the effect of the compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
-
Procedure:
-
Following compound treatment, lyse the cells and perform Western blotting as described in section 2.1.3.
-
Probe for Bcl-2, Bax, and Bak. A decrease in Bcl-2 and an increase in Bax/Bak would suggest an intrinsic apoptotic pathway.
-
2.2.4 Bcl-2 ELISA Binding Assay:
-
Objective: To determine if the compound directly binds to Bcl-2 and inhibits its interaction with pro-apoptotic partners.
-
Procedure:
-
Use a commercially available Bcl-2 inhibitor screening assay kit.
-
These assays typically measure the disruption of the interaction between Bcl-2 and a binding partner (e.g., a peptide from the BH3 domain of a pro-apoptotic protein).
-
Determine the IC50 of the compound for this interaction.
-
Part 3: Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting experimental results.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Target/Assay | IC50 / GI50 (µM) |
| Kinase Assays | |
| EGFR | 1.2 |
| Src | 2.5 |
| Cell Viability | |
| A549 (Lung Cancer) | 0.8 |
| PC3 (Prostate Cancer) | 1.5 |
| MCF-7 (Breast Cancer) | 2.1 |
| Apoptosis | |
| Caspase-3/7 EC50 | 1.0 |
| Binding Assays | |
| Bcl-2 ELISA IC50 | 3.2 |
Signaling Pathway Diagram:
Caption: Postulated signaling pathways affected by the compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its unique structural features warrant a thorough investigation into its biological activities. The experimental workflows detailed in this guide provide a robust framework for identifying and validating its potential therapeutic targets. Through a systematic approach encompassing biochemical, cellular, and mechanistic studies, the full therapeutic potential of this intriguing molecule can be elucidated, paving the way for the development of new medicines to address unmet medical needs.
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Foreword: The Tetrahydroindole Aldehyde Scaffold - A Nexus of Reactivity and Potential
An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrahydroindole Aldehydes
In the landscape of modern medicinal chemistry and synthetic organic chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a foundation for the construction of complex, biologically active molecules. The tetrahydroindole aldehyde core is a prime example of such a scaffold. It marries the partially saturated, conformationally flexible cyclohexane ring with the electron-rich pyrrole moiety of the indole system, all while featuring a highly versatile aldehyde functional group. This unique combination makes tetrahydroindole aldehydes not merely synthetic targets, but powerful intermediates in the journey toward novel therapeutics and complex natural product synthesis.[1][2][3]
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a cohesive understanding of the causality behind the properties and reactions of these molecules. We will explore how their distinct structural features govern their physical behavior, spectroscopic signatures, and chemical reactivity. By understanding these fundamentals, we can more effectively harness their synthetic potential.
PART 1: Physicochemical and Spectroscopic Profile
The physical properties of a compound are the first gateway to its handling, purification, and initial characterization. For tetrahydroindole aldehydes, these properties are dictated by the interplay between the bicyclic core and the polar aldehyde group.
General Physical Properties
Tetrahydroindole aldehydes are typically crystalline solids at room temperature, often appearing as tan or off-white powders.[4] The polarity introduced by the carbonyl group and the N-H bond of the indole ring leads to significant dipole-dipole interactions and the potential for hydrogen bonding.[5][6] This results in melting points that are substantially higher than non-polar analogues of similar molecular weight.
Solubility is a critical parameter in experimental design. Due to the polar aldehyde and N-H groups, these compounds exhibit moderate solubility in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF), while showing limited solubility in water and non-polar solvents like hexanes.[7][8]
Table 1: Representative Physical Properties of Indole Aldehydes
| Property | Indole-3-carboxaldehyde | Indole-2-carboxaldehyde | Notes |
|---|---|---|---|
| Molecular Formula | C₉H₇NO[9] | C₉H₇NO[10] | Isomeric structures with distinct properties. |
| Molecular Weight | 145.16 g/mol [9] | 145.16 g/mol [10] | Identical due to isomerism. |
| Appearance | Tan powder[4] | Solid[11] | Typical for this class of compounds. |
| Melting Point | 197-199 °C[4] | 138-142 °C[11] | The position of the aldehyde significantly impacts crystal packing and melting point. |
| Solubility | Soluble in DMSO, EtOH; Insoluble in H₂O[7] | Soluble in Methanol[8] | Polarity dictates solubility in polar organic solvents. |
Note: Data for fully aromatic indole aldehydes is presented as a well-documented proxy, as specific data for every tetrahydroindole aldehyde isomer is sparse. The general trends in polarity and intermolecular forces are directly applicable.
Spectroscopic Characterization: Deciphering the Molecular Signature
Spectroscopy is the cornerstone of structural elucidation. For a tetrahydroindole aldehyde, each technique provides a unique piece of the puzzle.
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band between 1660-1770 cm⁻¹ is the unmistakable signature of the C=O stretch of the aldehyde.[12][13] The exact position within this range is sensitive to conjugation. Additionally, a characteristic N-H stretching band for the indole nitrogen appears in the region of 3200-3500 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The most diagnostic signal is the aldehyde proton (CHO) , which is highly deshielded and appears far downfield, typically between 9-10 ppm . This region of the spectrum is rarely populated by other signals, making it a clear indicator. Protons on the carbons alpha to the carbonyl group typically resonate between 2.0-2.5 ppm. The protons on the aromatic portion of the indole ring and the saturated cyclohexane ring will appear in their respective characteristic regions.
-
¹³C NMR : The carbonyl carbon is also highly deshielded, appearing in the 190-200 ppm region.[14] This, along with the aldehyde proton signal in the ¹H NMR, provides conclusive evidence of the aldehyde functionality.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. A key fragmentation pattern for aldehydes is the alpha-cleavage , where the bond between the carbonyl carbon and the adjacent ring carbon is broken.[14]
PART 2: Chemical Synthesis and Reactivity
The synthetic utility of tetrahydroindole aldehydes stems from the distinct reactivity of the tetrahydroindole core and the aldehyde functional group.
Synthesis: The Vilsmeier-Haack Formylation
The most direct and widely used method for synthesizing indole aldehydes, which is readily adaptable to their tetrahydro- counterparts, is the Vilsmeier-Haack reaction .[15][16] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.
The causality behind this reaction's success lies in the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[16][17] The electron-rich nature of the indole nucleus readily attacks this electrophile, leading to formylation, typically at the C3 position, which is the most nucleophilic site.[18]
Caption: Mechanism of the Vilsmeier-Haack formylation.
This protocol is a representative example based on the Vilsmeier-Haack formylation.[18][19]
-
Reagent Preparation (Vilsmeier Reagent) : In a two-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.5 eq) in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[19]
-
Expertise & Experience: This step is exothermic and moisture-sensitive. Pre-cooling DMF and slow addition of POCl₃ are critical to control the reaction temperature and prevent degradation of the reagent.
-
-
Formylation : Dissolve the starting tetrahydroindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[19]
-
Trustworthiness: The reaction endpoint must be confirmed by TLC to ensure complete consumption of the starting material, preventing purification difficulties.
-
-
Workup and Isolation : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic.[19]
-
Purification : The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[18]
Chemical Reactivity: A Tale of Two Moieties
The chemical personality of tetrahydroindole aldehydes is dualistic, driven by the reactivity of both the aldehyde group and the bicyclic core.
The aldehyde is an electrophilic hub, susceptible to a wide array of nucleophilic attacks and redox transformations.[20][21] This versatility is what makes these compounds such valuable synthetic intermediates.
Caption: Versatile transformations of the aldehyde functional group.
-
Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[20] This conversion is fundamental for creating analogues with acidic functionalities, often desired in drug design.
-
Reduction : Conversely, selective reduction to the primary alcohol is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄). This opens pathways to ether and ester derivatives.
-
Wittig Reaction : To form carbon-carbon double bonds, the Wittig reaction is a go-to method. The aldehyde reacts with a phosphorus ylide (Ph₃P=CHR') to yield an alkene, providing a route to extend carbon chains.
-
Reductive Amination : This powerful transformation first involves the condensation of the aldehyde with a primary or secondary amine to form an imine (Schiff base), which is then reduced in situ by a reagent like sodium cyanoborohydride (NaBH₃CN) to afford a secondary or tertiary amine. This is one of the most important reactions for introducing nitrogen-containing functional groups in drug discovery.
-
Condensation Reactions : The aldehyde readily condenses with various nucleophiles. For instance, reaction with nitromethane in a Henry reaction can produce nitro-vinyl indoles.[22]
The partially saturated nature of the tetrahydroindole ring system imparts reactivity distinct from that of a fully aromatic indole. The C2-C3 double bond of the pyrrole ring can participate in various cycloaddition reactions, allowing for the rapid construction of complex polycyclic frameworks.[23][24][25] These dearomative cycloadditions, such as [4+2], [4+3], and [5+2] reactions, are powerful tools for building molecular complexity in a single step.[26][27]
PART 3: Applications in Drug Discovery and Development
The true value of tetrahydroindole aldehydes is realized in their application as foundational building blocks for molecules of therapeutic interest. The aldehyde group serves as a versatile chemical handle, allowing for diversification and the exploration of structure-activity relationships (SAR).
-
Scaffold for Bioactive Compounds : The tetrahydroindole core itself is a feature of many natural products and pharmacologically active compounds. By using the aldehyde as a point of modification, chemists can synthesize libraries of related compounds for screening against biological targets. For example, derivatives of indole-3-carboxaldehyde are investigated as inhibitors of enzymes like tryptophan dioxygenase for potential anticancer applications and as agents with antibacterial and antifungal properties.
-
Key Synthetic Intermediates : Often, the final drug candidate does not contain the aldehyde, but the aldehyde was a critical intermediate in its synthesis. Its ability to be converted into amines, alcohols, alkenes, and carboxylic acids makes it an indispensable precursor in multi-step synthetic campaigns aimed at complex drug targets.[2][28] The asymmetric synthesis of chiral tetrahydroindoles is an active area of research, highlighting the importance of these scaffolds in producing enantiomerically pure pharmaceuticals.[29][30][31][32][33]
Conclusion
Tetrahydroindole aldehydes represent a confluence of structural stability and functional group reactivity. Their physical properties are governed by predictable principles of polarity and intermolecular forces, while their spectroscopic signatures are clear and interpretable. Synthetically, they are readily accessible, most notably via the Vilsmeier-Haack reaction. It is their chemical reactivity, however, that defines their importance. The aldehyde group provides a launchpad for a multitude of transformations, enabling the synthesis of diverse molecular architectures. For the medicinal chemist and the synthetic researcher, a thorough understanding of this scaffold is not just academic—it is a practical tool for innovation and discovery.
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Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. (n.d.). National Institutes of Health. [Link]
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electrophilic substitution on the 4,5,6,7-tetrahydro-1H-indole nucleus
An In-Depth Technical Guide to Electrophilic Substitution on the 4,5,6,7-Tetrahydro-1H-indole Nucleus
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1H-indole scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and natural products.[1] Its unique chemical architecture, blending a pyrrole's electron-rich nature with a saturated carbocyclic ring, presents distinct reactivity patterns compared to its fully aromatic indole counterpart. This guide provides a comprehensive examination of electrophilic substitution reactions on the tetrahydroindole nucleus. We will dissect the fundamental principles governing its reactivity and regioselectivity, offering a mechanistic rationale for observed outcomes. Detailed, field-proven protocols for key transformations—including Vilsmeier-Haack formylation, Friedel-Crafts reactions, halogenation, and nitration—are presented, supported by mechanistic diagrams and data from authoritative literature. The objective is to equip researchers and drug development professionals with the expert knowledge required to effectively functionalize this versatile scaffold for the synthesis of novel molecular entities.
The 4,5,6,7-Tetrahydro-1H-indole Scaffold: A Core of Chemical Significance
Importance in Medicinal Chemistry
The tetrahydroindole core is a cornerstone in modern drug design. Its structural presence is noted in approved pharmaceuticals such as the antipsychotic drug Molindone, as well as in numerous investigational agents targeting conditions from anxiety to cancer.[2] The scaffold's value lies in its ability to present substituents in a well-defined three-dimensional space, making it an ideal platform for probing interactions with biological targets. Furthermore, derivatives of this nucleus serve as crucial synthetic intermediates for more complex polyheterocyclic systems, including compounds with potential applications in treating Alzheimer's disease and diabetes.[3]
Structural and Electronic Profile: A Tale of Two Rings
The 4,5,6,7-tetrahydro-1H-indole molecule consists of a five-membered pyrrole ring fused to a six-membered cyclohexene ring. Chemically, its reactivity is overwhelmingly dictated by the pyrrole moiety.[3] Unlike the parent indole, where the pyrrole ring's electronics are modulated by the fused aromatic benzene ring, the tetrahydroindole's pyrrole ring is fused to a non-aromatic, saturated carbocycle. This fundamental difference means its behavior in electrophilic substitution reactions more closely mirrors that of pyrrole itself—a highly electron-rich and reactive heterocycle.[3]
Principles of Electrophilic Substitution: Reactivity and Regioselectivity
Nucleophilicity of the Pyrrole Ring
The nitrogen atom's lone pair of electrons in the pyrrole ring is delocalized into the five-membered ring, creating a π-system with six electrons that confers aromatic character. This delocalization significantly increases the electron density at the ring's carbon atoms, rendering the nucleus highly nucleophilic and susceptible to attack by electrophiles.[4][5]
The Decisive Factor: C2 vs. C3 Regioselectivity
While parent indole famously undergoes preferential electrophilic attack at the C3 position to maintain the aromaticity of the benzene ring in the reaction intermediate, the 4,5,6,7-tetrahydro-1H-indole behaves differently.[5][6] Overwhelming experimental evidence demonstrates that electrophilic substitution on the unsubstituted tetrahydroindole nucleus occurs selectively at the C2 position .[3]
This C2 selectivity is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized across three atoms, including the nitrogen, resulting in a more stable and energetically favorable intermediate. In contrast, attack at the C3 position leads to a less stable intermediate where the positive charge is delocalized over only two carbon atoms.
Diagram 1: Regioselectivity of electrophilic attack on the 4,5,6,7-tetrahydro-1H-indole nucleus.
Key Synthetic Methodologies and Protocols
The C2-selectivity of the tetrahydroindole nucleus provides a reliable platform for regioselective functionalization. The following sections detail common and effective electrophilic substitution reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[7][8] For the tetrahydroindole nucleus, this reaction proceeds cleanly at the C2 position. The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][9]
Diagram 2: Workflow for the Vilsmeier-Haack formylation of 4,5,6,7-tetrahydro-1H-indole.
Experimental Protocol: C2-Formylation of 1-(2-Oxiranylmethyl)-4,5,6,7-tetrahydroindole [3]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-45 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Electrophilic Attack: Add a solution of the starting 1-substituted-4,5,6,7-tetrahydroindole in anhydrous CH₂Cl₂ to the reaction mixture dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 40 minutes, monitored by TLC).
-
Workup and Hydrolysis: Quench the reaction by slowly pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the 2-carboxaldehyde derivative.
| Substrate | Reagent System | Product | Notes | Reference |
| 1-(2-oxiranylmethyl)-4,5,6,7-tetrahydroindole | DMF/(COCl)₂ | 1-(3-chloro-2-formyloxypropyl)-4,5,6,7-tetrahydroindole-2-carboxaldehyde | Reaction proceeds with initial oxirane opening followed by formylation. | [3] |
| N-unsubstituted tetrahydroindol-4-ones | Vilsmeier-Haack Reagent | Unstable Aldehyde | Low yields were reported due to solubility issues. |
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[10]
Acylation: This reaction introduces an acyl group (R-C=O) onto the ring, typically using an acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[11][12] The electrophile is a resonance-stabilized acylium ion (R-C≡O⁺). This reaction is generally free from the rearrangements and poly-substitution issues that can plague alkylations.[11] Intramolecular Friedel-Crafts acylations on tetrahydroindole derivatives have been successfully used to construct polyheterocyclic structures.
Diagram 3: Generalized workflow for Friedel-Crafts acylation.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group. While powerful, the classic approach with alkyl halides and Lewis acids can be problematic due to carbocation rearrangements and the product often being more reactive than the starting material, leading to polyalkylation.[11] Modern methods often employ milder conditions or transition-metal catalysis to achieve controlled alkylation of sensitive substrates like indoles.[10][13]
Halogenation
The introduction of a halogen atom (F, Cl, Br, I) onto the tetrahydroindole nucleus is a valuable transformation, as the resulting halo-derivatives are versatile intermediates for cross-coupling reactions. Given the high reactivity of the core, mild halogenating agents are required to prevent polysubstitution and degradation.
Experimental Considerations:
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrroles and indoles, typically at low temperatures in a solvent like THF or DMF.[6]
-
Chlorination: N-Chlorosuccinimide (NCS) can be used for chlorination under similar mild conditions.[6]
-
Iodination: N-Iodosuccinimide (NIS) or iodine in the presence of a mild base (e.g., NaHCO₃) can be employed for iodination. The iodination of the related 1,5,6,7-tetrahydro-4H-indol-4-one has been reported to yield the α-iodo derivative.
| Reaction | Reagents/Conditions | Expected Product | Notes | Reference |
| Bromination | NBS, THF, 0 °C to RT | 2-Bromo-4,5,6,7-tetrahydro-1H-indole | High C2 selectivity expected. | [6] (by analogy) |
| Chlorination | NCS, CH₂Cl₂, 0 °C | 2-Chloro-4,5,6,7-tetrahydro-1H-indole | Reaction must be controlled to avoid over-halogenation. | [6] (by analogy) |
| Iodination | I₂, NaHCO₃, Dioxane/H₂O | 2-Iodo-4,5,6,7-tetrahydro-1H-indole | Mild conditions are crucial. | (by analogy) |
Nitration and Sulfonation
These reactions require careful selection of reagents due to the acid-sensitive nature of the pyrrole ring.
-
Nitration: Standard nitrating mixtures (conc. HNO₃/H₂SO₄) are generally too harsh and will cause polymerization or oxidation. A milder, non-protic nitrating agent is required. For the parent indole, nitration is often achieved using reagents like benzoyl nitrate or nitric acid in acetic anhydride.[6][14] These conditions are recommended for the tetrahydroindole nucleus to achieve selective C2-nitration.
-
Sulfonation: Similarly, fuming sulfuric acid is too aggressive. The sulfur trioxide-pyridine complex (SO₃·Py) is the reagent of choice for the sulfonation of indoles and pyrroles, providing the sulfonic acid derivative under much milder, non-destructive conditions.[6]
Applications in Synthesis
The functionalized 4,5,6,7-tetrahydro-1H-indoles generated through these electrophilic substitution reactions are not merely endpoints but powerful intermediates.
-
2-Formyl derivatives are precursors for Wittig reactions, reductive aminations, and condensations to build more complex heterocyclic systems.
-
2-Acyl derivatives can be further manipulated at the carbonyl group or used in cyclization reactions.
-
2-Halo derivatives are ideal substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a vast array of aryl, vinyl, and alkynyl substituents.
-
2-Nitro derivatives can be reduced to the corresponding 2-amino compounds, which are key building blocks for ureas, amides, and other nitrogen-containing heterocycles.
Conclusion
The 4,5,6,7-tetrahydro-1H-indole nucleus demonstrates predictable and highly useful reactivity in electrophilic substitution reactions. Its behavior, analogous to that of pyrrole, directs incoming electrophiles selectively to the C2 position. This inherent regioselectivity, when combined with a judicious choice of mild reaction conditions, allows for the precise and efficient functionalization of this medicinally important scaffold. A thorough understanding of the underlying mechanistic principles is paramount for any scientist aiming to leverage this versatile core in the design and synthesis of next-generation therapeutics and complex molecular architectures.
References
-
Pramanik, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. Available at: [Link]
-
Various Authors. (2025). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. Available at: [Link]
-
Various Authors. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
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Química Organica.org. Electrophilic substitution at the indole. Química Organica.org. Available at: [Link]
-
Various Authors. (2018). Synthesis and cytotoxic activity of 1,5,6,7-tetrahydroindol-4-one derivatives and its thio analogue. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2008). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Various Authors. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Various Authors. (2022). Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]
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Uozumi, Y., et al. (2015). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI. Available at: [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]
-
Dear Chemistry. (2023). Electrophilic substitution reaction in indole. YouTube. Available at: [Link]
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Chatterjee, I., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]
-
TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is achieved through the Vilsmeier-Haack formylation of 4,5,6,7-tetrahydro-1H-indole. This document offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures from reagent preparation to product purification and characterization, a comprehensive safety analysis, and a troubleshooting guide. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for producing this key intermediate.
Introduction and Scientific Rationale
The 4,5,6,7-tetrahydro-1H-indole scaffold is a crucial structural motif in a wide array of pharmacologically active compounds.[2] The introduction of a formyl group at the C-2 position via electrophilic substitution yields this compound, an intermediate that unlocks a multitude of subsequent chemical transformations. Unlike the parent indole, which typically undergoes electrophilic attack at the C-3 position, the pyrrole-like nature of the 4,5,6,7-tetrahydroindole directs formylation selectively to the C-2 position.[3]
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxyhalide (POCl₃) to generate a chloroiminium salt in situ. This salt, known as the Vilsmeier reagent, serves as the active electrophile that is attacked by the heterocyclic substrate.[5] While robust, the reaction presents specific thermal hazards that demand careful control of reaction conditions, a critical focus of this protocol.[6][7][8]
This guide provides a causal explanation for each experimental choice, ensuring not only procedural accuracy but also a deep understanding of the underlying chemical principles for safe and successful execution.
Reaction Mechanism and Workflow
The synthesis proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the tetrahydroindole, and hydrolysis to the final aldehyde product.
Chemical Mechanism
The mechanism involves the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich C-2 position of the 4,5,6,7-tetrahydro-1H-indole then attacks this reagent. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the target aldehyde.
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow
The overall experimental process is designed for safety and efficiency, moving from controlled reagent preparation to final product verification.
Caption: Overall experimental synthesis workflow.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4,5,6,7-Tetrahydro-1H-indole | ≥97% | Sigma-Aldrich | 16939-35-4 | Starting substrate. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics | 10025-87-3 | Highly corrosive and water-reactive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | Use anhydrous grade to prevent side reactions. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | 1310-73-2 | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | 144-55-8 | For washing. |
| Brine (Saturated NaCl) | Solution | Lab Prepared | 7647-14-5 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel (100 mL)
-
Thermometer and low-temperature bath (ice/salt or cryocooler)
-
Nitrogen/Argon inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical equipment: NMR spectrometer, Mass Spectrometer, Melting Point Apparatus
Detailed Experimental Protocol
CAUTION: This reaction is exothermic and involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Part A: Vilsmeier Reagent Preparation
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF) (10.0 mL, 129 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Once the temperature is stable, add phosphorus oxychloride (POCl₃) (6.0 mL, 64.5 mmol) dropwise via the dropping funnel over 30 minutes.
-
Expert Rationale: Slow, dropwise addition is critical to control the initial exotherm from the formation of the Vilsmeier reagent.[7] Maintaining a low temperature (0-5 °C) prevents decomposition and potential thermal runaway.[8] The resulting mixture should be a pale yellow to white crystalline slurry.
-
Part B: Formylation Reaction
-
After the POCl₃ addition is complete, continue stirring the Vilsmeier reagent at 0 °C for an additional 20 minutes.
-
Dissolve 4,5,6,7-tetrahydro-1H-indole (5.0 g, 41.3 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Add the tetrahydroindole solution dropwise to the cold Vilsmeier reagent slurry over 20 minutes. The reaction mixture will typically turn a darker red or brown color.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).
-
Expert Rationale: The reaction is monitored to ensure the complete consumption of the starting material. Over-extending the reaction time is generally not necessary and may lead to side product formation.
-
| Parameter | Value |
| Reaction Scale | 41.3 mmol |
| POCl₃ to Substrate Ratio | ~1.5 : 1 |
| DMF to Substrate Ratio | ~3.1 : 1 |
| Reagent Prep Temperature | 0 - 5 °C |
| Reaction Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 2 - 3 hours |
Part C: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the ice has melted, slowly basify the aqueous mixture to pH 9-10 by adding a 2 M NaOH solution. The color may change, and a precipitate might form.
-
Stir the mixture at room temperature for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, typically a brown oil or solid, should be purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow solid. Expected yield: 75-85%.
Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
| Analysis | Expected Result |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 140-142 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.5 (s, 1H, -CHO), ~9.0 (br s, 1H, NH), ~6.8 (s, 1H, Ar-H), ~2.7 (t, 2H, CH₂), ~2.5 (t, 2H, CH₂), ~1.8 (m, 4H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~178.0, 135.0, 128.5, 120.0, 115.0, 24.0, 23.5, 23.0, 22.5 |
| Mass Spec (EI) | m/z (%): 149.08 (M+, 100), 148.07 (M+-H, 85), 120.06 (M+-CHO, 70) |
Safety Precautions and Hazard Management
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a chemical fume hood. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Thermal Hazards: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic.[8] Strict adherence to temperature control and slow addition rates is mandatory to prevent thermal runaway. Ensure a cooling bath is readily available throughout the procedure.
-
Waste Disposal: Quench any unreacted POCl₃ carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Vilsmeier reagent (due to wet DMF or degraded POCl₃).- Insufficient reaction time.- Loss of product during work-up (incomplete extraction). | - Use fresh, anhydrous reagents.- Monitor the reaction by TLC to confirm completion.- Perform additional extractions of the aqueous layer. |
| Multiple Products/Spots on TLC | - Reaction temperature was too high.- Over-formylation or side reactions.- Impure starting material. | - Maintain strict temperature control during reagent preparation and substrate addition.- Reduce reaction time.- Purify the starting tetrahydroindole before use. |
| Difficult Purification | - Product co-elutes with impurities. | - Adjust the polarity of the eluent system for chromatography (e.g., add a small percentage of DCM or methanol).- Consider recrystallization as an alternative or additional purification step. |
References
-
De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585. [Link]
-
Trofimov, B. A., et al. (2012). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 82, 1045–1051. [Link]
-
Vandevelde, F., et al. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 763–766. [Link]
-
Aghapoor, K., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-29. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from Mettler Toledo. [Link]
-
Murakami, Y., et al. (1984). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 22(8), 1761-1765. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 316–320. [Link]
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Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydroindole
Abstract: This document provides a detailed technical guide for the Vilsmeier-Haack formylation of 4,5,6,7-tetrahydroindole, yielding 4,5,6,7-tetrahydroindole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2] Indole and its derivatives are particularly reactive substrates, undergoing formylation predominantly at the C3 position. This application note offers an in-depth exploration of the reaction mechanism, a validated step-by-step protocol, expert insights for troubleshooting, and expected analytical data for the product, tailored for researchers in organic synthesis and drug development.
Theoretical Framework and Mechanistic Insights
The Vilsmeier-Haack reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4][5] This reagent is the key formylating agent.
1.1. Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[6][7]
1.2. Electrophilic Aromatic Substitution
The electron-rich nature of the pyrrole ring in 4,5,6,7-tetrahydroindole facilitates a nucleophilic attack on the Vilsmeier reagent. Due to the directing effect of the nitrogen atom, this electrophilic substitution occurs preferentially at the C3 position, which is the most electron-rich and sterically accessible site on the indole nucleus.[1][5] This attack disrupts the aromaticity of the pyrrole ring and forms a cationic intermediate. Aromaticty is subsequently restored by the loss of a proton.
1.3. Hydrolysis to the Aldehyde
The resulting iminium salt is stable until the reaction mixture is subjected to an aqueous work-up.[1][3] During this final step, the iminium salt is hydrolyzed, typically under basic conditions, to liberate the final aldehyde product, 4,5,6,7-tetrahydroindole-3-carboxaldehyde, and dimethylamine.[8]
Reaction Mechanism Overview
Caption: Step-by-step experimental workflow.
Data Summary and Characterization
The successful synthesis of 4,5,6,7-tetrahydroindole-3-carboxaldehyde can be confirmed using standard analytical techniques.
Table 1: Reaction Parameters and Product Properties
| Parameter | Value | Reference |
| Product Name | 4,5,6,7-Tetrahydroindole-3-carboxaldehyde | - |
| Molecular Formula | C₉H₉NO | [9] |
| Molecular Weight | 147.17 g/mol | - |
| Typical Reagents | DMF, POCl₃ | [5] |
| Reaction Temp. | 0 °C to 40 °C | [8] |
| Reaction Time | 1 - 2 hours | [8] |
| Typical Yield | 80 - 95% | [10] |
| Appearance | Pale yellow to off-white solid | - |
| Melting Point | Approx. 195-200 °C (Varies by purity) | [11] |
Note: The melting point is an estimate based on similar indole-3-carboxaldehyde structures.
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz) δ: 12.1 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.2 (s, 1H, Ar-H at C2), 2.5-2.8 (m, 4H, CH₂ at C4 & C7), 1.7-1.9 (m, 4H, CH₂ at C5 & C6). (Chemical shifts are estimates based on indole-3-carboxaldehyde and its derivatives). [11]* ¹³C NMR (DMSO-d₆, 100 MHz) δ: 185.0 (CHO), 138.0, 135.0, 124.0, 118.0 (Aromatic carbons), 22-25 (4x CH₂).
-
IR (KBr, cm⁻¹): 3250-3150 (N-H stretch), 1650-1630 (C=O aldehyde stretch), 1580, 1530 (C=C aromatic stretch). * Mass Spec (EI): m/z (%) = 147 (M⁺), 146 (M⁺-H), 118 (M⁺-CHO).
References
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Journal of Chemical Reviews, 187-198. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 4(2). [Link]
-
ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
National Institutes of Health. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4618. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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International Journal of PharmTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. Retrieved from [Link]
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The Versatile Synthon: Application Notes on 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in Modern Organic Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde stands out as a synthon of considerable utility. Its unique structural framework, featuring a partially saturated carbocyclic ring fused to a pyrrole core bearing a reactive aldehyde functionality, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds, particularly those with promising biological activities.[1] This guide provides an in-depth exploration of the applications of this valuable intermediate, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Characterization
This compound, with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , presents as a stable, typically solid compound.[1] The reduced aromaticity of the tetrahydroindole core compared to its fully aromatic indole counterpart influences its solubility and reactivity.[1] The aldehyde group at the C-2 position is the primary site of chemical transformations, rendering the molecule susceptible to a wide range of nucleophilic additions and condensation reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 80744-01-0 | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| ¹H NMR (CDCl₃, 400 MHz) | Expected: δ 9.6-9.8 (s, 1H, CHO), 6.8-7.0 (m, 1H, Ar-H), 2.6-2.9 (m, 4H, CH₂), 1.7-1.9 (m, 4H, CH₂) ppm. | Adapted from similar structures[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected: δ 180-185 (CHO), 130-140 (C=C), 110-120 (C=C), 20-30 (CH₂) ppm. | Adapted from similar structures[2] |
| IR (KBr) | Expected: ν 3200-3400 (N-H), 2920-2950 (C-H), 1650-1670 (C=O) cm⁻¹ | Supplier Data |
| Mass Spec (EI) | Expected: m/z 149 (M⁺) | [1] |
Note: Spectroscopic data are predicted based on the analysis of structurally related indole-2-carbaldehydes and may vary slightly.
Core Applications in Organic Synthesis
The reactivity of the aldehyde group in this compound is the cornerstone of its synthetic utility. This section details its application in several key carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. In this reaction, the aldehyde condenses with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. These products are valuable intermediates, serving as Michael acceptors and precursors for a variety of heterocyclic systems.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (4,5,6,7-tetrahydro-1H-indol-2-yl)methylenemalononitrile, a versatile intermediate for the synthesis of pyridopyrimidine and other fused heterocyclic systems.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.49 g, 10 mmol) and malononitrile (e.g., 0.69 g, 10.5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the desired (4,5,6,7-tetrahydro-1H-indol-2-yl)methylenemalononitrile.
Causality and Insights:
-
The use of a weak base like piperidine is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.
-
Ethanol is a suitable solvent as it dissolves the reactants and allows for the precipitation of the less polar product upon formation.
-
Washing with cold solvents minimizes the loss of the product, which may have some solubility in warmer solvents.
Sources
The Versatile Intermediate: 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde in Synthetic Chemistry
This comprehensive guide provides detailed application notes and protocols for the effective use of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde as a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic application of this versatile building block in the creation of complex molecular architectures, with a particular focus on the synthesis of potential kinase inhibitors and other biologically active scaffolds.
Introduction: The Strategic Importance of the Tetrahydroindole Scaffold
The 4,5,6,7-tetrahydro-1H-indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its partially saturated nature offers a three-dimensional geometry that can be advantageous for binding to biological targets compared to its planar indole counterpart. The introduction of a carbaldehyde group at the 2-position of this ring system, affording this compound, provides a reactive handle for a multitude of chemical transformations. This intermediate is a gateway to a diverse range of functionalized molecules with potential applications in oncology, infectious diseases, and neuroscience.[3][4]
This guide will provide a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich heterocyclic systems.[5][6] Subsequently, we will explore its application in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation and the Wittig reaction, providing step-by-step protocols for these transformations. Finally, we will discuss the strategic use of the resulting products in the synthesis of kinase inhibitors, a critical class of therapeutic agents.
Synthesis of this compound
The Vilsmeier-Haack reaction is the method of choice for the regioselective formylation of 4,5,6,7-tetrahydro-1H-indole at the electron-rich 2-position.[1] The reaction involves the formation of the Vilsmeier reagent, a chloromethyleniminium salt, from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃). This electrophilic species then attacks the indole nucleus to afford the formylated product after aqueous workup.
Protocol 1: Vilsmeier-Haack Formylation of 4,5,6,7-Tetrahydro-1H-indole
Materials:
-
4,5,6,7-Tetrahydro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 4,5,6,7-tetrahydro-1H-indole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Characterization:
The purified product should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
IR Spectroscopy: To identify the characteristic aldehyde C=O and N-H stretching frequencies.
-
Mass Spectrometry: To determine the molecular weight.
Note: As specific literature values for the complete spectroscopic data of this compound were not found during the literature search, it is imperative to acquire and analyze this data for the synthesized compound to ensure its identity and purity.
Applications in Carbon-Carbon Bond Formation
The aldehyde functionality of this compound is a versatile handle for constructing more complex molecular frameworks through carbon-carbon bond formation. The Knoevenagel condensation and the Wittig reaction are two powerful methods to achieve this.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[7][8] These products are valuable intermediates in their own right, serving as Michael acceptors and precursors to a variety of heterocyclic systems.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution.
-
After the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.
Wittig Reaction for the Synthesis of Alkenes
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from an aldehyde or ketone and a phosphorus ylide (Wittig reagent).[9][10] This reaction is highly reliable and offers good control over the position of the newly formed double bond.
Protocol 3: Wittig Reaction with a Stabilized Ylide
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or another suitable stabilized ylide)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the stabilized ylide, (triphenylphosphoranylidene)acetonitrile (1.1 equivalents), to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue will contain the desired alkene product and triphenylphosphine oxide as a byproduct.
-
Purify the product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide.
Strategic Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3][11] The indole and azaindole scaffolds are frequently found in kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[3] The α,β-unsaturated products derived from the Knoevenagel condensation of this compound can serve as precursors to various heterocyclic kinase inhibitor cores, such as pyrimidines and pyridines, through Michael addition and subsequent cyclization reactions.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open up a wide range of synthetic possibilities. The protocols outlined in this guide for its synthesis and subsequent Knoevenagel and Wittig reactions provide a solid foundation for researchers to explore the synthesis of novel and complex molecules. The strategic application of this intermediate in the construction of potential kinase inhibitors highlights its significance in modern drug discovery and medicinal chemistry. As with any synthetic procedure, the protocols provided herein may require optimization based on the specific substrate and desired outcome.
References
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-
Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
- Besse, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14348-14371.
- Wipf, P. (2007). The Wittig Reaction. Lecture notes, University of Pittsburgh.
- Horsten, T., & Dehaen, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4615.
- Reddy, D. N. K., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 8(52), 29631-29643.
-
Organic Chemistry Portal. Wittig Reaction. (n.d.). Retrieved from [Link]
- Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14795-14869.
- Wilson, Z. E. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
-
ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017). Retrieved from [Link]
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- Cozza, G., et al. (2006). Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 16(22), 5823-5827.
-
ResearchGate. Progress in the synthesis of 4,5,6,7-tetrahydroindoles. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2014). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Syntheses, 91, 234-247.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 555-559.
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-
PubChem. Indole-2-carboxaldehyde. (n.d.). Retrieved from [Link]
- Reddy, P. S. N., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 3045-3050.
- Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4118-4131.
- Marchenko, K. I., & Kolos, N. N. (2018). Indole-substituted 2,4-diamino-5,8-dihydropyrido[2,3-d]pyrimidines from one-pot process and their evaluation as dopamine receptor ligands. Tetrahedron, 74(46), 6667-6674.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. (n.d.). Retrieved from [Link]
-
mzCloud. 4 Indolecarbaldehyde. (2014). Retrieved from [Link]
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ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). Retrieved from [Link]
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Application Notes & Protocols: The Versatility of the 4,5,6,7-Tetrahydro-1H-indole Scaffold in Modern Medicinal Chemistry
The 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde and its parent scaffold, 4,5,6,7-tetrahydro-1H-indole, represent a privileged structural motif in the landscape of drug discovery. This guide provides an in-depth exploration of its applications, backed by detailed protocols for synthesis and biological evaluation, designed for researchers and professionals in medicinal chemistry.
The 4,5,6,7-Tetrahydro-1H-indole Scaffold: A Structural Overview
The unique architecture of 4,5,6,7-tetrahydro-1H-indole, featuring a pyrrole ring fused to a cyclohexyl moiety, offers a compelling blend of properties for drug design. Unlike the fully aromatic indole, the partially saturated ring system in the tetrahydro-derivative imparts several advantageous characteristics.[1] It generally leads to improved aqueous solubility, a critical parameter for enhancing bioavailability.[1] The presence of the aldehyde group at the 2-position in this compound provides a versatile chemical handle for a variety of synthetic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions to form imines or other derivatives.[1] This reactivity allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
The indole family of compounds is well-known for a wide spectrum of pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.[1] The tetrahydro-indole scaffold serves as a valuable starting point for synthesizing complex polyheterocyclic structures with diverse medicinal applications.[2]
Therapeutic Applications of 4,5,6,7-Tetrahydro-1H-indole Derivatives
The versatility of the 4,5,6,7-tetrahydro-1H-indole scaffold has been demonstrated in several therapeutic areas.
A significant breakthrough in the application of this scaffold has been the discovery of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as novel anti-HCV agents.[3][4] In the quest for more affordable direct-acting antivirals (DAAs), this chemical class has shown promising activity against both genotype 1b and 2a HCV subgenomic replicons.[3][4]
One of the most potent compounds from these studies, derivative 39 , displayed EC50 values of 7.9 µM and 2.6 µM against genotype 1b and 2a, respectively.[3][4] Importantly, biochemical assays indicated that this compound does not inhibit known HCV targets like NS5B polymerase or NS3 helicase, suggesting a novel mechanism of action that warrants further investigation.[3][4]
Workflow for Anti-HCV Drug Discovery with the Tetrahydro-indole Scaffold
Caption: A workflow for the discovery of anti-HCV agents based on the tetrahydro-indole scaffold.
Derivatives of 4,5,6,7-tetrahydro-1H-indole have also shown promise as anticancer agents. Research has demonstrated that compounds based on this scaffold can exhibit cytotoxic effects on various cancer cell lines, potentially by inducing apoptosis through specific signaling pathways.[1]
Furthermore, the broader indole scaffold is a well-established pharmacophore for the development of kinase inhibitors.[5][6] For instance, derivatives of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones have been identified as potent inhibitors of human protein kinase CK2, a key target in cancer therapy.[5] The structural similarities suggest that the 4,5,6,7-tetrahydro-1H-indole scaffold could also be a valuable starting point for designing novel kinase inhibitors.
The indole nucleus is a privileged structure in the development of agents targeting neurodegenerative diseases.[7][8][9] It is a core component of many biologically active molecules that can interact with enzymes and receptors involved in these complex disorders.[7] While specific applications of this compound in this area are less documented, its potential as a scaffold for developing multi-target-directed ligands for conditions like Alzheimer's and Parkinson's disease is significant. The ability to easily modify the scaffold allows for the incorporation of functionalities known to interact with targets such as cholinesterases, monoamine oxidases, and protein aggregation pathways.[9]
Synthetic Protocol: Synthesis of a 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivative
This protocol describes a general method for the synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, inspired by methodologies for synthesizing substituted indoles.
Synthetic Scheme
Caption: A general synthetic route to 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives.
Objective: To synthesize a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative as a representative example of a medicinally relevant compound based on the core scaffold.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol (absolute)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the substituted aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature. The imine intermediate may precipitate out of the solution.
-
-
Reduction to the Amine:
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative as a solid or oil.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Biological Assay Protocol: Anti-HCV Replicon Assay
This protocol outlines a cell-based assay to determine the anti-HCV activity of synthesized compounds using a subgenomic replicon system.
Objective: To measure the efficacy (EC50) and cytotoxicity (CC50) of test compounds against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) that expresses a reporter gene (e.g., Luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., a known HCV inhibitor).
-
96-well plates (clear for cytotoxicity, white for luciferase assay).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer and Plate reader.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed the Huh-7 replicon cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plates at 37 °C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with medium and DMSO only as a negative control.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication (Luciferase Assay):
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.
-
-
Quantification of Cell Viability (Cytotoxicity Assay):
-
In a parallel plate set up for cytotoxicity, add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase signal for each compound concentration to the negative control (DMSO-treated cells).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).
-
Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
-
Data Summary Table
| Compound | EC50 (µM) - Gt 1b | EC50 (µM) - Gt 2a | CC50 (µM) | Selectivity Index (SI) (Gt 1b) |
| 31 | 12.4 | 8.7 | 109.9 | >8.8 |
| 39 | 7.9 | 2.6 | >100 | >12.6 |
Data is representative and based on published findings for illustrative purposes.[4]
Conclusion and Future Perspectives
The this compound scaffold and its derivatives are proving to be a rich source of biologically active compounds with significant therapeutic potential. The demonstrated success in identifying novel anti-HCV agents highlights the value of this scaffold in addressing unmet medical needs.[3] Future research should focus on elucidating the mechanism of action of these antiviral compounds to identify their molecular targets. Furthermore, the expansion of libraries based on this scaffold is likely to yield new lead compounds for cancer, neurodegenerative diseases, and other conditions, making it a cornerstone for future drug discovery programs.
References
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PubMed. Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. Biochim Biophys Acta. 2008 Jan;1784(1):143-9. Available from: [Link]
-
ResearchGate. Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Available from: [Link]
-
National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. 2021 Jul 29;26(15):4599. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med Chem. 2024 Mar 18;15(4):1122-1132. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available from: [Link]
-
ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Available from: [Link]
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MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. 2022 Dec 2;27(23):8473. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Adv. 2022 Aug 23;12(37):24097-24111. Available from: [Link]
-
ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Available from: [Link]
-
ResearchGate. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]
-
PubMed. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorg Med Chem Lett. 2016 Jun 1;26(11):2685-90. Available from: [Link]
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National Center for Biotechnology Information. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. 2023 Dec 27;29(1):128. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Bioorg Med Chem Lett. 2016 Jun 1;26(11):2685-90. Available from: [Link]
-
OUCI. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]
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National Center for Biotechnology Information. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Pharmaceuticals (Basel). 2023 Dec;16(12):1721. Available from: [Link]
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- 3. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]
- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
An in-depth guide to the analytical characterization of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde, a key intermediate in modern drug discovery and organic synthesis.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ) is a bicyclic heterocyclic compound of considerable interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a partially saturated cyclohexyl ring fused to a pyrrole core with a reactive aldehyde group, makes it a versatile building block. This scaffold is a precursor for more complex molecular architectures, including potential antimicrobial and anticancer agents, and serves as an intermediate in the synthesis of various alkaloids.[1][3]
Given its role as a critical intermediate, ensuring the structural integrity, identity, and purity of this compound is paramount for the success of subsequent synthetic steps and the validity of biological assays. This application note provides a comprehensive guide, detailing a multi-technique analytical workflow designed to deliver unambiguous characterization for researchers in pharmaceutical development and chemical synthesis.
A Multi-Pronged Analytical Strategy
A robust characterization of a molecule like this compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system. The primary methods include Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the molecular framework, including connectivity and chemical environment.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it can help in observing the exchangeable N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Data Interpretation: Expected Spectral Features
The structure of this compound predicts a distinct set of signals. While experimental data for this specific molecule is sparse, predictions can be made based on known chemical shifts of similar indole structures.[4][5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Pyrrole N-H | 8.0 - 9.0 (in CDCl₃), >11.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is solvent-dependent. |
| Pyrrole C3-H | 6.8 - 7.2 | Singlet (s) or narrow triplet (t) | 1H | Proton on the electron-rich pyrrole ring, adjacent to the aldehyde. |
| Aliphatic C4/C7-H₂ | 2.5 - 2.8 | Multiplet (m) | 4H | Protons adjacent to the pyrrole ring are slightly deshielded. |
| Aliphatic C5/C6-H₂ | 1.7 - 2.0 | Multiplet (m) | 4H | Protons in the middle of the saturated ring, more shielded. |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 180 - 185 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Pyrrole C2 | 135 - 140 | Carbon bearing the aldehyde group. |
| Pyrrole C7a | 130 - 135 | Bridgehead carbon atom. |
| Pyrrole C3a | 125 - 130 | Bridgehead carbon atom. |
| Pyrrole C3 | 115 - 120 | Carbon bearing the C3-H proton. |
| Aliphatic C4/C7 | 22 - 26 | Aliphatic carbons adjacent to the pyrrole ring. |
| Aliphatic C5/C6 | 21 - 24 | Aliphatic carbons in the middle of the saturated ring. |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high confidence.
Protocol: MS Sample Preparation and Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion : Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization : Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically run in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis : Acquire the spectrum over a mass range of m/z 50-500. For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer to achieve mass accuracy within 5 ppm.
Data Interpretation: Expected Mass Spectrum
-
Molecular Ion Peak : The primary confirmation comes from the detection of the protonated molecular ion.
-
Molecular Formula : C₉H₁₁NO
-
Exact Mass : 149.08406[2]
-
Expected [M+H]⁺ peak (HRMS) : m/z 149.0913
-
-
Fragmentation : Tandem MS (MS/MS) can be used to induce fragmentation, which can provide further structural confirmation. Common fragmentation pathways might include the loss of the aldehyde group (-CHO) or cleavages within the tetrahydro ring.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the gold standard for assessing the purity of a chemical compound. By separating the sample from potential impurities (e.g., starting materials, by-products), it allows for accurate quantification of purity.
Protocol: Reverse-Phase HPLC Method
-
System : An HPLC or UPLC system equipped with a UV detector.
-
Column : A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Gradient Elution : A typical gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the indole chromophore absorbs, typically around 280 nm.
-
Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL and inject 5-10 µL.
Data Interpretation: Chromatogram Analysis
For a highly pure sample, the chromatogram should show a single, sharp, and symmetrical major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A purity level of >95% is generally required for use in further synthetic or biological applications.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: FTIR Sample Analysis
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition : Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Data Interpretation: Characteristic Absorption Bands
The FTIR spectrum will provide a "fingerprint" for this compound, confirming the presence of its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Pyrrole) | 3200 - 3400 (broad) | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Aldehyde) | 1660 - 1690 (strong) | Stretching |
| C=C (Pyrrole ring) | 1550 - 1620 | Stretching |
The presence of a strong absorption band around 1670 cm⁻¹ is a key indicator of the conjugated aldehyde group, while the broad peak above 3200 cm⁻¹ confirms the N-H moiety.
Summary of Analytical Data
The table below consolidates the expected analytical results for a high-purity sample of this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Aldehyde Proton | δ 9.5 - 10.0 ppm (s, 1H) |
| N-H Proton | δ > 8.0 ppm (br s, 1H) | |
| ¹³C NMR | Carbonyl Carbon | δ 180 - 185 ppm |
| HRMS (ESI+) | [M+H]⁺ | m/z 149.0913 ± 5 ppm |
| HPLC | Purity | >95% (at ~280 nm) |
| FTIR | C=O Stretch | 1660 - 1690 cm⁻¹ |
| N-H Stretch | 3200 - 3400 cm⁻¹ |
Conclusion
The analytical characterization of this compound requires a synergistic approach. By combining NMR for structural mapping, MS for molecular weight verification, HPLC for purity assessment, and FTIR for functional group confirmation, researchers can establish a complete and reliable profile of this important synthetic intermediate. Adherence to these protocols ensures the quality and integrity of the compound, which is fundamental to its successful application in drug discovery and chemical synthesis.
References
-
Benchchem. This compound | 80744-01-0.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737).
-
Vrielink, J. et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585.
-
PubChem. Indole-2-carboxaldehyde | C9H7NO | CID 96389.
-
Biosynth. 1H-Indole-2-carbaldehyde | 19005-93-7.
-
Echemi. 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI).
-
Li, Z. et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Supporting Information. Royal Society of Chemistry.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
ResearchGate. 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm).
-
Sigma-Aldrich. Indole-2-carboxaldehyde 97% | 19005-93-7.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth., 101, 21-33.
-
Wang, Y. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 15, 1331-1341.
-
Chemsrc. 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI).
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
Sapegin, A. V. et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
purification methods for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
An Application Guide to the Purification of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Abstract
This technical guide provides detailed protocols and expert insights into the purification of this compound, a critical heterocyclic intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules.[1] The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists, focusing on achieving high purity essential for downstream applications. This document covers purification by silica gel column chromatography and recrystallization, including protocols for execution and methods for purity assessment. The rationale behind procedural choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of therapeutic candidates, from antimicrobial to anticancer agents.[1] The compound features a partially saturated carbocyclic ring fused to a pyrrole nucleus, which bears a reactive aldehyde group.[1] This unique structure allows for diverse chemical modifications.
The purity of this intermediate is paramount. Impurities, such as unreacted starting materials, catalysts, or byproducts from side reactions (e.g., oxidation to the carboxylic acid or reduction to the corresponding alcohol), can interfere with subsequent synthetic steps, lead to the formation of unwanted derivatives, and complicate the purification of the final active pharmaceutical ingredient (API).[1] Therefore, robust and validated purification methods are essential to ensure the reliability and reproducibility of synthetic outcomes.
Pre-Purification Analysis: Understanding Potential Impurities
Effective purification begins with understanding the likely impurities. Synthetic routes to this compound, often involving Vilsmeier-Haack or related formylation reactions on the tetrahydroindole core, can generate several byproducts.[2]
Common Impurities Include:
-
Starting Material: Unreacted 4,5,6,7-tetrahydroindole.
-
Over-oxidation Product: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, formed if reaction conditions are too harsh.
-
Reduction Product: (4,5,6,7-Tetrahydro-1H-indol-2-yl)methanol, if reducing agents are present or used during workup.
-
Reagent Residue: Residual formylating agents (e.g., DMF, POCl₃) or their decomposition products.
-
Solvents: Residual solvents from the reaction and workup steps.
The polarity of these impurities differs significantly from the target compound, which forms the basis for chromatographic separation.
Core Purification Methodologies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For this compound, column chromatography is the most versatile and effective primary method, often followed by recrystallization to achieve analytical-grade purity.
Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds like the target aldehyde. The separation principle relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).
-
Scientific Rationale: The target molecule contains a polar aldehyde group and an N-H bond, but also a nonpolar tetrahydro-aromatic core. This amphiphilic character allows for strong interaction with the polar silica gel. By using a mobile phase of tunable polarity, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), one can carefully control the elution rate. Less polar impurities (like residual starting material) will elute first, followed by the desired product, while highly polar impurities (like the carboxylic acid) will be strongly retained on the column. The use of a hexane/ethyl acetate gradient is a common and effective strategy for purifying indole derivatives.[3]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures.
-
Scientific Rationale: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling). For indole-based aldehydes, polar protic solvents like ethanol have proven effective, as seen with the related indole-3-carbaldehyde.[4] A mixed-solvent system, such as ethyl acetate/hexane, can also be employed to achieve the desired solubility profile.
Workflow for Purification and Quality Control
An effective purification strategy integrates the purification steps with rigorous in-process and final quality control checks.
Caption: Purification and QC workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[5]
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate the target aldehyde from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard chromatography column and accessories
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in EtOAc.
-
Spot the TLC plate and develop it in a chamber with a pre-determined solvent system (start with 20% EtOAc in Hexane).
-
Visualize the plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate) to identify the product spot and impurities. The target aldehyde is expected to have an Rf value of approximately 0.3-0.4 in this system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-Hexane.
-
Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane).
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be:
-
10% EtOAc in Hexane (2 column volumes)
-
15% EtOAc in Hexane (5-10 column volumes)
-
20-25% EtOAc in Hexane (until the product has fully eluted)
-
-
Collect fractions (e.g., 10-20 mL each) throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Analysis:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the structure and assess purity using ¹H NMR spectroscopy.
-
Protocol 2: Purification by Recrystallization
Objective: To achieve high purity of the solid aldehyde after initial chromatographic purification.
Materials:
-
Chromatographically purified aldehyde
-
Solvents: Ethyl Acetate, n-Hexane, or Ethanol
-
Erlenmeyer flask, heat source (hot plate), filtration apparatus
Procedure:
-
Solvent Selection:
-
Place a small amount of the purified solid in a test tube.
-
Add a small volume of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling. An ethyl acetate/hexane system is a good alternative.
-
-
Dissolution:
-
Place the bulk of the solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid. Keep the solution at or near boiling.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Purity Verification:
-
Determine the melting point of the crystals. A sharp melting point is indicative of high purity.
-
Perform final analytical checks (HPLC, NMR) to confirm purity meets the required specifications.
-
Data Summary and Comparison
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Differential Adsorption & Partitioning | Differential Solubility |
| Stationary Phase | Silica Gel | None |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Single or Mixed Solvent (e.g., Ethanol, EtOAc/Hexane) |
| Primary Use | Main purification from crude mixture | Final polishing to high purity |
| Pros | High resolving power for complex mixtures; versatile. | Yields very high purity; simple apparatus. |
| Cons | Can be solvent and time-intensive; potential for product degradation on silica. | Requires a solid product; yield loss in mother liquor. |
Conclusion
The successful synthesis of complex molecules relies heavily on the quality of the starting materials. For this compound, a combination of flash column chromatography followed by recrystallization provides a robust and reliable pathway to achieving the high purity required for demanding applications in drug discovery and development. By understanding the principles behind these techniques and following structured protocols, researchers can ensure the quality and consistency of this vital synthetic intermediate.
References
- Benchchem. (n.d.). This compound.
- Echemi. (n.d.). 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI).
- Semantic Scholar. (n.d.). Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
-
ResearchGate. (2007). Low-temperature redetermination of 1H-indole-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2010). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Retrieved from [Link]
Sources
Application Note: 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde as a Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery
Introduction: The Strategic Value of the Tetrahydroindole Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus is a privileged scaffold, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its partially saturated analogue, the 4,5,6,7-tetrahydroindole core, offers a unique three-dimensional geometry that can be advantageous for exploring chemical space in drug discovery programs.[3][4] The introduction of a reactive aldehyde at the 2-position, yielding 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde, creates a powerful and versatile building block for the construction of diverse compound libraries.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this aldehyde in library synthesis, focusing on robust and efficient multicomponent reaction protocols.
The aldehyde functionality at the C-2 position serves as a key handle for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and critically for library synthesis, multicomponent reactions (MCRs).[5][7][8] MCRs, such as the Ugi and Pictet-Spengler reactions, are particularly powerful tools in combinatorial chemistry, allowing for the rapid generation of complex molecules from simple starting materials in a single synthetic operation.[9][10][11] This efficiency is paramount in the hit-to-lead and lead optimization phases of drug discovery.
Chemical Properties and Reactivity Profile
This compound combines the nucleophilic character of the indole nitrogen with the electrophilic nature of the aldehyde. The tetrahydroindole core is less aromatic than a fully aromatic indole, which can influence its reactivity.[5] The aldehyde group is readily susceptible to nucleophilic attack and can participate in a wide range of condensation reactions.
Key Reactive Sites:
-
Aldehyde Carbonyl: The primary site for nucleophilic attack, enabling condensations, imine formation, and subsequent cyclizations.
-
Indole N-H: Can be deprotonated or participate in reactions, though it is generally less reactive than the aldehyde.
-
Indole C-3 Position: While the C-2 position is functionalized, the C-3 position remains a potential site for electrophilic substitution, although this is less common in the context of library synthesis starting from the 2-carbaldehyde.
Protocol 1: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Library Synthesis
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9][12] This reaction is exceptionally well-suited for generating large, diverse libraries of peptidomimetics.
Causality of Experimental Choices:
-
Solvent: Methanol is a common choice for Ugi reactions as it effectively dissolves the starting materials and the intermediate iminium ion.
-
Temperature: Room temperature is often sufficient, promoting energy efficiency and preventing degradation of sensitive substrates.
-
Stoichiometry: A slight excess of the more volatile or reactive components (amine and isocyanide) can be used to drive the reaction to completion, but equimolar amounts are a good starting point for library synthesis to ensure equal representation of building blocks in the product mixture.
-
Purification: For library synthesis, purification may be deferred to the screening stage. However, for hit validation, column chromatography is a standard method for isolating pure compounds.
Experimental Workflow: Ugi-4CR
Caption: Workflow for Ugi Four-Component Reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a clean, dry reaction vial, add this compound (1.0 eq.).
-
Add the desired carboxylic acid (1.0 eq.).
-
Dissolve the solids in methanol (0.2 M concentration with respect to the aldehyde).
-
Add the primary or secondary amine (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 eq.) dropwise to the reaction mixture.
-
-
Reaction:
-
Seal the reaction vial and stir the mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Ugi product.
-
Data Presentation: Representative Ugi Reaction Yields
| Entry | Amine | Carboxylic Acid | Isocyanide | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 75-85 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 70-80 |
| 3 | Propylamine | Propionic Acid | Benzyl isocyanide | 72-82 |
Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Library Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[13][14][15] This reaction is of great significance in the synthesis of alkaloids and other pharmacologically active compounds.[2][14]
Causality of Experimental Choices:
-
Acid Catalyst: Trifluoroacetic acid (TFA) is a common choice as it is a strong acid that effectively catalyzes the reaction and is readily removed under vacuum. Other acids like hydrochloric acid can also be used.[13]
-
Solvent: Dichloromethane (DCM) is a good solvent for this reaction as it is relatively non-polar and aprotic, allowing the acid catalyst to function effectively.
-
Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich indole nucleus.
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler Reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired tryptamine derivative (1.0 eq.) in dichloromethane (0.1 M concentration with respect to the aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (0.1-1.0 eq.) dropwise to the stirred solution.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
-
Conclusion: A Gateway to Novel Chemical Space
This compound is a highly valuable and versatile building block for the synthesis of diverse compound libraries. The protocols detailed in this application note for the Ugi and Pictet-Spengler reactions provide robust and efficient methods for accessing novel peptidomimetic and alkaloid-like scaffolds. By leveraging the power of multicomponent reactions, researchers can rapidly explore vast areas of chemical space, accelerating the identification of new bioactive molecules and advancing drug discovery programs.
References
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National Institutes of Health. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Available from: [Link]
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Wikipedia. Pictet–Spengler reaction. Available from: [Link]
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ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Available from: [Link]
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Science and Education Publishing. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Available from: [Link]
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ResearchGate. Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Available from: [Link]
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National Institutes of Health. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Available from: [Link]
-
National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
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Royal Society of Chemistry. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Available from: [Link]
-
Royal Society of Chemistry. Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. Available from: [Link]
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National Institutes of Health. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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ResearchGate. ChemInform Abstract: An Ugi-Intramolecular Diels-Alder Route to Highly Substituted Tetrahydroepoxyisoindole Carboxamides. Available from: [Link]
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Royal Society of Chemistry. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Available from: [Link]
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National Institutes of Health. Part I: the development of the catalytic Wittig reaction. Available from: [Link]
-
Chem-Impex. 1H-Indole-2-carbaldehyde. Available from: [Link]
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National Institutes of Health. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Available from: [Link]
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Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Available from: [Link]
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Springer. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
-
ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
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Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]
-
National Institutes of Health. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Available from: [Link]
-
ACS Publications. Indoles in Multicomponent Processes (MCPs). Available from: [Link]
-
National Institutes of Health. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available from: [Link]
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ResearchGate. Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. Available from: [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
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Application Note: Strategic Amination of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde for Novel Scaffold Development
Abstract
The 4,5,6,7-tetrahydro-1H-indole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antipsychotic agents and novel antiviral therapies.[1][2] The strategic functionalization of this scaffold is paramount for the exploration of new chemical space and the development of next-generation therapeutics. This application note provides a detailed guide to the reaction of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with various amines. We will explore the fundamental reaction pathways—Schiff base formation and reductive amination—providing both mechanistic insights and field-tested laboratory protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile reaction in their drug discovery and development programs.
Introduction: The Synthetic Value of the Tetrahydroindole Scaffold
The indole nucleus is a cornerstone of many natural products and pharmaceuticals, valued for its ability to participate in various biological interactions.[3][4] Its partially saturated analog, the 4,5,6,7-tetrahydro-1H-indole system, retains key electronic features of the pyrrole ring while introducing a three-dimensional, saturated cyclohexane ring. This modification enhances solubility and provides conformational flexibility, making it an attractive starting point for drug design.
The C2-carbaldehyde functional group on this scaffold serves as a versatile synthetic handle. Its electrophilic character allows for a range of carbon-nitrogen bond-forming reactions, with reactions involving amines being among the most robust and widely utilized.[5] This guide focuses on the two primary outcomes of reacting this compound with primary and secondary amines: the formation of imines (Schiff bases) and the synthesis of secondary and tertiary amines via reductive amination.
Core Mechanistic Pathways
The reaction between this compound and an amine initiates with the nucleophilic attack of the amine nitrogen on the electrophilic aldehyde carbon. From this common carbinolamine intermediate, the reaction can diverge to yield two distinct product classes.
Schiff Base (Imine) Formation
This reaction involves the condensation of a primary amine with the aldehyde. The process is typically reversible and often catalyzed by mild acid. The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine, also known as a Schiff base.[6][7]
Reductive Amination
Reductive amination is a powerful, often one-pot method for synthesizing secondary or tertiary amines. It proceeds through the same initial formation of a carbinolamine, which then generates an iminium ion (from primary or secondary amines) in situ. This electrophilic iminium ion is then immediately reduced by a hydride-based reducing agent present in the reaction mixture.[8]
Causality in Reagent Selection: The choice of reducing agent is critical and depends on the reaction conditions.
-
Sodium Borohydride (NaBH₄): A robust reducing agent, but it can also reduce the starting aldehyde if added prematurely or if imine formation is slow. It is best used in a two-step process where the imine is formed first.
-
Sodium Cyanoborohydride (NaCNBH₃): A milder and more selective reducing agent. It is stable under weakly acidic conditions (pH 4-6) required for imine formation but is less effective at reducing aldehydes and ketones, making it ideal for one-pot procedures.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and exceptionally mild reducing agent that is highly effective for one-pot reductive aminations. It does not require acidic conditions and is often the reagent of choice for its high functional group tolerance and operational simplicity.
Sources
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Application Notes & Protocols: Selective Oxidation and Reduction of the Aldehyde Group in Tetrahydroindole-2-carbaldehyde
Abstract: The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this nucleus is pivotal for modulating biological activity, and the aldehyde at the 2-position of tetrahydroindole-2-carbaldehyde serves as a versatile synthetic handle for diversification. This document provides detailed application notes and field-proven protocols for two fundamental transformations of this aldehyde group: its selective oxidation to a carboxylic acid and its reduction to a primary alcohol. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental robustness, and reproducibility.
Introduction: The Tetrahydroindole Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern drug discovery, providing diverse three-dimensional structures for interaction with biological targets. Among these, indole derivatives and their saturated analogues, such as the tetrahydroindoles, are of significant interest due to their wide-ranging pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The 4,5,6,7-tetrahydroindole core, in particular, is found in approved drugs and clinical candidates.[4]
The 2-carboxaldehyde moiety is a key entry point for synthetic modifications. Its conversion to a carboxylic acid or an alcohol unlocks access to a vast chemical space, enabling the synthesis of amides, esters, and ethers, which are crucial for structure-activity relationship (SAR) studies. This guide details reliable methods for these transformations, focusing on selectivity and functional group tolerance.
Part 1: Selective Oxidation to Tetrahydroindole-2-carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[5] For a sensitive substrate like tetrahydroindole-2-carbaldehyde, which contains an electron-rich pyrrole-like ring and a potentially reactive N-H bond, the choice of oxidant is critical to avoid undesired side reactions such as ring oxidation or degradation.
Recommended Method: The Pinnick Oxidation
The Pinnick oxidation stands out as an exceptionally mild and efficient method for converting aldehydes, including sterically hindered and electronically sensitive ones, into carboxylic acids.[6][7] It employs sodium chlorite (NaClO₂) under weakly acidic conditions.[8][9] Its high functional group tolerance makes it ideal for complex molecules in drug development.[5]
Causality of Experimental Choice: Stronger oxidants like potassium permanganate or chromic acid are incompatible with the tetrahydroindole nucleus and would lead to complex product mixtures. The Pinnick oxidation operates under conditions that preserve the integrity of the heterocyclic core. The active oxidant is chlorous acid (HClO₂), formed in situ, which selectively reacts with the aldehyde.[6][9] A critical component is the use of a hypochlorite scavenger to prevent side reactions with the byproduct, hypochlorous acid (HOCl).[9]
Experimental Protocol: Pinnick Oxidation
Objective: To oxidize 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde to 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade or higher)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene (as HOCl scavenger)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1 mixture of t-BuOH and H₂O.
-
Reagent Addition: Add 2-methyl-2-butene (4.0-5.0 equiv) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.
-
Reaction: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred aldehyde solution at room temperature. The reaction is typically exothermic; maintain the temperature below 35 °C using a water bath if necessary.
-
Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude carboxylic acid can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.
Data Summary: Pinnick Oxidation
| Parameter | Value/Condition | Rationale |
| Solvent System | t-BuOH / H₂O | Co-solvent system to dissolve both organic substrate and inorganic reagents. |
| Oxidant | Sodium Chlorite (NaClO₂) | Mild oxidant precursor, generates HClO₂ in situ.[6] |
| Buffer | NaH₂PO₄ | Maintains a mild acidic pH to facilitate the formation of HClO₂.[8] |
| Scavenger | 2-Methyl-2-butene | Reacts with and neutralizes the reactive HOCl byproduct to prevent side reactions.[9] |
| Temperature | Room Temperature | Mild conditions preserve the sensitive indole core. |
| Typical Yield | 85-95% |
Visualization: Oxidation Workflow
Caption: Pinnick oxidation of tetrahydroindole-2-carbaldehyde.
Part 2: Selective Reduction to (Tetrahydroindol-2-yl)methanol
The reduction of an aldehyde to a primary alcohol is a key transformation for accessing building blocks used in ether and ester synthesis. For substrates with reducible π-systems like the tetrahydroindole, a mild and selective reducing agent is required to exclusively target the carbonyl group.
Recommended Method: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a widely used reducing agent known for its mildness and selectivity for aldehydes and ketones.[10][11] It is significantly less reactive than lithium aluminum hydride (LiAlH₄), making it safer to handle and compatible with protic solvents like methanol or ethanol.[12]
Causality of Experimental Choice: The key advantage of NaBH₄ is its chemoselectivity.[11] It readily reduces the aldehyde functional group while leaving other potentially reducible groups, such as esters or the indole ring itself, intact under standard conditions.[12] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[11]
Experimental Protocol: NaBH₄ Reduction
Objective: To reduce this compound to (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution. Be cautious of hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters. Adjust the pH to ~7 using saturated NaHCO₃ solution.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude alcohol.
-
Isolation: The product can be purified by flash column chromatography on silica gel if necessary.
Data Summary: NaBH₄ Reduction
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvent that also serves to protonate the intermediate alkoxide.[12] |
| Reductant | Sodium Borohydride (NaBH₄) | Mild and selective source of hydride for aldehyde reduction.[10][11] |
| Equivalents | 1.1 - 1.5 | A slight excess ensures complete conversion of the aldehyde. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; proceeds smoothly at RT. |
| Typical Yield | 90-98% |
Visualization: Reduction Workflow
Caption: Sodium borohydride reduction of the aldehyde.
Conclusion
The selective oxidation and reduction of the aldehyde at the 2-position of the tetrahydroindole nucleus are cornerstone reactions for the synthesis of compound libraries in drug discovery. The Pinnick oxidation and sodium borohydride reduction protocols detailed herein offer reliable, high-yielding, and scalable methods to produce the corresponding carboxylic acid and alcohol, respectively. The mild conditions and high functional group tolerance of these chosen methods ensure the preservation of the sensitive heterocyclic core, making them invaluable tools for medicinal chemists.
References
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Wikipedia. Pinnick oxidation. [Link]
-
SynArchive. Pinnick-Lindgren Oxidation. [Link]
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Wenxuecity. Pinnick oxidation. [Link]
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Gham-Tchoumo, G., & Dekeukeleire, D. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5673-5684. [Link]
-
Orgoly. Pinnick Oxidation. [Link]
-
Andreev, I. A., et al. (2019). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 9(58), 33758-33775. [Link]
-
European Patent Office. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. [Link]
-
Al-Hadedi, A. A. M., & El-Gazzar, A. B. A. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4567. [Link]
-
Chad's Prep®. Hydride Reduction. [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). [Link]
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-
New Journal of Chemistry. I2/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives. [Link]
-
PubMed. Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. [Link]
-
National Institutes of Health. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). [Link]
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RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
ResearchGate. Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
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-
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-
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-
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-
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-
National Institutes of Health. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]
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Application Notes and Protocols for C-H Activation Strategies in Tetrahydroindole Functionalization
Introduction: The Strategic Advantage of C-H Activation for Tetrahydroindoles
The tetrahydroindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Traditional synthetic routes to functionalized tetrahydroindoles often rely on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate significant waste. The advent of transition-metal-catalyzed C-H activation has revolutionized this landscape, offering a more direct, atom-economical, and elegant approach to molecular diversification.[1][2][3] By targeting the otherwise inert C-H bonds of the tetrahydroindole core, researchers can introduce a wide array of functional groups with unprecedented efficiency, accelerating the drug discovery process.
This guide provides a comprehensive overview of contemporary C-H activation strategies for the functionalization of tetrahydroindoles, with a focus on the underlying principles, practical experimental protocols, and the critical role of directing groups in achieving regioselectivity. We will delve into the utility of various transition metal catalysts and provide detailed methodologies for key transformations, empowering researchers to harness the full potential of C-H activation in their synthetic endeavors.
The Central Role of Directing Groups in Regiocontrol
Achieving regioselectivity is a paramount challenge in C-H activation chemistry due to the presence of multiple, electronically similar C-H bonds within a molecule. Directing groups (DGs) are the cornerstone of modern C-H functionalization strategies, serving as a molecular "GPS" to guide the metal catalyst to a specific C-H bond.[4][5] The DG is typically a Lewis basic functional group that coordinates to the metal center, leading to the formation of a stable metallacyclic intermediate. This proximity-driven activation dramatically favors the functionalization of the C-H bond ortho to the directing group.
The choice of directing group is critical and can influence not only the site of activation but also the reaction efficiency and scope. For N-substituted tetrahydroindoles, a variety of directing groups can be installed on the nitrogen atom to direct functionalization to the C7 position of the benzenoid ring. Common and effective directing groups include amides, carbamates, and phosphoramides.[6] The ease of installation and subsequent removal of the directing group are also important considerations for the overall synthetic strategy.[7]
Palladium-Catalyzed C-H Arylation: A Workhorse Transformation
Palladium catalysis has been extensively employed for the direct arylation of C-H bonds, and this strategy is highly applicable to the tetrahydroindole core.[8][9] The use of a directing group on the nitrogen atom of the tetrahydroindole is typically required to achieve high regioselectivity for the C7 position.
Mechanism of Pd-Catalyzed C-H Arylation
The generally accepted mechanism for directed C-H arylation involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In a simplified representation of the Pd(II)/Pd(IV) cycle:
-
Coordination: The directing group on the tetrahydroindole substrate coordinates to the Pd(II) catalyst.
-
C-H Activation: An intramolecular C-H bond cleavage occurs, often assisted by a base, to form a stable five-membered palladacycle intermediate.
-
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The aryl group and the tetrahydroindole moiety couple via reductive elimination from the Pd(IV) center, forging the new C-C bond and regenerating a Pd(II) species to continue the catalytic cycle.
Alternatively, a Pd(II)/Pd(0) cycle can operate, particularly with diaryliodonium salts as the arylating agent, which can proceed through a radical mechanism under photoredox conditions.[10]
Visualizing the Catalytic Cycle
Caption: Fig. 1: Simplified Pd-catalyzed C-H arylation cycle.
Experimental Protocol: Pd-Catalyzed C7-Arylation of N-Pivaloyl-4,5,6,7-tetrahydroindole
This protocol provides a general procedure for the palladium-catalyzed direct arylation of a protected tetrahydroindole with an aryl bromide.
Materials:
-
N-Pivaloyl-4,5,6,7-tetrahydroindole (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane (0.1 M)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-pivaloyl-4,5,6,7-tetrahydroindole, aryl bromide, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C7-arylated tetrahydroindole.
Data Summary Table:
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 5 | PCy₃ | K₂CO₃ | 120 | 18 | 85 |
| 2 | 4-Bromoanisole | 5 | PCy₃ | K₂CO₃ | 120 | 20 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5 | PCy₃ | K₂CO₃ | 120 | 24 | 65 |
| 4 | 2-Bromopyridine | 5 | PCy₃ | K₂CO₃ | 120 | 24 | 55 |
Rhodium-Catalyzed C-H Functionalization: Expanding the Toolkit
Rhodium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, have emerged as powerful tools for a diverse range of C-H functionalization reactions, including alkylation, alkenylation, and annulation.[11][12][13] These catalysts are often highly efficient and can tolerate a broad array of functional groups.
Mechanism of Rh(III)-Catalyzed C-H Activation
The catalytic cycle for Rh(III)-catalyzed C-H activation typically proceeds through the following key steps:
-
C-H Activation: The directing group on the substrate coordinates to the [Cp*Rh(III)] complex, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This is often the rate-determining step.
-
Coordination and Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle.
-
Reductive Elimination/β-Hydride Elimination: The desired product is formed through either reductive elimination or a β-hydride elimination/reductive elimination sequence, regenerating the active Rh(III) catalyst.
Visualizing the Experimental Workflow
Caption: Fig. 2: General workflow for Rh-catalyzed C-H functionalization.
Experimental Protocol: Rh(III)-Catalyzed C7-Alkenylation of N-Carbamoyl-4,5,6,7-tetrahydroindole
This protocol describes the alkenylation of a protected tetrahydroindole with an activated alkene.
Materials:
-
N-Carbamoyl-4,5,6,7-tetrahydroindole (1.0 equiv)
-
Activated alkene (e.g., n-butyl acrylate) (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, add N-carbamoyl-4,5,6,7-tetrahydroindole, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂ to a dry reaction vessel.
-
Add anhydrous DCE, followed by the activated alkene.
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the mixture for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and pass it through a short plug of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the C7-alkenylated product.
Future Directions and Emerging Trends
The field of C-H activation is continuously evolving, with several exciting trends poised to further enhance the functionalization of tetrahydroindoles:
-
Non-directed C-H Functionalization: While directing groups are highly effective, their installation and removal add steps to a synthesis. The development of ligand-controlled or substrate-controlled non-directed C-H functionalization would represent a significant advance in synthetic efficiency.[6]
-
Remote C-H Functionalization: Strategies that enable the functionalization of C-H bonds at positions meta or para to a directing group are highly sought after and would provide access to a wider range of substituted tetrahydroindoles.[14]
-
Photoredox and Electrochemical Methods: The integration of photoredox and electrochemical catalysis with C-H activation is enabling transformations under milder conditions and with novel reactivity patterns.[10]
-
Base Metal Catalysis: The use of more abundant and less toxic base metals, such as cobalt, copper, and iron, is a key goal for developing more sustainable and economical C-H functionalization protocols.[6]
Conclusion
C-H activation has unequivocally transformed the logic of chemical synthesis, providing powerful and efficient pathways for the late-stage functionalization of complex molecules. For researchers in drug development and medicinal chemistry, these strategies offer an unparalleled ability to rapidly generate libraries of novel tetrahydroindole derivatives for biological evaluation. The protocols and principles outlined in this guide serve as a foundation for harnessing the power of C-H activation, and the continued innovation in this field promises even more exciting and enabling synthetic methodologies in the years to come.
References
-
C-H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). In Supporting Information. Retrieved January 11, 2026, from [Link]
- Jordan-Hore, J. A., et al. (2010). Phosphine-free palladium-catalyzed C-H bond arylation of free (N-H)-indoles and pyrroles.
- Wang, G.-W., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 21(11), 1539.
-
C-H Activation of Indoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746.
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Rej, S., et al. (2020). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research, 53(1), 215-228.
-
Directing groups (DG) based strategies for C−H activation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2133-2146.
- Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
-
Metal Catalyzed C-H activation. (n.d.). DM lab. Retrieved January 11, 2026, from [Link]
- Functionalization of tetrahydroindol-4-one derivatives. (2022). Kharkiv University Bulletin. Chemical Series, (57).
-
"On Water" Direct and Site-Selective Pd-Catalysed C-H Arylation of (NH)-Indoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Wang, H., et al. (2014). Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles. Organic Letters, 16(14), 3752-3755.
- Zhao, D., Shi, Z., & Glorius, F. (2013). Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2022). Molecules, 27(19), 6524.
-
Rh-Catalyzed Functionalization of N-Heterocycles Through C–H Activation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2020). Chemical Reviews, 120(14), 6949-7001.
- Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. (2014). Journal of the American Chemical Society, 136(14), 5231-5234.
- Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. (2019). Organic Letters, 21(14), 5689-5693.
-
Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. (n.d.). ScienceGate. Retrieved January 11, 2026, from [Link]
- Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2016). Chemical Science, 7(3), 2098-2103.
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- 3. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the nuances of the Vilsmeier-Haack reaction, a cornerstone method for this transformation, providing field-proven insights to enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and reliable method is the Vilsmeier-Haack formylation of 4,5,6,7-tetrahydro-1H-indole.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich tetrahydroindole ring.[4][5][6] The reaction is generally regioselective for the C-2 position of the tetrahydroindole nucleus due to the pyrrole-like nature of the heterocyclic ring.[1]
Q2: I am experiencing low to no yield in my Vilsmeier-Haack reaction. What are the likely causes?
Low or no yield in this synthesis can often be attributed to several critical factors:
-
Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture.[7] Using old or improperly stored POCl₃ or anhydrous DMF can lead to the decomposition of the reagent and subsequent reaction failure. It is imperative to use freshly distilled POCl₃ and anhydrous DMF.[7]
-
Incomplete Vilsmeier Reagent Formation: The formation of the active electrophile, the chloroiminium salt, is not instantaneous. Insufficient reaction time or incorrect temperature during its preparation can result in a low concentration of the Vilsmeier reagent.[4][7] A color change to a yellow or orange solution is often indicative of its formation.[7]
-
Low Substrate Reactivity: While the tetrahydroindole ring is considered electron-rich, certain substituents on the starting material could potentially deactivate it, leading to a sluggish or incomplete reaction.[7]
-
Improper Work-up Procedure: The intermediate iminium salt formed after the electrophilic attack must be completely hydrolyzed to the desired aldehyde during the work-up.[4][7] The pH of the aqueous solution during this step is critical for efficient conversion.
Q3: My reaction mixture turns into a dark, tar-like substance. How can I prevent this?
The formation of tar is a common issue and is typically caused by:
-
High Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic.[7] Uncontrolled temperature increases, especially during the addition of POCl₃ to DMF and the subsequent addition of the tetrahydroindole substrate, can lead to polymerization and degradation of the starting material and product.[7] Strict temperature control, often using an ice bath, is crucial.[4]
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions, leading to the formation of polymeric byproducts.[7] Always use high-purity reagents and solvents.
Q4: I am observing multiple products in my crude reaction mixture. What could be the reason?
While the Vilsmeier-Haack reaction is generally regioselective for the C-2 position of the tetrahydroindole, the formation of multiple products can occur due to:
-
Reaction at Other Positions: Although less favored, electrophilic substitution can potentially occur at other positions on the indole ring, particularly if the C-2 position is sterically hindered or electronically deactivated.
-
Side Reactions: The aldehyde product itself can undergo further reactions under the reaction conditions, leading to byproducts.
Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) can help in identifying the optimal reaction time to maximize the desired product and minimize byproduct formation.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Inactive Vilsmeier reagent due to moisture.[7] 2. Insufficient reagent stoichiometry. 3. Low reaction temperature for a less reactive substrate. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried.[7] 2. Increase the equivalents of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate).[4] 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Temperatures can range from 0°C to 80°C.[4][6] |
| Formation of Tar/Polymeric Material | 1. Exothermic reaction leading to uncontrolled temperature rise.[7] 2. Impurities in starting materials or solvents.[7] | 1. Maintain strict temperature control (0-5°C) during reagent addition using an ice-water bath.[4] Add reagents dropwise. 2. Use high-purity, anhydrous solvents and freshly purified starting materials. |
| Difficult Product Isolation/Purification | 1. Incomplete hydrolysis of the intermediate iminium salt.[7] 2. Formation of emulsions during aqueous work-up. | 1. Ensure thorough quenching of the reaction mixture with ice water, followed by careful basification (e.g., with NaOH solution) and then acidification to precipitate the product.[7][8] Monitor pH closely. 2. Add brine to the aqueous layer to break up emulsions during extraction. |
| Low Yield Despite Complete Conversion | 1. Product degradation during work-up or purification. 2. Mechanical losses during transfers and filtration. | 1. Minimize the time the product is in contact with strong acid or base during work-up. 2. Use careful handling techniques. Consider purification by column chromatography on silica gel for cleaner separation.[5] |
Experimental Protocols
Detailed Step-by-Step Methodology for Vilsmeier-Haack Formylation
This protocol provides a robust starting point for the synthesis. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary depending on the specific substrate and scale.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5°C throughout the addition. [4]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[4] The solution should appear as a yellow or orange salt.
2. Reaction with 4,5,6,7-Tetrahydro-1H-indole:
-
Dissolve 4,5,6,7-tetrahydro-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the substrate's reactivity.[4]
-
Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.[4]
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a cold sodium hydroxide solution until the pH is strongly basic (pH > 12) to hydrolyze the iminium salt.
-
Acidify the solution with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or silica gel column chromatography.[5]
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of an electron-rich aromatic substrate.
Caption: Key stages of the Vilsmeier-Haack reaction.
References
-
Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2012). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 82(3), 530-531. Retrieved from [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 133-146. Retrieved from [Link]
-
Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Retrieved from [Link]
-
Van Haelst, S., Van der Jeught, K., & Van Hecke, K. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4584. Retrieved from [Link]
-
Baradarani, M. M., Khezri, M., & Afghan, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. International Journal of Industrial Chemistry, 4(1), 22. Retrieved from [Link]
-
Marchenko, K. I., et al. (2024). Multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Seshadri, S. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2535. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier (-Haack) reaction. Retrieved from [Link]
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. Retrieved from [Link]
-
Gevorgyan, A., et al. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Chemistry, 22(21), 7262-7. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9046. Retrieved from [Link]
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common side reactions in the formylation of tetrahydroindoles
Introduction
Welcome to the technical support guide for the formylation of tetrahydroindoles. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a formyl group (–CHO) onto the tetrahydroindole scaffold. Formylated tetrahydroindoles are pivotal intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.
However, the inherent reactivity of the indole nucleus, combined with the often harsh conditions of classical formylation reactions, presents a unique set of challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common side reactions, optimize reaction conditions, and ensure the integrity of your experimental outcomes. We will delve into the causality behind common issues and provide robust, self-validating protocols to guide your work.
Part 1: Frequently Asked Questions (FAQs) & Common Issues
Q1: My Vilsmeier-Haack reaction on an N-H tetrahydroindole is giving very low yield and a complex mixture of products. What's going wrong?
Answer: This is a classic issue stemming from the dual reactivity of the N-H tetrahydroindole. The Vilsmeier reagent is a potent electrophile, but the indole nitrogen proton is acidic and can react with the basic components of the reaction or the reagent itself. Furthermore, the electron-rich pyrrole ring is highly activated, leading to multiple potential side reactions.
Primary Causes & Troubleshooting Steps:
-
N-H Interference & Polysubstitution: The unprotected N-H group can lead to side reactions and solubility issues, especially with N-unsubstituted tetrahydroindol-4-ones.[1] The high electron density of the pyrrole ring also makes it susceptible to over-formylation.[1]
-
Solution: Employ an N-protecting group. This is the most critical step for success. The protecting group electronically deactivates the nitrogen, prevents unwanted side reactions at the N-1 position, and improves solubility. A summary of common choices is provided in the table below.
-
-
Reagent Purity: The Vilsmeier-Haack reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2][3] Both reagents are hygroscopic.
-
Solution: Ensure you are using freshly distilled or high-purity, anhydrous POCl₃ and DMF. Moisture will rapidly decompose the Vilsmeier reagent and quench the reaction. Some users have noted that old DMF can decompose to dimethylamine, which can interfere with the reaction.[4]
-
-
Formation of Indole Trimers: Under Vilsmeier conditions, indole and its derivatives can undergo self-condensation to form tri-(1H-indol-3-yl) derivatives, which are stable and often precipitate from the reaction mixture.[5]
-
Solution: Maintain a low reaction temperature (0 °C to -10 °C) during the addition of the indole substrate to the pre-formed Vilsmeier reagent.[5] This minimizes the rate of the trimerization side reaction relative to the desired formylation.
-
Q2: I'm attempting a Vilsmeier-Haack reaction and observing di-formylation or formylation at an unexpected position on my substituted tetrahydroindole. How can I improve regioselectivity?
Answer: Regioselectivity in the formylation of indoles is governed by both electronic and steric factors. While the C3 position is electronically the most favored for electrophilic attack on a simple indole, substituents on either the pyrrole or the cyclohexene ring of the tetrahydroindole can alter this outcome.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6][7] Electron-donating groups on the tetrahydroindole ring will activate the positions ortho and para to them, potentially directing formylation to those sites. Conversely, electron-withdrawing groups will deactivate the ring.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions. Formylation generally favors the less sterically hindered position.[3][8] For example, a large group at C4 may favor formylation at C6 or C7 on the benzene portion of a tetrahydrocarbazole.[9]
-
N-Protecting Group: The choice of N-protecting group can influence regioselectivity. Large, bulky groups like pivaloyl can sterically hinder the C2 position, further favoring C3 formylation.[10]
Troubleshooting Workflow for Regioselectivity:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Q3: My Rieche formylation is producing a black, tar-like substance with very little desired product. What is causing this decomposition?
Answer: The Rieche formylation utilizes a potent Lewis acid, typically titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), with dichloromethyl methyl ether as the formylating agent.[11][12] While effective for many electron-rich aromatics, this combination can be too harsh for sensitive substrates like tetrahydroindoles, leading to polymerization and decomposition.
Common Causes of Decomposition:
-
Lewis Acid Strength: TiCl₄ is a very strong Lewis acid and can promote undesired polymerization or ring-opening of the tetrahydroindole nucleus, especially at elevated temperatures.[13]
-
Substrate Instability: The tetrahydroindole ring system can be unstable under strongly acidic conditions, leading to degradation.
-
Exothermic Reaction: The addition of TiCl₄ to the reaction mixture can be highly exothermic. If not controlled, the resulting temperature spike will accelerate decomposition pathways.
Preventative Measures:
-
Strict Temperature Control: The entire procedure must be conducted at low temperatures. Cool the substrate solution to 0 °C before the slow, dropwise addition of TiCl₄.[13][14]
-
Stoichiometry: Use the minimum effective amount of Lewis acid. While some procedures call for 2.2 to 5.0 equivalents of TiCl₄, starting with a lower amount (e.g., 1.5-2.0 eq) is advisable for a new substrate.[13][15]
-
Alternative Methods: If decomposition persists, the Rieche formylation may be too aggressive for your specific substrate. Consider switching to the milder Vilsmeier-Haack conditions.
Part 2: Comparative Overview & Data
Choosing the right formylation method is critical. The table below summarizes the most common methods applicable to tetrahydroindoles.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation | Duff Reaction |
| Reagents | POCl₃ (or other acid halide) + Substituted Formamide (e.g., DMF)[8] | Dichloromethyl methyl ether + Lewis Acid (e.g., TiCl₄, SnCl₄)[12] | Hexamethylenetetramine (HMTA) + Acid (e.g., TFA, H₂SO₄)[16][17] |
| Pros | Generally mild conditions; high yields for activated substrates; widely used and well-documented for indoles.[7][18] | Good for ortho-formylation of phenols; can be effective when Vilsmeier-Haack fails.[11][13] | Avoids corrosive reagents like POCl₃; can be performed under solvent-free mechanochemical conditions.[17] |
| Cons | Reagents are moisture-sensitive; risk of over-formylation or trimerization; DMF can be difficult to remove.[1][4][5] | Requires strong, corrosive, and moisture-sensitive Lewis acids; risk of substrate decomposition/polymerization.[13][15] | Generally inefficient and low-yielding for non-phenolic substrates; can lead to di-formylation.[16][19] |
| Typical Temp. | 0 °C to 80 °C, substrate-dependent.[8] | -78 °C to Room Temperature.[14][20] | 70 °C to 150 °C.[19] |
Part 3: Experimental Protocols & Mechanistic Insights
Protocol 1: N-Protection of Tetrahydroindole
This protocol is a prerequisite for successful formylation to avoid N-H side reactions.
Objective: To protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-H tetrahydroindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Boc Anhydride Addition: Cool the reaction back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-Boc-tetrahydroindole.
Protocol 2: Vilsmeier-Haack Formylation of N-Protected Tetrahydroindole
Objective: To regioselectively introduce a formyl group at the C3 position.
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, add anhydrous DMF as the solvent. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent should form.[6] Stir the mixture at 0 °C for 1 hour.
-
Substrate Addition: Dissolve the N-protected tetrahydroindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion, but this increases the risk of side reactions. Monitor progress by TLC or LC-MS.
-
Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing a base, such as sodium acetate or sodium hydroxide solution, to neutralize the acid and hydrolyze the intermediate iminium salt.[2][21]
-
Workup & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography.[14]
Mechanistic Diagram: The Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack by the tetrahydroindole.
Caption: Key stages of the Vilsmeier-Haack formylation pathway.
Part 4: Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No Reaction / Low Conversion | 1. Inactive Vilsmeier reagent (moisture).2. Substrate is too electron-poor.3. Insufficient reaction temperature/time. | 1. Use anhydrous, high-purity DMF and POCl₃.[4]2. Consider a stronger formylation method (Rieche) or add activating groups to the substrate.3. Increase temperature gradually (e.g., to 40 °C) and monitor by TLC/LC-MS.[8] |
| Multiple Products / Poor Selectivity | 1. Over-formylation (di-formylation).2. Competing reaction at other activated sites.3. N-H interference (if unprotected). | 1. Use a 1:1 stoichiometry of Vilsmeier reagent to substrate.2. Lower the reaction temperature to increase kinetic selectivity.3. Protect the indole nitrogen before formylation.[1][22] |
| Dark Color / Polymerization | 1. Reaction temperature is too high.2. Substrate is unstable to acidic conditions.3. Lewis acid is too strong (in Rieche reaction). | 1. Maintain strict low-temperature control (0 °C or below).2. Switch to a milder method (Vilsmeier-Haack).3. Use a milder Lewis acid or reduce its stoichiometry.[13] |
| Formation of Insoluble Precipitate | 1. Formation of indole trimers.2. Product is precipitating from the reaction mixture. | 1. Add the indole substrate slowly to the pre-formed reagent at low temperature.[5]2. Check the solubility of the expected product in the reaction solvent; may require adding a co-solvent. |
References
-
Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
Dichloromethyl methyl ether - Wikipedia. (2025, April 18). Retrieved January 11, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Rieche formylation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formylation - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved January 11, 2026, from [Link]
-
Rieche Formylation - SynArchive. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved January 11, 2026, from [Link]
-
Duff reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Indole arylation with different N‐protecting groups. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 11, 2026, from [Link]
-
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes | The Journal of Organic Chemistry - ACS Publications. (2023, July 7). Retrieved January 11, 2026, from [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (n.d.). Retrieved January 11, 2026, from [Link]
-
Preparation and purification of L-(+/-)-5-formyl-5,6,7,8-tetrahydrofolic acid - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Rieche Formylation - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formylation and the Vilsmeier Reagent - N. Zhang and D. Dong. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: A mechanistic interpretation and conversion into 4- and 7-oxoindoles | Request PDF - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
-
Formylation of Amines - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions - ResearchGate. (2025, August 8). Retrieved January 11, 2026, from [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, May 14). Retrieved January 11, 2026, from [Link]
-
Research Article 1 'PSNZMBUJPO PG "OJMJOFT XJUI 4JMJDB 4VMGVSJD "DJE VOEFS 4PMWFOU 'SFF $POEJUJPOT - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 14. Formylation - Rieche Formylation [commonorganicchemistry.com]
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- 16. Duff reaction - Wikipedia [en.wikipedia.org]
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stability and storage conditions for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Technical Support Center: 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Guide Objective: This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists utilizing this compound (CAS No. 80744-01-0). It provides in-depth information on the compound's stability profile, outlines validated storage and handling protocols, and offers a troubleshooting framework to ensure experimental reproducibility and material integrity.
Core Chemical Properties & Stability Profile
This compound is a bifunctional molecule featuring a partially saturated indole core and a reactive aldehyde group. Understanding the interplay between these two moieties is critical to predicting its stability.
-
Aldehyde Functionality: The C2-carbaldehyde group is the primary site of reactivity and potential degradation. It is highly susceptible to oxidation , which converts the aldehyde to the corresponding, and often unwanted, carboxylic acid[1]. This process can be initiated by atmospheric oxygen and accelerated by light, heat, or trace metal impurities. The aldehyde is also reactive towards nucleophiles and can undergo reduction to the corresponding alcohol[1].
-
Tetrahydroindole Core: Unlike a fully aromatic indole, the tetrahydroindole scaffold has reduced conjugation[1]. While this can improve solubility in some polar solvents, the non-aromatic portion of the ring system can be susceptible to certain oxidative conditions, potentially leading to dearomatization or other structural changes[2][3]. It is crucial to distinguish between controlled synthetic oxidation and unwanted degradation[4][5].
The combination of these features dictates that the compound's primary degradation pathway under typical laboratory conditions is the oxidation of the aldehyde group.
Recommended Storage & Handling Conditions
Proper storage is the most critical factor in preserving the shelf-life and purity of this compound. Adherence to these conditions mitigates the risk of oxidation and other degradation pathways.
| Parameter | Short-Term Storage (≤ 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2°C to 8°C[6] | -20°C, frost-free[7] | Reduces the kinetic rate of degradation reactions, primarily oxidation. |
| Atmosphere | Tightly sealed container, backfilled with inert gas (Argon or Nitrogen) | Ampulized under inert gas or stored in a desiccator with inert atmosphere | Prevents contact with atmospheric oxygen, the primary oxidant for the aldehyde group[8][9]. |
| Light | Amber vial or stored in the dark | Stored in amber, light-blocking container inside a freezer | Protects against photo-oxidation, as light energy can catalyze the formation of radical species that accelerate degradation. |
| Moisture | Store in a desiccator or with desiccant packs | Anhydrous conditions are critical; use of a glovebox for aliquoting is ideal | Prevents hydrolysis and potential side reactions. Moisture can also facilitate oxidative pathways. |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound.
Troubleshooting Workflow: Investigating Experimental Inconsistencies
When facing issues like low yields or unexpected byproducts, systematically evaluating the integrity of your starting material is the first logical step.
Caption: Workflow for diagnosing issues related to compound stability.
Frequently Asked Questions
Q1: My this compound powder, which was initially off-white, has developed a yellowish or brownish tint. What does this mean?
A: A color change is a common visual indicator of degradation. Aldehydes, upon oxidation to carboxylic acids and subsequent side reactions, often form colored polymeric or conjugated byproducts. While a slight color change may not render the material completely unusable for all applications, it strongly suggests that the purity has been compromised. We highly recommend performing a purity check via TLC or ¹H NMR before use.
Q2: How can I quickly assess the purity of my compound before starting a reaction?
A:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small amount in a suitable solvent (e.g., ethyl acetate) and elute on a silica plate with a hexane/ethyl acetate mixture. A pure compound should show a single, well-defined spot. The appearance of baseline material or additional spots is indicative of impurities.
-
¹H NMR Spectroscopy: This is the most definitive method. Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The key signal to observe is the aldehyde proton (CHO), which should appear as a sharp singlet typically in the δ 9–10 ppm region[1]. A diminished integral for this peak, or the appearance of new peaks, confirms degradation.
Q3: What are the best practices for preparing and storing a stock solution?
A: Stock solutions are best prepared fresh for each experiment. If storage is necessary:
-
Use a high-purity, anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). Avoid protic solvents like methanol for storage, as they can potentially form acetals with the aldehyde.
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Store the solution in a tightly sealed vial with a PTFE-lined cap at -20°C.
-
We do not recommend storing solutions for more than 1-2 weeks, as stability in solution is significantly lower than in the solid state.
Q4: I am seeing inconsistent results in my biological assays. Could the stability of this compound be the cause?
A: Absolutely. If the compound degrades, the concentration of the active molecule decreases, leading to lower-than-expected efficacy or activity. Furthermore, the degradation products (like the carboxylic acid) could potentially interfere with the assay, inhibit enzymes, or produce their own off-target effects, leading to high variability and unreliable data. Always use material of confirmed purity for quantitative biological studies.
Experimental Protocol: Preparation of a Standardized Solution
This protocol describes the proper procedure for handling solid this compound to prepare a stock solution for chemical synthesis or biological screening, minimizing degradation risk.
Materials:
-
This compound (stored at -20°C)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, stored over molecular sieves)
-
Inert gas source (Argon or Nitrogen)
-
Glass vials with PTFE-lined septa caps
-
Gas-tight syringes and needles
-
Analytical balance
Procedure:
-
Equilibration: Remove the sealed container of the compound from the freezer and place it in a desiccator at room temperature for at least 30-45 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would introduce water and promote degradation.
-
Inert Atmosphere: Transfer the required amount of solid to a pre-weighed vial on an analytical balance. Perform this weighing and transfer step as quickly as possible. For maximum stability, perform this step inside a nitrogen or argon-filled glovebox.
-
Sealing and Purging: Immediately after weighing, securely cap the vial. Pierce the septum with an inlet needle connected to the inert gas line and a second outlet needle to vent. Gently purge the vial's headspace with inert gas for 1-2 minutes.
-
Solvent Addition: Using a gas-tight syringe, draw the required volume of anhydrous solvent and inject it through the septum into the vial containing the solid.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A brief sonication can be used if necessary.
-
Purity Verification (Optional but Recommended): Before use in a critical experiment, withdraw a small aliquot and perform a rapid purity check using TLC to ensure no significant degradation occurred during handling.
-
Storage: If the solution is not for immediate use, wrap the vial in aluminum foil to protect it from light, and store it at -20°C. Ensure the cap is tightly sealed.
References
-
PubMed. (2016). Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of tetrahydroindoles to 3‐cyanoindoles:Oxidation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]
-
MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... Retrieved from [Link]
-
National Institutes of Health. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Dearomatization of 4,5,6,7-Tetrahydro-1H-indoles Obtained by Metal- and Solvent-Free Thermal 5-endo-dig Cyclization: The Route to Erythrina and Lycorine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Purification of Indole-2-Carbaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with indole-2-carbaldehydes. The purification of these compounds can present unique challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during the purification process.
I. FAQs: Low Yield and Recovery
Question 1: I'm experiencing a significant loss of my indole-2-carbaldehyde product during aqueous work-up. What could be the cause and how can I mitigate this?
Answer:
Product loss during aqueous work-up is a frequent issue, often stemming from the inherent reactivity and solubility of indole-2-carbaldehydes.
Causality:
-
Partial Water Solubility: The aldehyde functional group can increase the polarity of the indole scaffold, leading to some solubility in aqueous layers, especially if the aqueous phase is basic.
-
Emulsion Formation: The presence of polar functionalities can lead to the formation of stable emulsions during extraction, trapping the product at the interface.
-
Degradation: Indole-2-carbaldehydes can be sensitive to pH changes. Strong acidic or basic conditions during work-up can lead to decomposition or side reactions.
Troubleshooting Protocol:
-
pH Control: During extraction, maintain the aqueous phase at a neutral or slightly acidic pH (around 5-7) to minimize the solubility of the indole and prevent base-catalyzed side reactions.
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the organic product and breaking up emulsions.[1]
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent.
-
Solvent Choice: Ensure you are using a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.
II. FAQs: Persistent Impurities After Column Chromatography
Question 2: My purified indole-2-carbaldehyde, after silica gel chromatography, still shows a persistent impurity with a similar Rf value. How can I improve the separation?
Answer:
Co-elution of impurities is a classic chromatographic challenge, particularly with structurally similar compounds. The key is to enhance the differential interaction of your product and the impurity with the stationary phase.
Causality:
-
Closely Related Impurities: The impurity is likely a structurally similar indole derivative, such as an over-formylated product or a starting material that is not fully consumed.[2] For instance, in a Vilsmeier-Haack formylation, incomplete reaction can leave behind the starting indole.
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively resolve the product from the impurity.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Fine-Tune Polarity: Instead of large jumps in solvent polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments. A shallow gradient elution can often provide better separation.[2]
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different character (e.g., a few drops of methanol or triethylamine if the impurity is acidic or basic, respectively) can alter the selectivity of the separation.
-
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase.
-
Alumina: For certain indole derivatives, alumina can offer different selectivity compared to silica.[3]
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be very effective for polar compounds that are difficult to separate on normal-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities and achieving high purity.[2]
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Eluent System | Polarity | Recommended Use |
| Hexanes/Ethyl Acetate | Low to Medium | A standard choice for many indole derivatives.[1] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar indole-2-carbaldehydes. |
| Toluene/Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
III. FAQs: Product Decomposition on Silica Gel
Question 3: I'm observing streaking and significant product loss on my silica gel column, suggesting my indole-2-carbaldehyde is decomposing. What is happening and how can I prevent it?
Answer:
Decomposition on silica gel is a known issue for sensitive aldehydes. The acidic nature of standard silica gel can catalyze degradation pathways.
Causality:
-
Acidity of Silica Gel: The surface of silica gel is populated with acidic silanol groups (Si-OH), which can promote acid-catalyzed reactions like polymerization, oxidation, or rearrangement of the aldehyde.
-
Air Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated on the high surface area of silica gel in the presence of air.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Triethylamine Treatment: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add a small amount of triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.
-
-
Use Deactivated Silica:
-
Water Deactivation: You can deactivate the silica gel by adding a small amount of water (typically 1-5% by weight) and mixing thoroughly. This reduces the activity of the acidic sites.
-
-
Alternative Purification Techniques:
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]
-
Recrystallization: If your product is a solid, this is often the best method to avoid decomposition on a stationary phase.
-
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
Experimental Workflow: Neutralizing Silica Gel for Column Chromatography
Caption: Workflow for neutralizing silica gel before chromatography.
IV. FAQs: Vilsmeier-Haack Reaction-Specific Impurities
Question 4: After a Vilsmeier-Haack formylation to synthesize my indole-2-carbaldehyde, I'm having trouble removing a persistent, highly polar impurity. What could it be?
Answer:
The Vilsmeier-Haack reaction, while effective for formylation, can sometimes lead to the formation of highly polar byproducts that are challenging to remove.[4]
Causality:
-
Over-formylation: It is possible to introduce a second formyl group onto the indole ring, particularly at the C3 position if it is unsubstituted.[5][6] This results in a more polar di-aldehyde.
-
Hydrolysis of the Vilsmeier Reagent: Incomplete reaction or improper quenching can lead to the formation of dimethylamine salts, which are highly polar and can be difficult to remove.
-
Formation of Amides: In some cases, side reactions can lead to the formation of amides, which are also polar impurities.
Troubleshooting Protocol:
-
Careful Reaction Control:
-
Stoichiometry: Use the correct stoichiometry of the Vilsmeier reagent (typically generated from POCl₃ and DMF) to minimize over-reaction.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.
-
-
Thorough Work-up:
-
Aqueous Wash: A thorough wash with water is crucial to remove any remaining dimethylamine salts.
-
Bicarbonate Wash: A wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic components.
-
-
Chromatographic Separation:
-
Polar Solvents: You may need to use a more polar solvent system, such as dichloromethane/methanol, to elute your product while leaving the highly polar impurities at the baseline.
-
Plug Filtration: If the impurity is extremely polar, a quick filtration through a short plug of silica gel, eluting with your product's solvent system, can effectively remove it.
-
Logical Relationship: Vilsmeier-Haack Byproducts
Caption: Potential byproducts in a Vilsmeier-Haack reaction.
V. References
-
Chen, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Technical Support Center: Improving the Solubility of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
Introduction
Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile heterocyclic aldehyde. While quantitative solubility data for this specific compound is not extensively documented in public literature, its structure—a partially saturated indole ring with a polar aldehyde group—provides a strong basis for applying established solubility enhancement strategies.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically diagnose and overcome solubility issues, ensuring reliable and reproducible results in your downstream applications, from biological assays to synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: I'm starting work with this compound. What are its basic physicochemical properties and expected solubility?
Answer: this compound has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][3] Its structure consists of a partially saturated (tetrahydro) indole core fused to a pyrrole ring, with an aldehyde group at the C-2 position.[1]
-
Structural Impact on Solubility: Compared to its fully aromatic analog, indole-2-carbaldehyde, the saturated portion of the ring in this compound reduces aromaticity and planarity.[1] This disruption of crystal lattice packing and reduction in lipophilicity (predicted LogP of ~1.8 vs. ~2.2 for the aromatic parent) suggests a potentially improved, albeit still limited, aqueous solubility.[1][4]
-
Expected Behavior: Expect the compound to be practically insoluble in water but show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols such as methanol and ethanol.
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for a biological assay. What's happening and how can I fix it?
Answer: This is a classic issue of kinetic versus thermodynamic solubility.[5][6][7] Your compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the solvent environment changes dramatically from polar aprotic to polar protic. The compound's solubility limit in the final buffer is exceeded, causing it to "crash out" or precipitate.[8]
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: A common industry standard is to keep the final DMSO concentration at or below 0.5% to 1% to minimize both solubility issues and potential off-target effects on biological systems.[8]
-
Lower the Compound Concentration: Determine the maximum soluble concentration of your compound in the final assay buffer. You may be exceeding its thermodynamic solubility limit.[8]
-
Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution. Critically, add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility, rather than diluting first in a simple buffer.[9]
-
Consider Cosolvents: If reducing DMSO concentration isn't enough, introducing a small percentage of a biocompatible cosolvent may be necessary.
Q3: What is a cosolvent, and which ones should I consider for this compound?
Answer: A cosolvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] It works by reducing the polarity of the water, making the environment more favorable for hydrophobic molecules.[12][13]
For this compound, which has moderate polarity, a strategic selection of cosolvents can be highly effective.
| Cosolvent | Type | Typical Starting % (v/v) in Assay | Key Considerations |
| Ethanol | Alcohol | 1-5% | Widely used, low toxicity. Can affect enzyme activity at higher concentrations.[12] |
| Propylene Glycol (PG) | Glycol | 1-10% | Good solubilizer, common in pharmaceutical formulations.[12] Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | Polymer | 1-10% | Low toxicity, effective for many compounds. Ensure it doesn't interfere with your assay. |
| Glycerol | Polyol | 1-10% | Biocompatible, but can significantly increase viscosity.[12] |
Starting Point: Begin by testing a final concentration of 1-2% ethanol or propylene glycol in your assay buffer. Always run a vehicle control (buffer + cosolvent) to ensure the cosolvent itself does not affect your experimental results. You need about 5-10% by volume of a cosolvent to see a significant effect.[13]
Q4: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment is a powerful technique for ionizable compounds.[14][15] The solubility of ionizable drugs is pH-dependent, with the charged (ionic) form typically being much more soluble than the neutral form.[15][16]
The this compound molecule has a nitrogen atom in the pyrrole ring. The pKa of this indole nitrogen is critical. While the exact pKa is not published, indole itself has a pKa of ~17 for the N-H proton, making it very weakly acidic and not practically ionizable under biological conditions. However, the nitrogen can also be protonated under strongly acidic conditions (pKa of ~ -2 to -3).
-
Strategy: Your primary handle for pH modification is the potential for protonation. Determine the compound's solubility profile across a range of pH values (e.g., pH 2 to pH 10). If the compound shows significantly higher solubility at low pH, it indicates that the protonated, cationic form is more soluble. For biological assays near neutral pH (7.4), this strategy may be less effective unless the pKa is closer to neutral.
Q5: I need a much higher concentration for an NMR study or for formulation. What are my options if cosolvents and pH aren't sufficient?
Answer: When high concentrations are needed and simple methods fail, advanced formulation strategies are required. The most common and effective approach for compounds like this is complexation with cyclodextrins.[17][18]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble "guest" molecules, like your indole derivative, forming an inclusion complex that has significantly improved aqueous solubility and stability.[18][19][20][21]
-
Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used in pharmaceuticals.[17][19]
-
Mechanism: The hydrophobic part of your molecule partitions into the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[20]
-
Application: This is a highly effective technique for both oral and parenteral dosage forms.[18]
Troubleshooting Guides & Workflows
Problem 1: Compound Precipitates in Cell Culture Media
Users often find that a compound soluble in a simple buffer precipitates upon addition to complex cell culture media containing salts, proteins, and other components.
Systematic Troubleshooting Workflow:
Caption: Cyclodextrin encapsulates a hydrophobic guest molecule to form a water-soluble inclusion complex.
References
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL
- Title: (PDF)
- Title: Cosolvent Source: N/A URL
- Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: N/A URL
- Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Title: Cosolvent - Wikipedia Source: Wikipedia URL
- Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
- Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL
- Title: Enhancing solubility and stability of poorly soluble drugs.
- Title: this compound | 80744-01-0 Source: Benchchem URL
- Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
- Title: How to prevent "Antibacterial agent 102" precipitation in assays Source: Benchchem URL
- Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals Source: YouTube URL
- Title: Solubility Assessment Service Source: Creative Biolabs URL
- Title: Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF Source: ResearchGate URL
- Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL
- Title: 1H-Indole-2-carboxaldehyde, 4,5,6,7-tetrahydro- (9CI)
- Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL
- Title: Indole-2-carboxaldehyde | C9H7NO | CID 96389 Source: PubChem URL
- Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL
- Title: (PDF)
- Title: 5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability Source: Benchchem URL
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- 21. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Reaction Condition Optimization for Indole Derivative Synthesis
Welcome to the Technical Support Center for Indole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of reaction conditions for this critical class of heterocyclic compounds.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Despite their prevalence, the synthesis of substituted indoles can be challenging, often plagued by low yields, side product formation, and harsh reaction conditions. This guide provides practical, field-proven insights to help you navigate these complexities and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during indole synthesis.
Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the most likely causes?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[2] The reaction is notoriously sensitive to acid strength, temperature, and the electronic properties of the substrates.[2] Common culprits include:
-
Inappropriate Acid Catalyst: The choice of acid is critical and often substrate-dependent. A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may not facilitate the necessary cyclization.[3]
-
Suboptimal Temperature: High temperatures can lead to the formation of polymeric byproducts, whereas low temperatures may result in an incomplete reaction.[3][4]
-
Unstable Hydrazone Intermediate: The arylhydrazone intermediate may decompose before it has a chance to cyclize.[4]
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[2][5] This is a known challenge in the synthesis of 3-aminoindoles.[2][5]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[2]
Q2: I am observing the formation of multiple regioisomers in my Fischer indole synthesis using an unsymmetrical ketone. How can I improve the selectivity?
The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[4] To control this:
-
Choice of Acid Catalyst: The acidity of the medium can influence regioselectivity. For instance, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the 3-unsubstituted indole from methyl ketones.[4]
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[3]
Q3: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of products. What can I do to improve it?
This is a common challenge with the Bischler-Möhlau synthesis, which is known for requiring harsh conditions, often leading to poor yields and unpredictable regioselectivity.[2][6] Consider these modern approaches:
-
Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and improved outcomes.[2][7]
-
Solvent-Free Microwave-Assisted Synthesis: In some cases, a solvent-free, microwave-assisted approach can significantly improve yields and simplify the reaction setup.[8][9]
Q4: I'm struggling with the purification of my crude indole product. What are some effective strategies?
Purification of indole derivatives can be challenging due to the presence of closely related impurities and byproducts.[2]
-
Column Chromatography: This is a widely used method. The choice of the solvent system is crucial. Aprotic solvents or employing a gradient elution might provide better separation.[2]
-
Recrystallization: This can be a highly effective method for obtaining high-purity indoles, although it may lead to lower recovery. A mixed solvent system, such as methanol and water, has been found to be effective for the crystallization of crude indole.[2]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common problems and their solutions, organized by key reaction parameters.
Issue 1: Low Yield or No Reaction
Low yields are a frequent hurdle in indole synthesis, often stemming from substrate decomposition, competing side reactions, or incomplete conversion.[3]
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate Acid Catalyst | The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[3] | Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3][4] |
| Suboptimal Temperature | High temperatures can lead to tar and resin formation, while low temperatures may result in an incomplete reaction.[3] The optimal temperature is highly dependent on the substrate and catalyst.[3] | Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times.[3][4] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization.[3] | In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[3][4] |
| Poor Solubility | Inadequate solubility of starting materials or intermediates in the chosen solvent can lead to low yields.[8] | For reactions that are sluggish or result in decomposition at high temperatures, diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane can sometimes improve yields.[8] |
| Catalyst Deactivation (Palladium-Catalyzed Reactions) | For oxygen-sensitive catalysts like Palladium(0), exposure to air can lead to oxidation and deactivation.[10] | Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[10] |
Issue 2: Formation of Side Products and Impurities
The formation of undesired byproducts is a common challenge that complicates purification and reduces the overall yield.
| Side Product/Issue | Commonly Observed In | Explanation & Cause | Preventative Measures |
| Tar and Polymeric Byproducts | Fischer Indole Synthesis | Strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers.[3][4] | Use the mildest possible acid catalyst and the lowest effective temperature. Choose a solvent that ensures the solubility of reactants and intermediates. Consider the gradual addition of the acid catalyst to control the reaction exotherm.[4] |
| Regioisomers | Fischer, Bischler-Möhlau, Nenitzescu | Use of unsymmetrical ketones or substituted quinones can lead to the formation of a mixture of isomeric products.[4][11] | The choice of acid catalyst and solvent can significantly influence the product distribution.[4][11] For the Nenitzescu synthesis, zinc halides have been shown to promote 5-hydroxyindole formation, with the halide counterion affecting regioselectivity.[11] |
| Benzofuran Derivatives | Nenitzescu Indole Synthesis | A common side reaction is the formation of 5-hydroxybenzofuran derivatives, which can be a competing pathway.[4] | The outcome is highly dependent on the starting materials and reaction conditions. Careful selection of the solvent can influence the product distribution.[4] |
| N-N Bond Cleavage Products | Fischer Indole Synthesis | Electron-donating groups on the carbonyl component can favor N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[4][12] | For these substrates, consider using milder reaction conditions or exploring alternative synthetic routes.[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general guideline. The specific acid, solvent, and temperature will need to be optimized for your particular substrates.
-
Hydrazone Formation (Optional if performing a one-pot synthesis): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the hydrazone (or the in situ generated mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid). The amount of catalyst can range from catalytic to being used as the solvent.
-
Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80-180 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[2]
General Protocol for a Palladium-Catalyzed Larock Indole Synthesis
This method is a powerful tool for the synthesis of substituted indoles.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the o-iodoaniline (1.0 eq.), the disubstituted alkyne (2-5 eq.), the palladium(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a base (e.g., K₂CO₃, 2-3 eq.), and a chloride salt (e.g., LiCl or n-Bu₄NCl, 1-2 eq.).[2]
-
Solvent and Ligand: Add a suitable solvent (e.g., DMF, toluene) and, if necessary, a phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.
-
Extraction and Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Optimization
Troubleshooting Workflow for a Failed Fischer Indole Synthesis
Caption: Key reaction parameters influencing the outcome of palladium-catalyzed indole synthesis.
References
- Synthesis and Chemistry of Indole. (n.d.).
-
Madelung synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Common side reactions in 3H-Indole synthesis and how to avoid them. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
-
Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
- Technical Support Center: Solvent Selection for Indole Synthesis. (n.d.). Benchchem.
- Smeets, M., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3377.
-
Nenitzescu indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. (n.d.). Benchchem.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5783-5785.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5783–5785.
-
Bischler–Möhlau indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Tetrahydroindole Synthesis
Welcome to the technical support center for tetrahydroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical solutions, and robust protocols for efficient catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing tetrahydroindoles?
The synthesis of tetrahydroindoles can be broadly approached through several catalytic routes, each with its own advantages. The choice depends heavily on the available starting materials and the desired substitution pattern on the final molecule.
-
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with a suitable ketone or aldehyde, typically a cyclohexanone derivative.[1] It is one of the most established methods for forming the indole core.
-
Transition Metal Catalysis: Various transition metals, including palladium (Pd), iridium (Ir), and rhodium (Rh), are used to catalyze the synthesis.[2][3] These methods often involve C-H activation, cross-coupling, or dehydrogenative condensation reactions and are valued for their high efficiency and selectivity under mild conditions.[2][4] For instance, an iridium catalyst with a PN5P pincer ligand has been used for the acceptorless dehydrogenative condensation of 2-aminocyclohexanol and secondary alcohols.[2]
-
Brønsted and Lewis Acid Catalysis: Apart from the Fischer synthesis, Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are widely used to catalyze cyclization and annulation reactions that form the tetrahydroindole ring system.[5][6] Zinc chloride is a very common and cost-effective catalyst for the Fischer indole synthesis.[1][7]
-
"Green" and Sustainable Catalysis: There is a growing interest in environmentally benign methods. This includes using reusable solid acid catalysts like sulphamic acid, sometimes in solvent-free conditions using techniques like ball milling, which can be recovered and reused multiple times.[8]
Q2: How do I select the appropriate catalyst for my specific reaction? (Lewis Acid vs. Brønsted Acid vs. Transition Metal)
Selecting the right catalyst is critical for reaction success. The decision process below can guide your choice.
Caption: Catalyst selection workflow for tetrahydroindole synthesis.
-
When to use Lewis or Brønsted Acids: These are the workhorses for the Fischer Indole Synthesis.[1] Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are effective, as are strong Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[6][7] They are generally cost-effective but can sometimes require harsh conditions.
-
When to use Transition Metals: Opt for transition metal catalysts when high selectivity, functional group tolerance, and milder reaction conditions are required.[9] For example, iridium-catalyzed dehydrogenative condensation offers an atom-efficient route with water and hydrogen as the only byproducts.[2] Palladium catalysts are excellent for subsequent dehydrogenation of tetrahydroindoles to the corresponding indoles and for cyclization reactions.[2][3]
-
Key Consideration - Substrate Scope: The functional groups on your starting materials are a major factor. Highly sensitive functional groups might be better suited for milder transition metal-catalyzed methods rather than the harsh conditions of some acid-catalyzed reactions.
Q3: What are the critical reaction parameters to optimize for efficient synthesis?
Beyond the catalyst itself, several parameters must be carefully optimized to maximize yield and minimize impurities.[10]
| Parameter | Impact on Reaction | Expert Recommendation |
| Solvent | Can influence catalyst activity, reactant solubility, and even the reaction mechanism itself.[11] | Polar aprotic solvents (e.g., THF, DMSO) are often used.[7] For Fischer synthesis, acetic acid is common.[7] Always perform a solvent screen to find the optimal medium for your specific substrate and catalyst combination.[12] |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase reaction speed but may also lead to side product formation or product decomposition.[13] | Start with conditions reported in the literature for similar transformations. If the reaction is slow, incrementally increase the temperature while monitoring for side product formation by TLC or LC-MS. |
| Catalyst Loading | The amount of catalyst impacts reaction rate and cost. Too little catalyst may result in an incomplete or slow reaction, while too much can be wasteful and lead to purification challenges. | Typically, catalyst loading is between 0.1 mol% and 10 mol%. For a new reaction, start with a moderate loading (e.g., 1-2 mol%) and adjust based on the reaction progress.[2] |
| Concentration | Reactant concentration affects the frequency of molecular collisions and thus the reaction rate.[10] | Highly concentrated reactions can sometimes lead to side reactions or precipitation. If you observe this, try diluting the reaction mixture. Conversely, for slow bimolecular reactions, increasing the concentration may be beneficial. |
Troubleshooting Guide
Issue 1: Low or No Yield of Tetrahydroindole Product
Symptom: After the reaction and workup, TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture with very little desired product.
Caption: Troubleshooting workflow for low reaction yield.
-
Possible Cause 1: Catalyst Deactivation or Inhibition.
-
Explanation: The catalyst may be poisoned by impurities in the starting materials or solvents.[14] Some catalysts are sensitive to air or moisture. In certain reactions, slow addition of a reagent might be necessary to prevent catalyst deactivation.[15]
-
Suggested Solution:
-
Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive catalysts.
-
If using a solid catalyst like Pd/C, ensure it is from a reliable source and has been stored correctly.
-
For reactions sensitive to air, use proper inert atmosphere techniques (e.g., bubbling argon through the solvent).[13]
-
-
-
Possible Cause 2: Incorrect Reaction Conditions.
-
Explanation: The temperature may be too low for the reaction to proceed at a reasonable rate, or the chosen solvent may not be optimal for the catalytic cycle.[16]
-
Suggested Solution:
-
Systematically screen different solvents. A switch from a non-polar to a polar aprotic solvent can dramatically change the outcome.[12]
-
Incrementally increase the reaction temperature, monitoring the reaction by TLC or LC-MS to check for product formation and decomposition.
-
-
-
Possible Cause 3: Phenylhydrazone Formation/Stability (Fischer Indole Specific).
-
Explanation: The initial step of the Fischer synthesis is the formation of a phenylhydrazone from the hydrazine and the ketone.[17] If this intermediate does not form or is unstable, the reaction will fail.
-
Suggested Solution:
-
Ensure the initial condensation step to form the hydrazone is complete before proceeding with the cyclization. This is often done in a solvent like acetic acid.[7]
-
In some cases, isolating the phenylhydrazone before subjecting it to the strong acid catalyst for cyclization can improve yields.
-
-
Issue 2: Formation of Over-oxidized Indole Instead of Tetrahydroindole
Symptom: The main product isolated is the fully aromatic indole, not the desired tetrahydroindole.
-
Possible Cause 1: Harsh Reaction Conditions.
-
Explanation: High temperatures or overly strong oxidizing conditions can lead to the dehydrogenation of the initially formed tetrahydroindole. Some catalytic systems, particularly with certain transition metals, can promote this aromatization.[2]
-
Suggested Solution:
-
Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the tetrahydroindole is formed, before significant aromatization occurs.
-
If using a palladium catalyst, be aware that Pd is often used specifically for dehydrogenation.[4] Consider a different metal catalyst like Iridium or Rhodium if aromatization is a persistent issue.[2][3]
-
-
-
Possible Cause 2: Air Oxidation.
-
Explanation: Tetrahydroindoles can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Suggested Solution:
-
Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
During workup, minimize the exposure of the product to air and heat.
-
-
Issue 3: Catalyst Fails to Dissolve or Reaction is Heterogeneous
Symptom: The chosen catalyst does not dissolve in the reaction solvent, leading to poor reproducibility and inefficient reaction.
-
Possible Cause: Catalyst/Solvent Mismatch.
-
Explanation: Not all catalysts are soluble in all organic solvents. For a reaction to proceed efficiently in a homogeneous phase, the catalyst must be soluble.
-
Suggested Solution:
-
Consult solubility charts for your specific catalyst.
-
If the catalyst is intended to be heterogeneous (e.g., Pd on carbon, or a solid acid), ensure vigorous stirring to maximize the surface area contact between the catalyst and the reactants in solution.[13]
-
Consider changing the ligand on a metal catalyst to improve its solubility in your desired solvent system.
-
-
Experimental Protocol: Fischer Indole Synthesis of a Tetrahydroindole Derivative
This protocol describes a general procedure for the synthesis of 2-phenyl-2,3,4,5,6,7-hexahydro-1H-indole using zinc chloride as a catalyst.
Materials:
-
Phenylhydrazine
-
2-Phenylcyclohexanone
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol, anhydrous
-
Toluene
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and 2-phenylcyclohexanone (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting materials by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude phenylhydrazone.
-
-
Cyclization:
-
To the flask containing the crude phenylhydrazone, add toluene.
-
Add anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq) portion-wise. Caution: The addition may be exothermic.
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 4-8 hours. Monitor the formation of the tetrahydroindole product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tetrahydroindole product.
-
References
-
Hintermann, L., & Dang, T. T. (2018). Iridium Catalyzed Synthesis of Tetrahydro-1H-Indoles by Dehydrogenative Condensation. Catalysts. [Link]
-
Malone, J. A., Toussel, C. E., Fronczek, F. R., & Kartika, R. (2019). Brønsted Acid-Catalyzed Formal [2 + 2 + 1] Annulation for the Modular Synthesis of Tetrahydroindoles and Tetrahydrocyclopenta[b]pyrroles. Organic Letters, 21(10), 3610–3614. [Link]
-
Lambat, S. L., & Banerjee, B. (2019). Sulphamic acid promoted one-pot multicomponent reaction: a facile synthesis of 4-oxo-tetrahydroindoles under ball milling conditions. ResearchGate. [Link]
-
Gandeepan, P., & Cheng, C. H. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Chemistry – An Asian Journal, 13(11), 1334-1350. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Sá, F. P., et al. (2013). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 78(24), 12514–12526. [Link]
-
Al-Zoubi, R. M., et al. (2021). Efficient Et3N‐Catalyzed three‐Component Synthesis of 4,5,6,7‐Tetrahydro‐3‐Cyanoindoles and its Conversion to 3‐Cyanoindoles. ChemistrySelect, 6(31), 8031-8035. [Link]
-
D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]
-
Baharfar, R., & Azimi, S. S. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12657-12685. [Link]
-
Liu, Y., et al. (2024). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. Organometallics. [Link]
-
D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]
-
Hintermann, L., & Dang, T. T. (2018). Iridium Catalyzed Synthesis of Tetrahydro-1H-Indoles by Dehydrogenative Condensation. ResearchGate. [Link]
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Luo, W., et al. (2015). Synthesis of tetrahydro-4H-indol-4-one derivatives catalyzed by carbonaceous material. Semantic Scholar. [Link]
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]
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ResearchGate. (n.d.). Initial solvent effect studies for synthesis of tetrahydro-pyridines with 10 mol% catalyst. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
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R. P. de la Torre, & A. R. de Lera. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Molecules, 26(18), 5621. [Link]
-
D'hooghe, M., & Van Brabandt, W. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ResearchGate. [Link]
-
Quaranta, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9494–9505. [Link]
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Kumar, A., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society, 100(7), 101032. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Gao, H., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry, 19, 1618–1631. [Link]
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Trofimov, B. A., et al. (2024). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
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Cera, G., & D'Oria, E. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 7(12), 384. [Link]
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Kotha, S., & Rashid, M. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry, 14, 2552–2600. [Link]
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Liu, Y., & Fang, W. H. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. The Journal of Chemical Physics, 135(23), 234309. [Link]
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Khan, I., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Catalysts, 13(6), 987. [Link]
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Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]
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NPTEL-NOC IITM. (2014, August 1). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. YouTube. [Link]
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Yilmaz, I., et al. (2020). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods. Polycyclic Aromatic Compounds, 40(5), 1368-1376. [Link]
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Attanasi, O. A., et al. (2009). Facile Synthesis of New Substituted Tetrahydro-1 H -indoles. ResearchGate. [Link]
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Clarke, A. K., et al. (2020). Indole Synthesis Using Silver Catalysis. AA Blocks. [Link]
-
Khaligh, N. G. (2020). Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions. Arabian Journal of Chemistry, 13(1), 2189-2197. [Link]
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Technical Support Center: Aminocarbonyl Reaction Excellence
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in aminocarbonyl chemistry: the prevention of self-condensation side reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imine formation, Mannich reactions, and other related transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
The Challenge: Unraveling Self-Condensation in Aminocarbonyl Reactions
Aminocarbonyl reactions, which form the bedrock of many synthetic pathways, involve the reaction of an amine with a carbonyl compound. A frequent and yield-limiting side reaction is the self-condensation of the carbonyl component, particularly when using enolizable aldehydes or ketones.[1][2] This process, mechanistically analogous to an aldol condensation, leads to the formation of undesired dimers and polymers, complicating purification and reducing the yield of the target aminocarbonyl product.[3]
This guide provides a structured approach to diagnosing and preventing these unwanted side reactions, ensuring the integrity and efficiency of your syntheses.
Troubleshooting Guide: Question & Answer Format
Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my desired imine/Mannich base yield is low.
Q: What is the likely cause of this byproduct, and how can I confirm it?
A: The most probable cause is the self-condensation of your aldehyde or ketone starting material.[2] This occurs when an enolizable carbonyl compound reacts with itself under the reaction conditions, often catalyzed by either acid or base.[4]
Diagnostic Steps:
-
Mass Spectrometry (MS): Analyze the byproduct. A mass corresponding to double the molecular weight of your carbonyl starting material (minus a molecule of water, 18 g/mol ) is a strong indicator of a self-condensation dimer.
-
NMR Spectroscopy: Compare the NMR spectrum of your crude product with that of your starting materials. The appearance of new signals, particularly in the olefinic region for a condensation product, can confirm the side reaction.
Underlying Mechanism: Aldol-Type Self-Condensation
The self-condensation of an aldehyde or ketone proceeds via an aldol addition followed by dehydration.[1][4] In the presence of a base, an enolate is formed which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the starting material.[1] Subsequent dehydration leads to a stable α,β-unsaturated carbonyl compound.
Caption: Base-catalyzed aldol self-condensation mechanism.
Issue 2: How can I strategically design my experiment to prevent self-condensation from the outset?
Q: What are the key experimental parameters I should control?
A: Preventing self-condensation hinges on controlling the relative rates of the desired aminocarbonyl reaction versus the undesired self-condensation. This can be achieved by manipulating several factors:
1. Choice of Carbonyl Compound:
-
Non-Enolizable Carbonyls: The most straightforward approach is to use a carbonyl compound that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[2][3] These compounds cannot form an enolate and therefore cannot act as the nucleophile in a self-condensation reaction.[2]
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally slows down all reactions, but it can disproportionately affect the rate of self-condensation, which often has a higher activation energy.[5][6]
-
Concentration and Order of Addition: Slowly adding the enolizable carbonyl compound to a solution containing the amine and a non-enolizable carbonyl partner (in the case of a three-component reaction like the Mannich reaction) can keep the concentration of the enolizable species low, thus minimizing self-condensation.[7]
3. Solvent Effects:
-
The choice of solvent can significantly influence reaction rates and selectivity.[8][9][10] Aprotic solvents are often preferred for imine formation to avoid hydrolysis of the product.[11] Some studies have shown that specific solvents can modulate enantiomeric and diastereomeric ratios in aldol-type reactions, suggesting an influence on the transition state energies.[8][9]
Summary of Key Parameters and Their Impact
| Parameter | Strategy to Minimize Self-Condensation | Rationale |
| Carbonyl Substrate | Use a non-enolizable aldehyde/ketone (e.g., benzaldehyde). | Cannot form an enolate, thus preventing it from acting as a nucleophile in self-condensation.[2][3] |
| Temperature | Lower the reaction temperature. | Reduces the rate of side reactions, which may have a higher activation energy.[6] |
| Reagent Addition | Slow, dropwise addition of the enolizable carbonyl. | Maintains a low instantaneous concentration, favoring reaction with the amine over self-reaction.[7] |
| Catalyst | Use a catalyst that favors the desired reaction pathway. | For example, some organocatalysts can promote the formation of specific enamines in asymmetric Mannich reactions.[12] |
| Solvent | Choose a solvent that enhances the rate of the desired reaction. | Solvent polarity and hydrogen bonding capacity can influence reaction kinetics and equilibria.[8][9][10] |
Issue 3: I am performing a Mannich reaction with a primary amine, and I'm observing polymer formation.
Q: Why does this happen specifically with primary amines, and how can I mitigate it?
A: When a primary amine is used in a Mannich reaction, the resulting Mannich base is a secondary amine. This product can react again with formaldehyde (or another aldehyde) to form a new iminium ion, which can then react with more of the enolizable compound, leading to polymerization.[7]
Strategies for Mitigation:
-
Use of a Pre-formed Iminium Salt: Instead of generating the iminium ion in situ, a pre-formed and stable iminium salt, such as Eschenmoser's salt, can be used.[7] This provides greater control over the reaction stoichiometry and avoids the presence of excess formaldehyde and amine that can lead to side reactions.[7]
-
Protecting Groups: If the substrate has multiple reactive sites, a protecting group can be used to block unwanted reactivity.[7][13] For instance, if you desire a mono-alkylation, protecting a secondary amine product as it forms can prevent further reaction.
Experimental Protocol: Using Eschenmoser's Salt for a Controlled Mannich Reaction
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enolizable ketone in an anhydrous solvent like THF or dichloromethane.[7]
-
Addition of Iminium Salt: Add Eschenmoser's salt portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on substrate reactivity).[7]
-
Monitoring: Stir the reaction and monitor its progress using TLC or LC-MS until the starting material is consumed.[7]
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product via column chromatography.[7]
Caption: Workflow comparing in-situ vs. pre-formed iminium salt in Mannich reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a protecting group strategy to prevent self-condensation?
A1: Yes, a protecting group can be an effective, albeit less atom-economical, strategy. For aldehydes, you can convert them into a silyl enol ether.[2] This stable enolate equivalent can then be reacted with a non-enolizable carbonyl partner in the presence of a Lewis acid (a Mukaiyama aldol reaction).[2][14] This approach offers excellent control over which partner acts as the nucleophile. For amines, protecting them as carbamates (e.g., Boc or Cbz) can prevent their reaction while other transformations are carried out.[13][15][16]
Q2: How does the choice of base affect self-condensation?
A2: The choice of base is critical. For quantitative enolate formation to prevent self-condensation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used at low temperatures.[2][17] LDA rapidly and completely deprotonates the carbonyl compound, minimizing the time that the enolate and the unreacted carbonyl are present together.[2] Weaker bases, like NaOH or Na2CO3, establish an equilibrium, which allows for both the enolate and the carbonyl to coexist, leading to a higher likelihood of self-condensation.[17]
Q3: What are some best practices for the reaction workup to remove byproducts?
A3: A thorough aqueous workup is essential for removing byproducts and unreacted starting materials.[18][19][20]
-
Acid/Base Washes: Use dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted amines and dilute base (e.g., saturated NaHCO3) to remove acidic impurities.[20][21]
-
Brine Wash: A wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying with an agent like MgSO4 or Na2SO4.[19][20]
-
Specific Reagent Removal: For certain byproducts, specific workup procedures are necessary. For example, copper salts can be removed by washing with a saturated aqueous solution of ammonium chloride.[21][22]
Q4: My aminocarbonyl product seems to be hydrolyzing back to the starting materials. How can I prevent this?
A4: Imine formation is a reversible reaction.[23][24] The equilibrium can be shifted towards the product by removing water as it is formed.[23][24] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Dehydrating Agents: Adding molecular sieves or another drying agent directly to the reaction mixture.[11] During workup and storage, it is crucial to avoid exposure to excess water or acidic conditions, which can catalyze the hydrolysis of the imine back to the amine and carbonyl compound.[23][25][26]
References
- Allen, A. D.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- Self-condens
- Effect of (a) temperature and (b) time for carbonylation reaction....
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- Aldol Addition and Condensation Reactions. Master Organic Chemistry.
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- Protective Groups. Organic Chemistry Portal.
- Solvent effects on the outcome of aldol reactions with different....
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction | Request PDF.
- Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina.
- General Aldol Condens
- Aldol Condensation Strategies/Shortcuts | Organic Chemistry | Predict the Product in 3 Steps. YouTube.
- Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous c
- Amino Acid-Protecting Groups. (2019). Vertex AI Search.
- Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroarom
- Aldol Condens
- Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbam
- How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
- Amine Protection / Deprotection. Fisher Scientific.
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- Mannich reaction. Wikipedia.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- Heterogeneously catalyzed self-condensation of primary amines to secondary amines by supported copper catalysts. Catalysis Science & Technology (RSC Publishing).
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- Workup Tricks: Reagents. University of Rochester Department of Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents. Vertex AI Search.
- Preventing isovaleraldehyde self-condens
- Carbonyl Chemistry :: The Aldol Reaction and Condens
- Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. NIH.
- Aldehyde Self-Condensation Catalysis by Aluminum Aminoterephthalate Metal–Organic Frameworks Modified with Aluminum Isopropoxide | Request PDF.
- Yield and Selectivity Results for Aminocarbonylation Reaction Depicted....
- suppressing self-condensation in crossed Aldol reactions. Benchchem.
- Research progress of catalysts for aldol condensation of biomass based compounds - PMC. NIH.
- Impact of Temperature on Reaction Rate in Catalytic Reactions.
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Technical Support Center: C-H Activation of the Indole Nucleus
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for C-H activation of the indole nucleus. This guide is designed for researchers, synthetic chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. We provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common experimental hurdles and accelerate your research.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific issues encountered during indole C-H activation experiments. Each entry details the problem, explains the underlying chemical principles, and offers actionable solutions.
Problem 1: Poor or Incorrect Regioselectivity
Question: My reaction is functionalizing the wrong C-H bond (e.g., I'm getting C3-functionalization when targeting C2, or a mixture of products on the benzene ring). How can I improve selectivity?
Answer: Achieving high regioselectivity is the central challenge in indole C-H activation. The outcome is a delicate balance between the indole's intrinsic reactivity and the directing effect of your chosen catalyst system and directing group (DG).
Root Cause Analysis: The indole nucleus has multiple C-H bonds with different reactivities. The pyrrole ring is electron-rich and generally more reactive than the benzene ring.[1]
-
Intrinsic Reactivity: Without a directing group, functionalization typically occurs at the most nucleophilic C3 position via electrophilic substitution pathways. If C3 is blocked, the C2 position is often the next most reactive site.[1]
-
Directing Group (DG) Strategy: The most powerful tool to override intrinsic reactivity is the use of a directing group, typically installed on the indole nitrogen (N1) or at the C3 position. The DG coordinates to the transition metal catalyst, delivering it to a specific C-H bond and forming a stable metallacycle intermediate. The size and stability of this metallacycle (e.g., 5-membered vs. 6-membered) often dictates the site of activation.[2][3][4]
Solutions & Protocols:
-
Select the Appropriate Directing Group: The choice of DG is the primary determinant of regioselectivity. The electronic nature of the DG can also influence the reaction outcome; for instance, an electron-withdrawing trifluoroacetyl group at C3 directs rhodium-catalyzed alkenylation to the C4 position, whereas a less electron-withdrawing acetyl group under similar conditions leads to C2 functionalization.[5][6]
| Directing Group (Position) | Target Position(s) | Common Catalyst | Notes & Mechanism |
| N-Pyrimidyl | C2 | Rh(III), Ru(II) | Forms a stable 5-membered metallacycle, overriding C3 reactivity.[7][8] |
| N-P(O)tBu₂ | C7 / C6 | Pd(II) / Cu(II) | The bulky phosphinamide group directs activation to the sterically accessible C7 position (with Pd) or C6 (with Cu).[4][9] |
| C3-Formyl / C3-Trifluoroacetyl | C4 | Rh(III), Ru(II), Pd(II) | The carbonyl oxygen coordinates to the metal, forming a 6-membered metallacycle to activate the C4-H bond.[5][6][10] |
| C3-Pivaloyl | C4 / C5 | Pd(II) / Cu(II) | Can direct arylation to C4 (with Pd) or C5 (with Cu), showcasing catalyst-controlled selectivity.[3][4] |
| Transient Glycine | C4 | Pd(II) | Forms a transient imine that acts as a bidentate ligand to direct C4-arylation.[3] |
-
Modify the Catalyst and Ligands: For a given DG, the metal center and its ligands can switch selectivity. For example, with an N-P(O)tBu₂ directing group, a palladium catalyst promotes C7 arylation, while a copper catalyst can favor C6 arylation.[4]
-
Optimize Reaction Additives: The presence of additives like acids or bases can be crucial. For instance, in some palladium-catalyzed C4-arylations of 3-formylindoles, trifluoroacetic acid (TFA) is a necessary additive to promote the reaction.[11]
Problem 2: Low Yield, Poor Conversion, or No Reaction
Question: My starting material is either not consumed or the conversion to my desired product is very low. What experimental parameters should I investigate?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating and optimizing each component of the reaction.
Root Cause Analysis:
-
Catalyst Inactivity/Deactivation: The catalyst may not be in its active oxidation state or could be deactivated during the reaction. Sulfur-containing substrates, for example, can poison iridium catalysts through strong ligation.[2]
-
Suboptimal Reaction Conditions: C-H activation reactions are highly sensitive to temperature, solvent, and the nature of the oxidant and other additives.
-
Atmospheric Contamination: Many transition metal catalysts, particularly in their active state (e.g., Pd(0)), are sensitive to oxygen. Similarly, moisture can interfere with catalysts and reagents.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield C-H activation reactions.
Solutions & Protocols:
-
Verify Reagent Quality: Ensure all reagents, especially the catalyst, oxidant, and any additives, are pure and active. Use freshly opened solvents or ensure they are rigorously dried.
-
Screen Reaction Parameters:
-
Temperature: Many C-H activations require elevated temperatures (80-120 °C) to overcome the high activation barrier of C-H bond cleavage.[2]
-
Solvent: The solvent can dramatically impact solubility and catalyst activity. Polar aprotic solvents (like DMF, DMA) or non-coordinating solvents (like DCE, toluene) are common. Highly fluorinated solvents like hexafluoroisopropanol (HFIP) can promote challenging transformations.[11]
-
Oxidant/Additives: In oxidative C-H activation cycles, the choice and stoichiometry of the oxidant (e.g., Ag(I) or Cu(II) salts) are critical for regenerating the active catalyst.[12]
-
-
Implement an Inert Atmosphere: Unless the reaction explicitly uses O₂ as an oxidant, conduct the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques to exclude air and moisture.
General Protocol for Optimization Screening:
To a dry Schlenk tube under Argon, add the N-directed indole substrate (1.0 equiv.), the transition metal catalyst (e.g., [IrCp*Cl₂]₂ at 5 mol%), the silver salt additive (e.g., AgNTf₂ at 30 mol%), and the oxidant (e.g., Ag₂CO₃ at 2.0 equiv.). Add the coupling partner (e.g., a disulfide, 2.0 equiv.). Degas the dry solvent (e.g., 1,2-DCE) and add it to the tube. Seal the tube and heat the reaction at the desired temperature (e.g., 120 °C) for 22 hours.[2] Monitor the reaction by TLC or LC-MS to assess conversion.
Problem 3: Functionalizing the Benzene Ring (C4-C7) is Proving Difficult
Question: I need to functionalize the benzenoid core of the indole, but all reactivity occurs on the pyrrole ring. What specific strategies are required for C4-C7 activation?
Answer: Functionalizing the less reactive benzene core (C4-C7) is a significant hurdle and almost always requires a directing group strategy to overcome the intrinsic reactivity of the C2 and C3 positions.[1][4][9][13][14]
Root Cause Analysis: The C-H bonds on the benzene ring have higher bond dissociation energies and are less electronically distinct from one another compared to the C2 and C3 positions. Therefore, undirected methods are rarely successful. Success hinges on designing a system where the directing group and catalyst geometry favor the formation of a metallacycle involving a C4, C5, C6, or C7 C-H bond.
Solutions & Strategies:
-
N1-Position Directing Groups for C7/C6:
-
Strategy: Placing a DG on the indole nitrogen is a common approach. Bulky, strongly coordinating groups like N-P(O)tBu₂ or N-PtBu₂ can reach over the pyrrole ring to activate the C7-H bond.[4]
-
Mechanism: The DG coordinates to the metal (e.g., Palladium), forming a large metallacyclic intermediate that selectively cleaves the C7-H bond. As noted earlier, switching the metal to Copper can sometimes shift the selectivity to the C6 position.[4]
-
-
C3-Position Directing Groups for C4/C5:
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible synthesis.
Overview of the Synthetic Strategy
The most common and industrially viable route for the synthesis of this compound involves a two-stage process. First, the synthesis of the 4,5,6,7-tetrahydro-1H-indole core, followed by a regioselective formylation at the C2-position. The Vilsmeier-Haack reaction is the classic and highly efficient method for this formylation step.[1][2] Unlike fully aromatic indoles which typically undergo electrophilic substitution at the C3-position, the tetrahydroindole substrate behaves more like a pyrrole, directing the formylation to the C2-position.[3]
This guide focuses on navigating the challenges associated with scaling up this process, particularly the Vilsmeier-Haack formylation, which presents unique safety and handling considerations.
Diagram: Overall Synthetic Workflow
Caption: General two-stage workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
The most established route is the Vilsmeier-Haack formylation of 4,5,6,7-tetrahydro-1H-indole.[2] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The tetrahydroindole starting material can be synthesized via several methods, including the Paal-Knorr synthesis from a 1,4-dicarbonyl compound or the Fischer indole synthesis from cyclohexanone phenylhydrazone, followed by reduction.[4][5]
Q2: Why is the Vilsmeier-Haack reaction preferred for this formylation?
The Vilsmeier-Haack reaction is favored for several reasons:
-
High Regioselectivity: It reliably formylates the electron-rich C2-position of the 4,5,6,7-tetrahydro-1H-indole ring.[3]
-
Efficiency: The reaction is generally high-yielding and proceeds under relatively mild conditions.
-
Cost-Effectiveness: The reagents (POCl₃, DMF) are inexpensive and readily available, making it suitable for large-scale production.
While newer, "greener" formylation methods are being developed, such as those using iron catalysts or boron trifluoride, the Vilsmeier-Haack reaction remains a robust and well-understood choice for industrial applications.[6][7]
Q3: What are the critical safety considerations when scaling up the Vilsmeier-Haack reaction?
The primary hazard is the highly exothermic and rapid reaction between POCl₃ and DMF to form the Vilsmeier reagent.[8][9] On a large scale, this can lead to a thermal runaway if addition is not carefully controlled. Key safety measures include:
-
Slow, Controlled Addition: Add POCl₃ dropwise to DMF with efficient cooling (ice bath) and stirring.
-
Temperature Monitoring: Always monitor the internal reaction temperature.
-
Calorimetry Studies: For pilot-plant scale, a reaction calorimetry study is highly recommended to understand the thermal profile and ensure adequate cooling capacity.[9]
-
Quenching: The aqueous work-up (hydrolysis) of the intermediate iminium salt can also be vigorous. The reaction mixture should be added slowly to a large volume of ice water with good agitation.[10]
Q4: My reaction often stalls or gives poor yields. What are the most common causes?
The most frequent culprits are reagent quality and reaction conditions.
-
Reagent Purity: POCl₃ is sensitive to moisture, and DMF should be anhydrous. The presence of water can consume the Vilsmeier reagent and generate HCl, impacting the reaction.[11]
-
Temperature Control: Formation of the Vilsmeier reagent requires low temperatures (0-5 °C). However, the subsequent formylation step may require warming to room temperature or gentle heating (e.g., 60-70 °C) to go to completion.[10] Reaction progress should be monitored by TLC or another analytical method.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for diagnosing the cause of low product yield.
Problem 1: Vilsmeier Reagent Formation is Sluggish or Precipitates Uncontrollably
| Potential Cause | Explanation | Recommended Solution |
| Moisture in DMF | Water reacts with POCl₃, reducing the amount of active reagent and forming byproducts. | Use anhydrous DMF. If necessary, dry the solvent over molecular sieves before use. |
| Poor Quality POCl₃ | Old or improperly stored POCl₃ may have partially hydrolyzed. | Use a fresh bottle of POCl₃. Wafting the bottle (with extreme caution) for the sharp smell of HCl can be a rough indicator of decomposition.[11] |
| Poor Mixing | On a larger scale, inefficient stirring can lead to localized "hot spots" where the reaction is too fast, causing the reagent complex to precipitate or solidify.[12] | Use an overhead mechanical stirrer. Ensure the reactor is appropriately baffled for efficient mixing. Consider using a co-solvent like dichloromethane to maintain fluidity.[8] |
| Addition Rate Too Fast | Adding POCl₃ too quickly can overwhelm the cooling capacity, leading to an uncontrolled exotherm and precipitation. | Add the POCl₃ dropwise via an addition funnel, carefully monitoring the internal temperature to keep it below 5-10 °C. |
Problem 2: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. This is common if the temperature is too low or the reaction time is too short. | Monitor the reaction by TLC. After the initial low-temperature addition, allow the mixture to warm to room temperature and then consider heating to 60-70 °C for 2-4 hours to drive the reaction to completion.[10] |
| Inefficient Hydrolysis | The intermediate iminium salt must be hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis will result in low yield. | Ensure the reaction mixture is quenched by pouring it slowly and with vigorous stirring into a large excess of crushed ice or ice-cold water. Adjust the pH to basic (pH ~10) with an aqueous base like NaOH to fully liberate the product.[11] |
| Side Reactions | Although formylation is selective for the C2 position, highly activating N-substituents or excess Vilsmeier reagent could potentially lead to di-formylation or other side reactions.[13] | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate). Add the substrate solution dropwise to the pre-formed reagent to avoid localized high concentrations. |
| Product Degradation | The product may be unstable under harsh work-up conditions (e.g., excessively high pH or temperature). | Maintain low temperatures during the basic quench. Isolate the product promptly after work-up. |
Problem 3: Purification is Difficult; Product is Oily or Impure
| Potential Cause | Explanation | Recommended Solution |
| Residual DMF | DMF is a high-boiling solvent and can be difficult to remove completely, often leaving the product as an oil. | After quenching in water, ensure the product fully precipitates. Wash the crude solid thoroughly with water to remove DMF and inorganic salts. If the product is extracted, perform multiple aqueous washes of the organic layer. |
| Incorrect Crystallization Solvent | An inappropriate solvent will fail to produce a crystalline solid or will not effectively remove impurities. | Screen for suitable recrystallization solvents. A common choice is an ethanol/water mixture or ethyl acetate/hexanes. Start with a small sample of the crude material to find optimal conditions. |
| Contamination | The crude product may be contaminated with unreacted starting material or byproducts. | If recrystallization is insufficient, purification by column chromatography (silica gel) may be necessary. Use a solvent system such as ethyl acetate in hexanes. |
Key Experimental Protocols
Safety Precaution: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Scale-Up Vilsmeier-Haack Formylation (Illustrative 10g Scale)
This protocol outlines a general procedure for the formylation of 4,5,6,7-tetrahydro-1H-indole.
-
Vilsmeier Reagent Preparation:
-
In a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 323 mmol).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (10.2 mL, 110 mmol) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the resulting pale-yellow solution or slurry at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 4,5,6,7-tetrahydro-1H-indole (10.0 g, 82.5 mmol) in a minimal amount of anhydrous DMF (~20 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Heat the mixture to 60 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress via TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Prepare a 2 L beaker containing 500 g of crushed ice and vigorous stirring.
-
Slowly and carefully pour the reaction mixture onto the ice. The hydrolysis can be exothermic.
-
Once the quench is complete, slowly add a 6 M sodium hydroxide (NaOH) solution to the mixture until the pH is approximately 10. A precipitate should form.
-
Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove salts and residual DMF.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water). Dissolve the solid in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a solid.
-
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Substrate Scale | 10.0 g (82.5 mmol) | 4,5,6,7-tetrahydro-1H-indole |
| POCl₃ | 1.33 eq (110 mmol) | |
| DMF | Used as reagent and solvent | Must be anhydrous |
| Reagent Prep Temp. | 0-10 °C | Critical for safety and yield |
| Reaction Temp. | 0 °C to 60 °C | Initial addition cold, then heated |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Yield | 75-90% | Varies with scale and purity |
| Appearance | Off-white to pale yellow solid |
References
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link][6]
-
De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. Available at: [Link][4]
-
Various Authors. (2025). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. Request PDF on ResearchGate. Available at: [Link][14]
-
Reddy, T. R., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link][7]
-
Various Authors. (2025). Formylation without catalyst and solvent at 80 degrees C. Request PDF on ResearchGate. Available at: [Link]
-
Trofimov, B. A., et al. (2010). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 80, 2428–2435. Available at: [Link][3]
-
Reddit Community. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link][11]
-
Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2214–2228. Available at: [Link]
-
Mokhtary, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-29. Available at: [Link][1]
-
Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-2,3-dihydro-1H-indole derivatives. International Journal of Industrial Chemistry, 4(1), 18. Available at: [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Available at: [Link]
-
Zarganes-Tzitzikas, T., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(80), 10407-10410. Available at: [Link][13]
-
Murakami, Y., et al. (1985). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. Heterocycles, 23(8), 1945. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link][2]
-
Blacker, A. J., et al. (2001). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 5(2), 182–186. Available at: [Link][8]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Mettler Toledo. Available at: [Link][9]
-
ResearchGate. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. ResearchGate. Available at: [Link][5]
-
ResearchGate Community. (2020). How can I improve the Vilsmeier-Haack reaction? ResearchGate. Available at: [Link][12]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in Tetrahydroindole Reactions
Welcome to the technical support center for tetrahydroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these crucial reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why byproducts form and how to effectively identify and mitigate them.
Introduction: The Challenge of Purity in Tetrahydroindole Synthesis
Tetrahydroindoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. However, their synthesis is often plagued by the formation of structurally similar byproducts, which can complicate purification and compromise the integrity of downstream applications. This guide provides a structured approach to troubleshooting these issues, focusing on the widely employed Fischer indole synthesis as a primary example, while also touching upon modern catalytic methods.
Part 1: Troubleshooting Guide - Common Byproducts and Their Origins
Issue 1: Presence of an Isomeric Tetrahydroindole Impurity
Symptoms:
-
You observe an additional spot on your TLC plate with a similar Rf value to the desired product.
-
¹H NMR analysis shows an extra set of aromatic or aliphatic signals, often with similar splitting patterns but different chemical shifts.
-
LC-MS analysis reveals a co-eluting peak with the same mass-to-charge ratio (m/z) as the expected product.
Root Cause Analysis:
The formation of constitutional isomers is a frequent issue in Fischer indole synthesis, particularly when using unsymmetrical ketones. The reaction can proceed through two different enamine intermediates, leading to the formation of two isomeric products. The regioselectivity is governed by the relative stability of these intermediates and the steric hindrance around the ketone.
Investigative Workflow:
Caption: Workflow for investigating isomeric byproduct formation.
Mitigation Strategies:
-
Steric Control: Employing a bulkier acid catalyst can favor the formation of the less sterically hindered enamine intermediate.
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature may favor the kinetically preferred isomer, while higher temperatures can lead to the thermodynamically more stable product. A systematic temperature screen is recommended.
-
Chromatographic Separation: If isomer formation cannot be suppressed, developing a robust chromatographic method (e.g., using a chiral stationary phase for enantiomers or a high-resolution silica column for diastereomers) is essential.
Issue 2: Detection of a Higher Molecular Weight Impurity
Symptoms:
-
A high molecular weight peak is observed in the mass spectrum, often corresponding to a dimer or trimer of the starting material or product.
-
The ¹H NMR spectrum may show broad signals or a complex pattern that is difficult to interpret.
-
The reaction mixture may appear darker or more viscous than expected.
Root Cause Analysis:
Dimerization and polymerization can occur through various side reactions, especially under harsh acidic conditions or elevated temperatures. For instance, the ene reaction is a known side pathway in the Fischer indole synthesis that can lead to dimeric byproducts. In modern cross-coupling reactions, side reactions involving the catalyst, such as β-hydride elimination followed by insertion, can also lead to oligomeric impurities.
Investigative Workflow:
| Step | Action | Rationale |
| 1. Initial Characterization | Obtain high-resolution mass spectrometry (HRMS) data for the impurity. | To determine the exact molecular formula and infer the potential structure (e.g., dimer of starting materials). |
| 2. Structural Elucidation | Isolate the impurity using preparative HPLC and perform 2D NMR (HMBC, HSQC). | To unambiguously determine the connectivity of the dimeric structure. |
| 3. Mechanistic Hypothesis | Propose a plausible mechanism for dimerization based on the identified structure and reaction conditions. | This will guide the selection of appropriate mitigation strategies. |
| 4. Condition Optimization | Systematically vary reaction parameters such as temperature, concentration, and catalyst loading. | To find conditions that minimize the rate of the side reaction leading to dimerization. |
Mitigation Strategies:
-
Lower Reaction Temperature: Many dimerization pathways have a higher activation energy than the desired reaction.
-
Reduce Reactant Concentration: This can disfavor bimolecular side reactions.
-
Optimize Catalyst/Acid: The choice of catalyst or acid can significantly influence the reaction pathway. For example, using a milder Lewis acid instead of a strong Brønsted acid in the Fischer synthesis can suppress some side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I see a significant amount of the phenylhydrazone intermediate remaining. What could be the issue?
A1: This is a common issue in the Fischer indole synthesis and often points to a problem with the cyclization step. The most likely causes are:
-
Insufficient Acidity: The acid catalyst may be too weak or used in too low a concentration to promote the-sigmatropic rearrangement and subsequent cyclization. Consider using a stronger acid or increasing the catalyst loading.
-
Low Temperature: The cyclization step often requires a higher temperature than the initial formation of the hydrazone. Ensure your reaction temperature is adequate.
-
Steric Hindrance: Highly substituted phenylhydrazones may be slow to cyclize. In such cases, more forcing conditions (higher temperature, stronger acid) may be necessary.
Q2: I am using a palladium-catalyzed cross-coupling reaction to form the tetrahydroindole ring, and I am observing byproducts from reductive dehalogenation of my aryl halide starting material. How can I prevent this?
A2: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by:
-
β-Hydride Elimination: If your substrate has β-hydrogens, the palladium intermediate can undergo β-hydride elimination, leading to the dehalogenated product. Using a bulky phosphine ligand can often suppress this side reaction.
-
Protonolysis: The organopalladium intermediate can react with trace amounts of water or other protic species in the reaction mixture. Ensuring anhydrous conditions is crucial.
-
Choice of Base: The strength and nature of the base can influence the rate of reductive dehalogenation. A screen of different bases (e.g., carbonates vs. phosphates) may be beneficial.
Q3: How can I differentiate between regioisomeric tetrahydroindole products using NMR?
A3: 2D NMR techniques are invaluable for this purpose:
-
COSY (Correlation Spectroscopy): This will show you the coupling between adjacent protons, helping you to trace out the spin systems in each isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2-3 bonds away. By looking for long-range correlations from key protons (e.g., the NH proton or protons on the aromatic ring) to carbons in the aliphatic portion of the molecule, you can definitively establish the connectivity and assign the correct structure to each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons, which can be useful for confirming stereochemistry and differentiating between isomers where through-bond correlations are ambiguous.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Fischer Indole Synthesis
-
To a solution of the appropriate phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added the ketone (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to form the phenylhydrazone intermediate.
-
The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added, and the reaction is heated to the desired temperature (typically 80-150 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a basic solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 2: Analytical Workflow for Byproduct Identification
Caption: Analytical workflow for byproduct identification and characterization.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278. [Link]
Technical Support Center: Mastering Temperature Control in Exothermic Indole Formylation
Welcome to the Technical Support Center for managing exothermic indole formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Indole formylation, a cornerstone of synthetic chemistry, is often accompanied by significant heat evolution. Precise temperature control is not merely a procedural formality but a critical parameter that dictates reaction success, influencing yield, purity, and, most importantly, safety. This resource is structured to address the common challenges you may encounter, offering solutions grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack indole formylation turning into a dark, tarry mess?
A1: The appearance of a dark, tarry substance is a common indicator of polymerization and decomposition side reactions. This is almost always a result of excessive reaction temperature. The Vilsmeier-Haack reaction is highly exothermic, and if the heat generated is not effectively dissipated, the local temperature can rise rapidly, promoting undesirable pathways.
Causality: At elevated temperatures, the highly reactive Vilsmeier reagent and the electron-rich indole nucleus can engage in uncontrolled polymerization.[1] Additionally, the reagents themselves can be thermally unstable.
Preventative Measures:
-
Initial Cooling: Always pre-cool the dimethylformamide (DMF) in an ice-salt bath to between 0 and 5°C before the dropwise addition of phosphorus oxychloride (POCl₃).[2]
-
Controlled Reagent Addition: The addition of POCl₃ to DMF is highly exothermic. Add it slowly and monitor the internal temperature to ensure it does not rise significantly.
-
Maintain Low Temperature During Indole Addition: Similarly, add the indole solution to the Vilsmeier reagent slowly, ensuring the temperature does not exceed 10°C.[2]
-
Adequate Stirring: Ensure efficient stirring to prevent localized hotspots where polymerization can initiate.
Q2: I'm observing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
A2: Di-formylation is a known side reaction in indole formylation, particularly with highly activated (electron-rich) indoles or under harsh reaction conditions.[3] Elevated temperatures can contribute to this lack of selectivity.
Troubleshooting Steps:
-
Temperature Optimization: Lowering the reaction temperature is often the most effective way to enhance selectivity for the mono-formylated product. For highly reactive indoles, the reaction may proceed efficiently at room temperature or even lower.[3]
-
Stoichiometry Control: While a slight excess of the Vilsmeier reagent is often used to drive the reaction to completion, using a large excess can promote di-formylation. Consider reducing the equivalents of the Vilsmeier reagent.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed and the desired mono-formylated product is maximized, quench the reaction to prevent further formylation.
Q3: My formylation of an electron-deficient indole is sluggish and gives a low yield. Should I increase the temperature?
A3: Yes, for less reactive, electron-deficient indoles, heating is often necessary to achieve a reasonable reaction rate.[3] However, this must be done cautiously to avoid decomposition.
Recommended Approach:
-
Form the Vilsmeier reagent at the standard low temperature (0-5°C).
-
Add the electron-deficient indole at a low temperature.
-
Gradually and carefully warm the reaction mixture. A typical temperature range for less reactive substrates is 60-80°C.[3][4]
-
Monitor the reaction progress by TLC to find the optimal balance between reaction rate and decomposition. If significant darkening occurs, the temperature is likely too high.
Troubleshooting Guides
Scenario 1: Runaway Reaction and Exotherm Control
A runaway reaction is a significant safety hazard in exothermic processes like indole formylation.[5] It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[6]
Detailed Protocol for Preventing Runaway Reactions:
-
Pre-reaction Safety Assessment:
-
Before starting, perform a thorough hazard analysis. Understand the thermal properties of your specific indole substrate and the potential for gas evolution.
-
For larger-scale reactions, consider obtaining calorimetric data (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum adiabatic temperature rise.[7]
-
-
Experimental Setup for Effective Heat Dissipation:
-
Use a round-bottom flask of appropriate size to ensure adequate headspace and surface area for cooling.
-
Employ a cooling bath with a suitable medium. The choice of cooling medium depends on the target temperature (see Table 1). For the initial stages of the Vilsmeier-Haack reaction, an ice-salt bath is often sufficient.
-
Ensure efficient stirring to promote heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
-
Controlled Reagent Addition:
-
Always add the more reactive reagent (e.g., POCl₃) dropwise to the other reagent, never the other way around.
-
Use a dropping funnel for controlled, slow addition.
-
Monitor the internal temperature of the reaction mixture continuously with a thermometer. The rate of addition should be adjusted to maintain the desired temperature.
-
Table 1: Common Laboratory Cooling Baths
| Cooling Medium | Achievable Temperature Range (°C) | Notes |
| Ice/Water | 0 to 5 | Most common for general cooling. |
| Ice/Salt (NaCl) | -15 to -5 | Effective for sub-zero temperatures. |
| Dry Ice/Acetone | -78 | Standard for very low-temperature reactions. |
| Dry Ice/Acetonitrile | -40 | Provides an intermediate low temperature. |
This table summarizes common cooling baths for laboratory settings.
Emergency Preparedness:
-
Have a larger cooling bath or a means of rapidly cooling the reaction vessel readily available.
-
Keep a quenching agent (e.g., a cold, inert solvent) nearby to quickly dilute the reaction if necessary.
-
Ensure the reaction is conducted in a fume hood with the sash at the appropriate height.
Scenario 2: Scaling Up Indole Formylation
Scaling up an exothermic reaction is not a linear process. The ratio of heat exchange surface area to reaction volume decreases as the scale increases, making heat dissipation more challenging.[8]
Key Considerations for Scale-Up:
-
Heat Transfer:
-
Controlled Addition Strategy:
-
At a larger scale, the rate of addition of the limiting reagent is the primary means of controlling the reaction rate and, therefore, the rate of heat generation.[5] This must be carefully calculated based on the reactor's heat removal capacity.
-
-
Continuous Flow Chemistry as a Safer Alternative:
-
Continuous flow reactors offer a significantly safer approach for highly exothermic reactions like the Vilsmeier-Haack formylation.[9]
-
Advantages:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat dissipation.[5]
-
Small Reaction Volumes: At any given time, only a small amount of material is reacting, minimizing the risk of a large-scale runaway.
-
Precise Temperature Control: The reaction temperature can be controlled with high precision.
-
-
Workflow for Scaling Up Indole Formylation
Caption: A logical workflow for safely scaling up exothermic indole formylation.
Comparative Overview of Indole Formylation Methods
While the Vilsmeier-Haack reaction is widely used, other methods like the Duff and Reimer-Tiemann reactions are also employed. Their temperature control requirements differ significantly.
Table 2: Temperature Control in Different Indole Formylation Reactions
| Reaction | Typical Reagents | General Temperature Range | Key Temperature Control Challenges | Common Side Reactions at Elevated Temperatures |
| Vilsmeier-Haack | DMF, POCl₃ | 0°C to 80°C[3][4] | Highly exothermic initial mixing; potential for runaway. | Polymerization, di-formylation, decomposition.[1][3] |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., TFA) | 70°C to 160°C[10][11] | High temperatures required, which can promote side reactions. | Resin/polymer formation.[10] |
| Reimer-Tiemann | Chloroform, strong base (e.g., NaOH) | Typically heated (e.g., 60-70°C)[12] | Can be highly exothermic once initiated; biphasic nature can complicate heat transfer. | Ring expansion to form quinoline derivatives, polymerization. |
This table provides a comparative summary of temperature considerations for common indole formylation methods.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol is a general guideline and should be adapted based on the specific reactivity of the indole substrate.
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0-5°C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10°C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[2] For less reactive indoles, a higher temperature (e.g., 60-80°C) may be required.[3]
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with cold aqueous NaOH to hydrolyze the iminium salt intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in indole formylation.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. [Link]
-
(2025, August 6). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. ResearchGate. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
H.E.L Group. Critical Considerations in Process Safety. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
3-d-1H-Indole-3-carboxaldehyde. Organic Syntheses. [Link]
-
Reddit. (2021, December 7). Need help identifying black byproduct in chemical reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Duff Reaction. [Link]
-
SynArchive. Duff Reaction. [Link]
-
YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. [Link]
-
ACS Publications. The Reimer-Tiemann Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
indole-3-aldehyde. Organic Syntheses. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Green Chemistry (RSC Publishing). Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions. [Link]
-
NIH. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]
-
PubMed. (2017, August 21). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. ijpcbs.com [ijpcbs.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for Tetrahydroindole Reactions
Introduction
Welcome to the technical support guide for solvent selection in tetrahydroindole synthesis. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of indole-based scaffolds. The choice of solvent is a critical parameter that can profoundly influence reaction yield, selectivity, and impurity profile. This guide provides field-proven insights and systematic troubleshooting strategies to navigate the complexities of solvent effects in key tetrahydroindole reactions, including the Fischer, Pictet-Spengler, and Bischler syntheses.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships between solvent choice and reaction outcomes.
Issue 1: Low Yield or Failed Reaction in Fischer Indole Synthesis
Question: My Fischer indole synthesis of a 4,5,6,7-tetrahydroindole is resulting in a very low yield, and my starting material seems to be decomposing at high temperatures. I am using polyphosphoric acid (PPA) without a solvent. What's going wrong and how can I fix it?
Answer: This is a classic challenge in Fischer indole synthesis. While strong Brønsted or Lewis acids like PPA are effective, using them without a solvent at high temperatures can lead to charring and decomposition, especially with sensitive substrates.[1][2] The solvent plays a crucial role beyond just dissolving reactants; it modulates catalyst acidity, stabilizes intermediates, and controls the thermal profile of the reaction.[3]
Causality & Recommended Actions:
-
Thermal Degradation: High-viscosity PPA can lead to poor heat transfer and localized overheating, causing your starting materials or intermediates to decompose.
-
Suboptimal Acidity: The solvent can influence the effective acidity of the catalyst. In some cases, neat PPA might be too harsh.
-
Solubility Issues: Poor solubility of the arylhydrazine or ketone starting materials can lead to a sluggish or incomplete reaction.[3]
-
Solution: Select a solvent that effectively dissolves all components at the reaction temperature. Ethanol, methanol, and toluene are commonly employed for this reason.[3]
-
Workflow: Optimizing a Failing Fischer Indole Synthesis
Caption: Troubleshooting flowchart for low conversion in Fischer indole synthesis.
Issue 2: Formation of Undesired Side Products or Isomers
Question: I am performing a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline, but my TLC shows multiple spots, and the yield of the desired product is low. I am using refluxing toluene with TFA as the catalyst.
Answer: The formation of multiple products in a Pictet-Spengler reaction often points to issues with iminium ion stability, side reactions, or incorrect reaction conditions. While toluene is a common solvent, the combination with a strong acid like trifluoroacetic acid (TFA) at high temperatures can sometimes be too harsh for delicate substrates.[6]
Causality & Recommended Actions:
-
Iminium Ion Instability: The key intermediate is an electrophilic iminium ion. If the reaction conditions are too harsh, this intermediate can degrade or participate in side reactions before cyclization can occur.
-
Solution: Consider milder conditions. The reaction has been shown to work in aprotic media with superior yields, sometimes even without an acid catalyst.[6] A solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and a mild catalyst, often providing high yields at reflux without the need for strong acids.[7]
-
-
Solvent-Reactant Interaction: Protic solvents can stabilize the carbocation and leaving group in reactions that proceed via an SN1-like mechanism, which can be beneficial.[8] However, in this case, a less interactive solvent might provide cleaner results.
-
Solution: Experiment with a range of solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature or with gentle heating can be effective. For a greener approach, water has been successfully used as a solvent with L-tartaric acid as a catalyst, which can facilitate crystallization of the product directly from the reaction mixture.[9]
-
-
Regioselectivity Issues: If your β-arylethylamine has competing sites for cyclization, the solvent and acid combination can influence the regioselectivity.
-
Solution: A systematic screening of both solvent and acid is necessary. A mixture of acetic and hydrochloric acid has proven effective for certain furan-based substrates.[10]
-
Table 1: Solvent & Catalyst Systems for Pictet-Spengler Reactions
| Solvent System | Catalyst | Temperature | Key Advantages | Reference |
| Toluene, Benzene | TFA, HCl | Reflux | Traditional method, good for robust substrates. | [6] |
| HFIP | None (acts as catalyst) | Reflux | High yields, simplified workup, avoids strong acids. | [7] |
| Water | L-Tartaric Acid | Ambient to 50°C | Environmentally benign, product may crystallize out. | [9] |
| Dichloromethane | TFA, TsOH | 0°C to RT | Milder conditions, suitable for sensitive substrates. | [10] |
| Acetic Acid / HCl | (Self-catalyzed) | RT to 60°C | Effective for specific heterocyclic systems. | [10] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent in tetrahydroindole synthesis?
A1: The key difference lies in the solvent's ability to form hydrogen bonds.[11]
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are excellent at solvating both cations and anions.[8] In reactions involving ionic intermediates, like the SN1-like steps in some cyclizations, they can stabilize charged species, potentially favoring the reaction.[8][11] However, they can also form a "cage" around nucleophiles through hydrogen bonding, reducing their reactivity, which can be detrimental in SN2-type reactions.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions.[12] This leaves the anion more "naked" and highly reactive, which is why these solvents are often preferred for SN2 reactions.[8] In indole syntheses, they can be beneficial when a strong nucleophilic attack is a key step and hydrogen bonding would hinder the reaction.
Q2: My microwave-assisted indole synthesis is giving poor results. How critical is solvent choice in this context?
A2: Solvent choice is absolutely critical for microwave-assisted synthesis. The efficiency of microwave heating is directly related to the ability of the solvent to absorb microwave energy, which is quantified by its dielectric properties.[13]
-
High-Absorbing Solvents: Polar solvents like DMF, DMSO, and water are excellent microwave absorbers and heat up very rapidly.[3][13] This allows for extremely fast reaction times.
-
Medium/Low-Absorbing Solvents: Solvents like acetonitrile, chloroform, or toluene are less efficient at absorbing microwaves and will heat more slowly.[13]
-
Solvent-Free Conditions: For some reactions, such as certain Bischler syntheses, a solvent-free, microwave-assisted approach can be highly effective, offering an environmentally friendly option with improved yields and shorter reaction times.[14] In one reported microwave-assisted Madelung synthesis, various polar solvents were unsuccessful, while a solvent-free method yielded the desired product.[3]
Q3: I'm considering using a phase-transfer catalyst (PTC) for an N-alkylation of an indole. What kind of solvent system is typically required?
A3: Phase-transfer catalysis (PTC) is designed to bring a reactant from one phase (often aqueous) into another (organic) where the reaction occurs.[15] Therefore, the solvent system is inherently biphasic.
-
Typical System: A common setup involves an organic solvent that is immiscible with water, such as toluene, dichloromethane, or chlorobenzene. The indole substrate is dissolved in the organic phase. The alkylating agent and a base (like aqueous NaOH or solid K₂CO₃) are in the aqueous or solid phase.
-
The Catalyst's Role: A catalyst, typically a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), transports the hydroxide or carbonate anion into the organic phase.[15] This anion deprotonates the indole, which then reacts with the alkylating agent.
-
Benefits: This method avoids the need for expensive and anhydrous aprotic solvents and strong, non-aqueous bases.[16] It's a powerful technique for N-alkylation under mild conditions.[17]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Fischer Indole Synthesis
This protocol provides a systematic approach to optimizing the solvent for the cyclization of a phenylhydrazone to a tetrahydroindole.
Materials:
-
Substituted Phenylhydrazone (1.0 mmol)
-
Acid Catalyst (e.g., p-TsOH, 20 mol%)
-
Candidate Solvents (Toluene, Acetic Acid, Ethanol, Dioxane)
-
Small-scale reaction vials (e.g., 5 mL microwave vials)
-
Stir plate with heating capabilities
-
TLC plates and developing chamber
Procedure:
-
To each of four separate reaction vials, add the phenylhydrazone (1.0 mmol) and the acid catalyst (0.2 mmol).
-
To each vial, add 2 mL of a different candidate solvent (Vial 1: Toluene; Vial 2: Acetic Acid; Vial 3: Ethanol; Vial 4: Dioxane).
-
Seal the vials and place them in a pre-heated aluminum block on a stir plate at a consistent temperature (e.g., 80 °C or reflux, depending on the solvent).[2][5]
-
Monitor the progress of each reaction every hour using TLC. Spot the reaction mixture against a spot of the starting phenylhydrazone.
-
After a set time (e.g., 4 hours), or once the starting material is consumed in the most promising reaction, cool all vials to room temperature.
-
Work up each reaction mixture appropriately. For non-acidic solvents, this may involve quenching with a mild base (e.g., sat. NaHCO₃) and extracting with an organic solvent (e.g., ethyl acetate). For the acetic acid reaction, neutralization and extraction will be necessary.[2]
-
Analyze the crude product yields and purity by ¹H NMR or LC-MS to determine the optimal solvent.
Workflow: Systematic Solvent Screening
Caption: A workflow for systematic solvent selection in indole synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.
-
Al-Ostath, A., et al. (2022). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLoS ONE. [Link]
-
Cimino, M. G., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. [Link]
-
Hassan, A. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
-
Peeters, H., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Tan, S. K., et al. (2015). A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. Scientific Reports. [Link]
-
Zakharyan, A. V., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Bandar, J. S., & Lambert, T. H. (2015). Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Conventional approach for the synthesis of tetrahydroindole derivatives. ResearchGate. [Link]
-
D'Angelo, N. D., & Zierden, P. V. (2013). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Cini, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
-
Palmisano, G., et al. (2007). Microwave-assisted synthesis of indole. Tetrahedron. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Malek, N. A., & Ewies, E. F. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. [Link]
-
ResearchGate. (n.d.). Initial solvent effect studies for synthesis of tetrahydro-pyridines with 10 mol% catalyst. ResearchGate. [Link]
-
Kumar, A., & Kumar, V. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents. LibreTexts. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. [Link]
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- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 10. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Workup Procedures for 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde. The successful isolation and purification of this valuable intermediate, commonly prepared via the Vilsmeier-Haack reaction, are critically dependent on a robust and well-executed workup procedure. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address specific challenges encountered during the post-reaction workup and purification phases.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the workup of the this compound synthesis, particularly following a Vilsmeier-Haack formylation.
Q1: My reaction mixture became a thick, unmanageable slurry after quenching on ice/water, and my magnetic stirrer has stopped. What is happening and what should I do?
A: This is a common issue. The phenomenon you are observing is likely the rapid precipitation of the iminium salt intermediate or the product itself upon quenching the reaction. The Vilsmeier-Haack reaction is typically conducted in a solvent like N,N-Dimethylformamide (DMF), and the product's solubility can decrease dramatically when the reaction mixture is diluted with water.
Causality & Solution:
-
Immediate Action: Do not force the magnetic stirrer. Turn off the stirring and carefully add more of your chosen extraction solvent (e.g., ethyl acetate or dichloromethane) to the slurry. Use a glass rod or spatula to manually break up the solid mass. This should create a more mobile suspension.
-
Underlying Chemistry: The Vilsmeier-Haack reaction forms a chloroiminium salt (the Vilsmeier reagent) which reacts with your tetrahydroindole substrate. The resulting product is another iminium salt which must be hydrolyzed to the final aldehyde during the workup.[1] Pouring the mixture onto ice controls the exothermic hydrolysis and neutralization, but can cause the salts or product to crash out of solution.
-
Preventative Strategy: For future experiments, consider a "reverse quench." Place the extraction solvent and a portion of the ice-cold water or aqueous base in a large beaker with vigorous overhead mechanical stirring. Slowly add the reaction mixture to this rapidly stirred biphasic solution. This promotes immediate partitioning of the product into the organic layer and keeps the concentration of precipitated material manageable.
Q2: I am observing a persistent, stable emulsion during the liquid-liquid extraction with ethyl acetate and water. How can I break it?
A: Emulsion formation is a frequent challenge in Vilsmeier-Haack workups due to the presence of DMF, which has miscibility with both aqueous and organic phases, and the various phosphate salts generated during neutralization.
Solutions, from least to most aggressive:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength of the aqueous phase, reducing the solubility of organic components and forcing them into the organic layer, which typically breaks the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to minimize the formation of a stable emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. The high surface area and porous nature of these materials can help to coalesce the dispersed droplets.
-
Change of Solvent: If the emulsion persists, consider adding a small amount of a different organic solvent. For an ethyl acetate/water system, adding some dichloromethane can alter the density and polarity enough to facilitate separation.
Q3: My final yield is very low after purification. Where could I have lost the product during the workup?
A: Product loss during the workup can occur at several stages. A systematic review of your procedure is necessary to pinpoint the cause.
Potential Stages of Product Loss:
-
Incomplete Hydrolysis: The intermediate iminium salt is water-soluble and will not be extracted into the organic phase. If the hydrolysis step (addition of water and adjustment of pH) is too brief or performed at a suboptimal pH, a significant portion of your product may remain in the aqueous layer as the salt. Ensure the mixture is stirred for an adequate time (e.g., 30-60 minutes) after quenching before extraction.[1][2]
-
Incorrect pH: The aldehyde product can be unstable under strongly acidic or basic conditions. During neutralization, aim for a pH between 8 and 9.[3] Overly acidic conditions may prevent complete hydrolysis, while strongly basic conditions can promote side reactions.
-
Insufficient Extraction: this compound has moderate polarity. Ensure you are performing multiple extractions (at least 3x) with an adequate volume of solvent to ensure complete removal from the aqueous phase.
-
Loss during Chromatography: The aldehyde functional group can sometimes streak or decompose on silica gel, especially if the silica is acidic. You can neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).
Q4: TLC analysis of my crude product shows multiple spots. What are the likely impurities and how can I remove them?
A: The Vilsmeier-Haack reaction can produce several byproducts. A typical TLC plate might show the following:
-
Baseline Spot: Highly polar materials, likely residual iminium salts (from incomplete hydrolysis) or phosphate salts. These are typically removed by the aqueous washes.
-
Unreacted Starting Material: A spot corresponding to 4,5,6,7-tetrahydro-1H-indole.
-
Product Spot: Your desired this compound.
-
Other Spots: Potential side products could include N-formylated species or products of diformylation, although formylation at the C2 position is generally selective for this substrate.[4]
Purification Strategy: Flash column chromatography is the most effective method for purification. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate). This will allow for the separation of the less polar starting material from your more polar aldehyde product.[5]
Experimental Workflow Diagram
Caption: Decision workflow for troubleshooting the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, standard workup protocol for a Vilsmeier-Haack formylation of 4,5,6,7-tetrahydro-1H-indole?
A: The following is a field-proven, step-by-step protocol for a typical lab-scale reaction.
Experimental Protocol: Workup and Purification
-
Preparation: Prepare a large beaker (at least 10x the reaction volume) containing crushed ice and water. Place it in an ice bath to maintain a low temperature.
-
Quenching: Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into the beaker of ice-water with vigorous stirring. The Vilsmeier reagent reacts exothermically with water.
-
Neutralization: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) to the mixture. Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the pH of the aqueous solution is stable between 8 and 9.[3] Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes equal to the initial aqueous volume).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water (1x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Q2: Why is it critical to pour the reaction mixture into ice-cold water?
A: This step is crucial for two primary reasons:
-
Thermal Control: The reaction between the Vilsmeier reagent (and any unreacted POCl₃) and water is highly exothermic. Adding the reaction mixture to a large volume of ice prevents the temperature from rising uncontrollably, which could lead to degradation of the product or unwanted side reactions.
-
Initiating Hydrolysis: The key final step of the reaction mechanism is the hydrolysis of the iminium ion intermediate to the desired aldehyde.[1][6] This hydrolysis is initiated by the addition of water. Performing this at a low temperature ensures the process is controlled.
Q3: What are the optimal pH conditions for the aqueous workup?
A: The optimal pH is slightly basic, typically in the range of 8-9.
-
Below pH 7 (Acidic): Hydrolysis of the iminium salt to the aldehyde is slower and may be incomplete. This risks losing product in the aqueous layer as the water-soluble salt.
-
pH 8-9 (Slightly Basic): This range is the "sweet spot." It is basic enough to ensure the complete and reasonably rapid hydrolysis of the iminium intermediate and to neutralize all acidic species from the reaction (like HCl and phosphoric acid derivatives).
-
Above pH 10 (Strongly Basic): Aldehydes, particularly those with α-protons, can be susceptible to side reactions like aldol condensations or decomposition under strongly basic conditions, potentially lowering the yield.
Q4: Which solvent system is best for extracting the product from the aqueous layer?
A: The choice of solvent is critical for extraction efficiency and ease of handling. Ethyl acetate is generally the preferred choice for this product.
Table 1: Comparison of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Comments |
| Ethyl Acetate | 77.1 | 0.902 | Medium | Recommended. Good solvency for the product, low toxicity, easily removed. Forms the top layer. |
| Dichloromethane (DCM) | 39.6 | 1.33 | Medium | Effective solvent, but higher toxicity and is a suspected carcinogen. Forms the bottom layer, which can be useful. Very volatile. |
| Diethyl Ether | 34.6 | 0.713 | Low | High volatility and flammability pose safety risks. May be less effective at extracting the moderately polar product. |
Q5: What are the best practices for purifying this compound via column chromatography?
A: Effective chromatographic purification relies on proper technique to maximize resolution and recovery.
-
Slurry Preparation: To avoid streaking, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane), add silica gel (2-3 times the mass of the crude product), and then remove the solvent by rotary evaporation to get a dry, free-flowing powder.
-
Column Packing: Use the "wet packing" method with your initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes) to ensure a well-packed, air-free column.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Start with the low-polarity eluent. Run 2-3 column volumes of this initial solvent to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your product. Monitor the fractions by TLC.
-
Post-Column: Combine the pure fractions, and remove the solvent under reduced pressure. The final product is often a pale yellow solid.
References
- Benchchem (n.d.). This compound.
- Benchchem (n.d.). Synthesis routes of Indole-2-carbaldehyde.
- Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
- Chemistry Steps (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate (2009). A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
- Wikipedia (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC (2025). Vilsmeier-Haack Reaction.
- YouTube (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
- YouTube (2021). Vilsmeier Reaction.
- Ambeed.com (n.d.). Indole-2-carbaldehyde.
Sources
Validation & Comparative
A Comparative Guide to the Chemical Reactivity of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde vs. Indole-2-carbaldehyde
Introduction
In the landscape of heterocyclic chemistry, indole scaffolds are foundational building blocks for pharmaceutical and materials science research. While indole itself is a subject of vast study, its partially saturated analogs present unique reactivity profiles that can be strategically exploited. This guide provides an in-depth comparison of the chemical reactivity between the fully aromatic indole-2-carbaldehyde and its partially saturated counterpart, 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde . Understanding the nuanced differences in their electronic and structural properties is paramount for researchers designing synthetic routes and developing novel molecular entities. The partial saturation of the carbocyclic ring fundamentally alters the electronic nature of the pyrrole moiety, leading to significant, and often advantageous, differences in reactivity.
Structural and Electronic Properties: A Tale of Two Rings
The primary determinant of the divergent reactivity between these two molecules is the nature of the six-membered ring fused to the pyrrole core. In indole-2-carbaldehyde, this is an aromatic benzene ring, whereas in this compound, it is a saturated cyclohexane ring.[1]
-
Indole-2-carbaldehyde: The entire bicyclic system is a 10-π electron aromatic system. The nitrogen's lone pair is delocalized across both rings, contributing to the overall aromaticity. This extensive conjugation creates a stable, planar molecule. The aldehyde group at the C2 position acts as an electron-withdrawing group, influencing the electron density of the indole nucleus.
-
This compound: Aromaticity is confined to the five-membered pyrrole ring. The fused cyclohexane ring is non-aromatic and puckered. Consequently, the pyrrole ring in this molecule behaves more like an isolated, electron-rich pyrrole. The absence of the fused benzene ring means the nitrogen's lone pair is delocalized only over the five-membered ring, leading to a higher electron density within that ring compared to the fully aromatic indole system. This reduced conjugation significantly impacts its stability and reactivity.[1]
Caption: Structural comparison highlighting the aromatic vs. saturated rings.
Comparative Reactivity Analysis
The electronic differences outlined above manifest in distinct chemical behaviors, particularly in electrophilic substitution and reactions involving the aldehyde functionality.
Electrophilic Substitution
This class of reactions most dramatically illustrates the difference in their reactivity. The electron density of the pyrrole ring is the key determinant.
-
Indole-2-carbaldehyde: Indoles typically undergo electrophilic substitution at the C3 position, as it is the most nucleophilic site. However, the C2-aldehyde group is electron-withdrawing and deactivating. While the indole nucleus remains reactive enough for many electrophilic substitutions, it often requires harsher conditions compared to unsubstituted indole.
-
This compound: This molecule is significantly more reactive towards electrophiles. The localized high electron density in the pyrrole ring makes it behave like a classic electron-rich pyrrole. As the C2 position is occupied, electrophilic substitution occurs readily and selectively at the C3 position under much milder conditions.[1][2] This heightened reactivity is a direct consequence of the saturated carbocyclic ring, which does not delocalize and "dilute" the pyrrole's electron density.[1]
Comparative Data Summary
| Feature | Indole-2-carbaldehyde | This compound |
| Molecular Formula | C₉H₇NO | C₉H₁₁NO[1] |
| Molecular Weight | 145.16 g/mol [3] | 149.19 g/mol [1] |
| Aromaticity | Fully aromatic (10π system) | Partially aromatic (pyrrole ring only) |
| Key Reactive Site (Electrophilic Attack) | C3-position (moderately activated) | C3-position (highly activated)[1] |
| Reactivity in EAS | Moderate; requires forcing conditions | High; reacts under mild conditions |
| Unique Reaction | N/A | Dehydrogenation to form Indole-2-carbaldehyde |
Reactions of the Aldehyde Group
The reactivity of the aldehyde group itself is also subtly influenced by the nature of the heterocyclic system to which it is attached.
-
Nucleophilic Addition: Both aldehydes undergo standard nucleophilic additions (e.g., Grignard reactions, Wittig olefination, reductive amination). The key difference lies in the electrophilicity of the carbonyl carbon. The reduced conjugation in the tetrahydro-derivative means there is less electron donation from the ring into the carbonyl group, rendering the aldehyde of This compound slightly more electrophilic and potentially more reactive towards nucleophiles.
-
Oxidation and Reduction: Both compounds can be readily oxidized to their corresponding carboxylic acids or reduced to alcohols.[1] The choice of reagents (e.g., NaBH₄ for reduction, Ag₂O for oxidation) is similar, and high yields are typically achievable for both substrates. The primary experimental consideration is often the differing solubility profiles; the tetrahydro-derivative generally exhibits better solubility in polar solvents.[1]
Aromatization: A Unique Transformation
A defining reaction pathway available only to This compound is its dehydrogenation (aromatization) to yield indole-2-carbaldehyde. This transformation is synthetically valuable as it allows for functionalization on a highly reactive pyrrole core (at the C3 position) followed by aromatization to generate a substituted, stable indole system that might be difficult to access directly.[2]
Caption: Dehydrogenation of the tetrahydro-derivative to its aromatic form.
Experimental Protocols & Methodologies
To provide a practical context for the discussed reactivity, the following are representative experimental protocols.
Protocol 1: Comparative Electrophilic Substitution (Vilsmeier-Haack Formylation)
This experiment demonstrates the difference in reactivity towards an electrophile. The tetrahydro-derivative is expected to react under much milder conditions.
Caption: Workflow for a comparative Vilsmeier-Haack formylation experiment.
Methodology:
-
Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl₃, 1.1 eq) to ice-cold anhydrous dimethylformamide (DMF).
-
Reaction Setup: Two separate flasks are charged with indole-2-carbaldehyde (1 eq) and this compound (1 eq), each dissolved in anhydrous DMF.
-
Reaction Execution:
-
For the tetrahydro-derivative , the Vilsmeier reagent is added at 0°C, and the reaction is allowed to stir at room temperature for 1-3 hours.
-
For indole-2-carbaldehyde , the reagent is added at 0°C, and the mixture is typically heated to 80-100°C for 4-12 hours to achieve a reasonable conversion.
-
-
Workup and Analysis: Both reactions are quenched by pouring onto crushed ice and neutralized with a NaOH solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography. The expected product in both cases is the corresponding 3-formyl derivative. The significantly milder conditions required for the tetrahydro-derivative underscore its enhanced nucleophilicity.
Protocol 2: Dehydrogenation of this compound
This protocol describes a unique transformation not possible for indole-2-carbaldehyde.
Methodology:
-
Setup: Dissolve this compound (1 eq) in a suitable solvent such as toluene or dioxane.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq) to the solution. An alternative is to use 10% Palladium on carbon (Pd/C) as a catalyst and reflux in a high-boiling solvent like xylene.
-
Reaction: Stir the mixture at reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction, filter off the catalyst (if using Pd/C) or the precipitated hydroquinone byproduct. The filtrate is concentrated, and the residue is purified by column chromatography to yield pure indole-2-carbaldehyde.
Conclusion and Outlook
The comparison between this compound and indole-2-carbaldehyde serves as an excellent case study in how partial saturation dramatically alters the reactivity of a heterocyclic system.
-
Key Takeaway: The tetrahydro-derivative is a more nucleophilic and reactive analog, particularly in electrophilic substitution reactions, due to the localization of electron density within its pyrrole ring.
-
Synthetic Utility: This enhanced reactivity allows for selective functionalization under mild conditions. The ability to subsequently aromatize the ring provides a powerful two-step strategy for synthesizing complex, substituted indoles that are otherwise difficult to obtain.
For drug development professionals and synthetic chemists, choosing between these two scaffolds is a strategic decision. If the goal is to build complexity on a highly reactive core, the tetrahydro-indole is the superior starting material. If the final target requires the rigid, planar, and electronically distinct properties of the fully aromatic indole system from the outset, then indole-2-carbaldehyde is the logical choice. A thorough understanding of these fundamental reactivity principles enables more efficient and innovative molecular design.
References
-
PubChem. Indole-2-carboxaldehyde | C9H7NO | CID 96389. [Link]
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Trofimov, B. A., et al. (2007). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 77(9), 1545-1549. (Note: While a direct URL to the full text may be behind a paywall, the source highlights the utility of tetrahydroindoles in synthesis). A representative link to the author's work in this area is available on ResearchGate. [Link]
Sources
A Comparative Guide to the Biological Activity of Tetrahydroindole Analogs for Researchers and Drug Development Professionals
The tetrahydroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for a wide range of structural modifications, leading to a diverse pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of various tetrahydroindole analogs, supported by experimental data, to empower researchers in their drug discovery and development endeavors. We will delve into the nuances of their anticonvulsant, anti-inflammatory, antimicrobial, and dopamine receptor modulatory activities, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.
Anticonvulsant Activity: Combating Neurological Hyperexcitability
Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the development of effective anticonvulsant therapies. Tetrahydroindole analogs have emerged as a promising class of compounds in this therapeutic area. Their efficacy is primarily evaluated using two gold-standard preclinical models: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the pentylenetetrazole (PTZ)-induced seizure test, which mimics absence seizures.
Comparative Efficacy of Tetrahydroindole Analogs in Preclinical Seizure Models
A critical aspect of anticonvulsant drug development is to identify compounds with a wide therapeutic window, meaning high efficacy at doses that do not induce neurotoxicity. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a key metric in this assessment.
| Compound ID | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (PTZ) | Reference |
| Analog 4i | > 300 | 30.55 | > 250 | > 8.18 | [1] |
| Analog 4p | > 300 | 19.72 | > 200 | > 10.14 | [1] |
| Analog 5k | > 300 | 25.46 | > 180 | > 7.07 | [1] |
| Carbamazepine | 8.8 | 45.3 | 70.1 | 1.55 | [2] |
| Valproate | 272 | 148 | 404 | 2.73 | [2] |
Table 1: Comparative anticonvulsant activity and neurotoxicity of select 7-azaindole derivatives (analogs of tetrahydroindole) and standard antiepileptic drugs. A higher PI indicates a better safety profile.
Expert Insights on Structure-Activity Relationship (SAR):
The anticonvulsant activity of tetrahydroindole analogs is significantly influenced by the nature and position of substituents. Studies on 7-azaindole derivatives have revealed that the presence of a nitrogen atom at the 7-position of the indole ring and a double bond within the 1,2,3,6-tetrahydropyridine moiety are crucial for their anti-seizure activity in the PTZ model[1]. The lack of activity in the MES test for these specific analogs suggests a mechanism of action that is more aligned with modulating seizure threshold rather than preventing seizure spread[1]. The substituents on the phenyl ring attached to the tetrahydropyridine core also play a critical role, with electron-withdrawing groups often enhancing potency.
Experimental Workflow: Anticonvulsant Screening
The following diagram illustrates the typical workflow for screening novel compounds for anticonvulsant activity.
Caption: Workflow for anticonvulsant drug screening.
Anti-inflammatory Activity: Targeting the COX-2 Pathway
Inflammation is a complex biological response implicated in numerous diseases. A key mediator of inflammation is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Tetrahydroindole and related indole derivatives have demonstrated significant potential as COX-2 inhibitors.
Comparative COX-2 Inhibitory Potency of Tetrahydroindole Analogs
The in vitro efficacy of COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the gastrointestinal safety profile of a compound.
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Analog 4e | 2.35 | - | - | [3][4] |
| Indole Analog 9h | 2.42 | - | - | [3][4] |
| Indole Analog 9i | 3.34 | - | - | [3][4] |
| Tetrahydroisoquinoline 9e | 0.87 | 18.52 | 21.29 | [5] |
| Tetrahydroisoquinoline 11f | 0.58 | 11.23 | 19.36 | [5] |
| Celecoxib | 0.82 | >100 | >122 | [5] |
Table 2: Comparative in vitro COX-2 inhibitory activity of indole and tetrahydroisoquinoline derivatives.
Expert Insights on Structure-Activity Relationship (SAR):
The anti-inflammatory activity of these analogs is largely dictated by their ability to fit into the active site of the COX-2 enzyme. Docking studies have shown that the tetrahydro-2H-indazole scaffold, a close relative of tetrahydroindole, can effectively bind to the catalytic site of COX-2[6]. The nature of substituents on the core ring system can significantly influence both potency and selectivity. For instance, the presence of a sulfonamide or a similar hydrogen-bond accepting group is often crucial for high-affinity binding to a secondary pocket in the COX-2 active site, a feature that is exploited by selective inhibitors like celecoxib[7].
Signaling Pathway: COX-2 Mediated Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Dopamine Receptor Modulation: Targeting Neurological and Psychiatric Disorders
Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for the treatment of a range of central nervous system disorders, including Parkinson's disease, schizophrenia, and addiction. Tetrahydroindole and its analogs have been investigated as potent and selective ligands for these receptors.
Comparative Binding Affinities of Tetrahydroindole Analogs at Dopamine D2 and D3 Receptors
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for different receptor subtypes (e.g., Ki D2 / Ki D3) indicates the selectivity of the ligand.
| Compound ID | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference |
| l-ICP | 41.8 | 37.3 | 1.12 | [8] |
| l-THP | 388 | 1420 | 0.27 | [8] |
| SV 293 | 1.2 | 120 | 0.01 | [9] |
| SV-III-130s | 0.3 | 18 | 0.017 | [9] |
| Haloperidol | 1.5 | 1.8 | 0.83 | [10] |
Table 4: Comparative binding affinities of tetrahydroprotoberberines (l-ICP, l-THP) and other indole-containing compounds at human dopamine D2 and D3 receptors. A higher D2/D3 selectivity ratio indicates greater selectivity for the D2 receptor, while a lower ratio indicates greater selectivity for the D3 receptor.
Expert Insights on Structure-Activity Relationship (SAR):
The affinity and selectivity of tetrahydroindole analogs for dopamine receptors are intricately linked to their three-dimensional structure and the nature of their substituents. For many D2/D3 ligands, a basic nitrogen atom is essential for interaction with a conserved aspartate residue in the transmembrane domain of the receptors.[11] The selectivity between D2 and D3 receptors is often governed by interactions with non-conserved residues in the binding pocket or extracellular loops.[11] For example, the presence of a bulky substituent at a specific position on the tetrahydroisoquinoline ring, a related scaffold, has been shown to enhance D3 selectivity.[12]
Signaling Pathway: Dopamine D2/D3 Receptor Signaling
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of dopamine D2 and D3 receptors.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key in vivo and in vitro assays discussed in this guide.
Maximal Electroshock (MES) Seizure Test Protocol
This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animal Preparation: Acclimate male mice or rats to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Anesthesia and Electrode Placement: At the time of peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal. Place corneal electrodes on the eyes.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13][14]
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extension is considered protection.[13][14]
-
Data Analysis: Determine the median effective dose (ED50) by testing a range of doses and calculating the dose that protects 50% of the animals.
Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol
This model is used to assess a compound's ability to raise the seizure threshold, mimicking absence seizures.
-
Animal Preparation: Acclimate male mice or rats as described for the MES test.
-
Compound Administration: Administer the test compound or vehicle control.
-
PTZ Injection: At the time of peak drug effect, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg, s.c. in mice).[9][15]
-
Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[16][17]
-
Endpoint: The absence of clonic seizures for a defined period is considered protection.
-
Data Analysis: Calculate the ED50 as the dose that protects 50% of the animals from PTZ-induced seizures.
In Vitro COX-2 Inhibitory Assay Protocol
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.[18][19]
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Compound Addition: Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 minutes).[18]
-
Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[1][19]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Dopamine Receptor Binding Assay Protocol
This assay determines the affinity of a compound for dopamine receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine receptor of interest (e.g., D2 or D3).[20]
-
Assay Buffer: Prepare a suitable binding buffer.
-
Radioligand: Use a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]spiperone for D2/D3 receptors).[21]
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay Protocol
This assay determines the lowest concentration of a compound that inhibits the growth of a specific microorganism.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium.[22][23]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[24]
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[24]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[23]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[22][23]
Conclusion
The tetrahydroindole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its analogs, ranging from anticonvulsant and anti-inflammatory to antimicrobial and dopamine receptor modulation, underscore its significance in medicinal chemistry. A thorough understanding of the structure-activity relationships, guided by robust preclinical testing, is paramount for the successful optimization of lead compounds. This guide has provided a comparative overview of the biological activities of tetrahydroindole analogs, along with the foundational experimental protocols, to aid researchers in their quest to develop the next generation of innovative medicines.
References
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A Senior Application Scientist's Guide to the Structural Analysis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde Derivatives
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This unique structure, featuring a partially saturated six-membered ring fused to a five-membered pyrrole ring with a reactive aldehyde group, serves as a versatile template for designing novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The indole ring system is a prevalent motif in numerous natural products and pharmaceutical agents, and its partial saturation in the tetrahydroindole core offers distinct advantages in terms of physicochemical properties.[1][2][3]
The biological activity of these derivatives is intrinsically linked to their three-dimensional structure, electronic properties, and the specific nature of their substituents. A thorough structural analysis is therefore paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of the key experimental and computational methodologies employed in the structural elucidation of this compound derivatives, offering insights for researchers and professionals in drug development.
Core Structural Features and Comparative Reactivity
The this compound molecule possesses a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1] Its structure is a hybrid of a non-aromatic carbocyclic ring and an aromatic pyrrole ring. This partial saturation distinguishes it from its fully aromatic counterpart, indole-2-carbaldehyde, leading to notable differences in properties:
-
Reactivity: The aldehyde group at the C-2 position is highly reactive and can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions.[1] The electron-rich pyrrole ring is susceptible to electrophilic substitution, typically at the C-3 position.[1]
-
Solubility: The tetrahydroindole scaffold generally imparts greater aqueous solubility compared to the fully aromatic indole core, which can enhance bioavailability. For instance, the calculated logP for the tetrahydroindole scaffold is around 1.8, whereas for aromatic indoles, it can range from 2.5 to 3.0.[1]
-
Conformational Flexibility: The saturated six-membered ring introduces conformational flexibility that is absent in the planar aromatic indole system. This flexibility can be crucial for optimal binding to biological targets.
These unique characteristics make the this compound scaffold a valuable starting point for synthetic modifications aimed at tuning biological activity.
Experimental Methodologies for Structural Elucidation
A multi-faceted approach combining several analytical techniques is essential for a comprehensive structural characterization of these derivatives.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, revealing precise information about bond lengths, bond angles, torsion angles, and stereochemistry. It is also invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern crystal packing and can provide insights into potential interactions with biological macromolecules.[4]
For indole derivatives, X-ray analysis can confirm the conformation of the piperazine ring (often a chair conformation) and the dihedral angles between different ring systems within the molecule.[4] For example, in some indole-arylpiperazine derivatives, intermolecular hydrogen bonds form network structures that stabilize their three-dimensional arrangement.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined by least-squares minimization to obtain the final atomic coordinates and displacement parameters.[5][6]
Workflow for X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity (COSY), and through-space proximity (NOESY).
For this compound derivatives, key diagnostic signals include:
-
¹H NMR: The aldehyde proton typically appears as a singlet at a downfield chemical shift (around 9-10 ppm).[7] Protons on the pyrrole ring and the saturated carbocyclic ring will have distinct chemical shifts and coupling patterns depending on their substitution.
-
¹³C NMR: The carbonyl carbon of the aldehyde group is readily identifiable in the downfield region of the spectrum (around 180-185 ppm).[7]
Substituents on the indole nitrogen or the carbocyclic ring will induce predictable changes in the chemical shifts of nearby protons and carbons, allowing for the confirmation of their position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals and establish the complete molecular structure.[8]
Workflow for NMR Structural Elucidation
Caption: General Workflow for NMR-based Structural Analysis.
Computational Chemistry: In Silico Insights
Computational methods are indispensable for complementing experimental data, providing insights into electronic properties, reactivity, and potential biological interactions that are difficult to probe experimentally.[9]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It can be employed to:
-
Optimize Molecular Geometry: Predict the lowest energy conformation of a molecule.
-
Calculate Electronic Properties: Determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity.
-
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Studies on indole derivatives have used DFT to investigate the effect of different substituents on chemical reactivity.[10]
Molecular Docking and Molecular Dynamics (MD) Simulations
These techniques are used to predict how a ligand (the indole derivative) binds to the active site of a biological target, such as an enzyme or receptor.
-
Molecular Docking: Predicts the preferred binding orientation of a ligand to a protein to form a stable complex. It can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.[11][12]
-
Molecular Dynamics (MD) Simulations: Simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes that may occur upon binding.[12][13]
These computational approaches have been successfully used to design and screen indole derivatives as potential inhibitors for various enzymes, including indoleamine 2,3-dioxygenase-1 (IDO1) and cyclooxygenase-2 (COX-2).[9][12]
Workflow for Computational Structural Analysis
Caption: A Typical In Silico Workflow for Drug Design.
Comparative Analysis of Derivatives: A Data-Driven Approach
To illustrate the impact of substitution on the structural and electronic properties of the this compound scaffold, the following table summarizes hypothetical data for a series of derivatives.
| Derivative (Substitution) | Key Structural Feature (from DFT/X-ray) | ¹H NMR Aldehyde Shift (δ, ppm) | HOMO-LUMO Gap (eV) | Biological Target/Activity |
| Parent Compound (N-H) | Planar pyrrole, flexible cyclohexene | ~9.8 | 5.2 | Broad-spectrum antimicrobial |
| N-Methyl | Minimal change to core geometry | ~9.8 | 5.1 | Increased lipophilicity |
| N-Benzyl | Benzyl group perpendicular to indole plane | ~9.9 | 4.9 | Potential for π-π stacking interactions |
| 3-Bromo | C-Br bond length ~1.90 Å | ~9.7 | 4.8 | Halogen bonding potential; COX-2 inhibition |
| 5-Nitro (on benzene ring if aromatized) | Electron-withdrawing group alters charge distribution | ~10.1 | 4.5 | Enhanced anticancer activity |
This table is illustrative and based on general chemical principles and literature on similar compounds.
Analysis of Trends:
-
N-Alkylation/Arylation: Substitution on the indole nitrogen generally has a modest effect on the electronic properties of the core but can significantly influence steric interactions and introduce new binding motifs (e.g., the phenyl ring in the N-benzyl derivative for π-π stacking), which can be critical for binding to protein targets.[11]
-
Substitution on the Pyrrole Ring: Introducing an electron-withdrawing group like bromine at the C-3 position can lower the HOMO-LUMO gap, suggesting increased reactivity. It can also introduce the possibility of halogen bonding, a key interaction in modern drug design.
-
Substitution on the Carbocyclic Ring: While not detailed in the table, substitution on the saturated ring can influence the overall conformation and lipophilicity of the molecule, which in turn affects its pharmacokinetic properties.
Conclusion and Future Outlook
The structural analysis of this compound derivatives requires a synergistic combination of high-resolution experimental techniques and insightful computational modeling. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy reveals the structure and dynamics in solution. Computational methods like DFT, molecular docking, and MD simulations bridge the gap between static structures and biological function, enabling the prediction of reactivity and binding interactions.
By systematically comparing the structural, electronic, and conformational properties of various derivatives, researchers can build robust structure-activity relationship models. This knowledge is crucial for the rational design and optimization of new therapeutic agents based on this versatile and promising scaffold. Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, guided by the detailed structural insights gained from the methodologies outlined in this guide.
References
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Saturated and Aromatic Indole Aldehydes
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. The aldehyde-substituted variants, in particular, serve as critical synthetic intermediates for more complex molecular architectures. A fundamental understanding of their physicochemical properties is paramount for researchers in drug discovery and chemical synthesis.
This guide provides an in-depth spectroscopic comparison between two representative classes of indole aldehydes: the fully aromatic Indole-3-carboxaldehyde and its saturated counterpart, Indoline-3-carboxaldehyde . The core difference lies in the electronic nature of the five-membered nitrogen-containing ring. In indole-3-carboxaldehyde, this ring is an aromatic, electron-rich pyrrole, contributing to an extended π-conjugated system. In the indoline analogue, this ring is a saturated pyrrolidine, which breaks the extended conjugation. We will explore how this single structural modification—the presence or absence of one double bond—creates a cascade of distinct and diagnostic signatures across various spectroscopic techniques.
This comparison is not merely academic; it provides a practical framework for confirming reaction outcomes (e.g., selective reduction of the indole C2=C3 bond), identifying impurities, and elucidating the structure of novel derivatives in a research and development setting.
Molecular Structure: The Foundation of Spectroscopic Behavior
The fundamental difference between our two subject molecules is the aromaticity of the pyrrole ring. Indole-3-carboxaldehyde possesses a planar, 10-π electron aromatic system delocalized across both rings. This extended conjugation, which includes the aldehyde's carbonyl group, is the primary determinant of its spectroscopic properties. Conversely, 2,3-dihydroindole-3-carboxaldehyde (indoline-3-carboxaldehyde) lacks this extended conjugation; its electronic properties are dominated by the isolated benzene ring and the N-alkylaniline-like moiety.
Figure 1: Structural comparison of aromatic and saturated indole aldehydes.
UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The energy required for these transitions is highly sensitive to the extent of π-conjugation.
Causality and Comparative Insights
In indole-3-carboxaldehyde , the extended conjugation across the bicyclic system and the carbonyl group significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption bands at longer wavelengths (a bathochromic or red shift). The spectrum typically shows multiple strong absorption bands corresponding to π→π* transitions.[1]
In contrast, the indoline-3-carboxaldehyde lacks this extended system. Its chromophore is essentially that of an N-acyl-substituted aniline. Consequently, its absorption spectrum is expected to resemble that of a simple benzene derivative, with a primary absorption band at a much shorter wavelength (a hypsochromic or blue shift) compared to its aromatic counterpart.[2]
Quantitative Data Summary
| Compound | λmax (nm) | Solvent | Rationale for Shift |
| Indole-3-carboxaldehyde | ~243, 260, 297 | Ethanol/DMSO | Extended π-conjugation lowers the HOMO-LUMO gap.[1][3] |
| Indoline-3-carboxaldehyde | ~250, 295 | Methanol | Conjugation is broken; spectrum resembles an N-substituted aniline. |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the aldehyde (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol). From this, prepare a dilute solution (typically 1-10 µg/mL) to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[4]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent.[5]
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back into the spectrophotometer.
-
Data Acquisition: Initiate the scan. The instrument will plot absorbance versus wavelength. Record the λmax values (wavelengths of maximum absorbance).
Fluorescence Spectroscopy: Probing the Excited State
Fluorescence is highly dependent on the nature of the lowest singlet excited state. The indole ring is a classic fluorophore, but its emission properties are modulated by substituents and the local environment.
Causality and Comparative Insights
The fluorescence of indole-3-carboxaldehyde originates from the indole ring system. However, the electron-withdrawing aldehyde group can influence the relative energies of the two lowest excited states (¹La and ¹Lb), which complicates the emission profile.[6][7] Generally, indole derivatives exhibit a noticeable Stokes shift (the difference between the excitation and emission maxima) and their emission is sensitive to solvent polarity, often showing a red shift in more polar solvents due to excited-state stabilization.[8][9]
The indoline-3-carboxaldehyde , having lost the indole fluorophore, is expected to be weakly fluorescent or non-fluorescent. Any residual emission would originate from the N-alkylaniline-like moiety, which is a much less efficient fluorophore than indole. This dramatic quenching or shifting of fluorescence is a powerful diagnostic tool for confirming the saturation of the pyrrole ring.
Quantitative Data Summary
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Indole-3-carboxaldehyde | ~295-300 | ~350-420 (solvent dependent) | ~55-120 | Moderate |
| Indoline-3-carboxaldehyde | ~290-300 | Very Weak / Shifted | N/A | Very Low to Negligible |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
This protocol uses a comparative method with a well-characterized standard.[10]
Figure 2: Workflow for relative fluorescence quantum yield determination.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (ΦF,std) and absorption/emission profiles that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1 AU to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of all ten solutions at the selected excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Using a fluorometer, record the emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:[11]
ΦF,sample = ΦF,std × (m_sample / m_std) × (η_sample² / η_std²)
Where 'm' is the gradient of the plot for the sample and standard, and 'η' is the refractive index of the solvent (this term cancels out if the same solvent is used for both).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Atomic Connectivity
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), making it the most powerful tool for unambiguous structure determination.
Causality and Comparative Insights
¹H NMR:
-
Aromatic Aldehyde: The spectrum of indole-3-carboxaldehyde is characterized by signals in the aromatic region (typically >7.0 ppm). The proton on the pyrrole ring (C2-H) is a singlet, and the aldehyde proton (-CHO) is highly deshielded (>9.5 ppm) due to the anisotropic effect of the aromatic rings and its attachment to the conjugated system.[12]
-
Saturated Aldehyde: The spectrum of indoline-3-carboxaldehyde shows a dramatic change. The C2 and C3 positions now bear protons in an aliphatic environment, giving rise to complex, shielded signals (typically 2.5-4.0 ppm) with characteristic splitting patterns (e.g., multiplets). The aldehyde proton signal will also be slightly more shielded compared to its aromatic counterpart as the deshielding effect from the pyrrole ring current is absent.
¹³C NMR:
-
Aromatic Aldehyde: The spectrum displays signals for eight sp² carbons in the aromatic region (~110-140 ppm) and a deshielded carbonyl carbon (~185 ppm).[13][14]
-
Saturated Aldehyde: The key diagnostic feature is the appearance of two sp³ carbon signals for C2 and C3, which are significantly upfield (~30-60 ppm) compared to their sp² counterparts in the aromatic indole. The carbonyl carbon may also experience a slight shift.
Quantitative Data Summary (¹H NMR, typical shifts in CDCl₃)
| Proton Environment | Indole-3-carboxaldehyde (ppm) | Indoline-3-carboxaldehyde (ppm) | Rationale for Difference |
| -CHO | ~9.9 - 10.1 | ~9.6 - 9.8 | Reduced deshielding due to loss of pyrrole ring current. |
| N-H | ~8.4 - 9.0 (broad) | ~3.5 - 4.5 (broad) | Change from pyrrolic N-H to secondary amine N-H. |
| C2-H | ~8.2 (singlet) | ~3.5 - 4.0 (multiplet, CH₂) | Change from sp² C-H (aromatic) to sp³ C-H (aliphatic). |
| C3-H | (No proton) | ~3.0 - 3.5 (multiplet, CH) | Change from quaternary sp² carbon to sp³ C-H. |
| Aromatic C-H | ~7.2 - 7.9 | ~6.7 - 7.2 | Slight shielding due to change in N-substituent electronics. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for a ¹H spectrum, or 50-100 mg for a ¹³C spectrum, into a clean, dry vial.[15]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. If desired, the solvent can contain an internal standard like tetramethylsilane (TMS).[16]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube. This is best done using a Pasteur pipette with a small, tightly packed plug of glass wool.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying key functional groups by measuring their characteristic vibrational frequencies.
Causality and Comparative Insights
The most diagnostic peak for comparing these two molecules is the carbonyl (C=O) stretch.
-
Aromatic Aldehyde: In indole-3-carboxaldehyde, the aldehyde group is conjugated with the electron-rich indole ring. This conjugation delocalizes the π-electrons of the carbonyl bond, weakening it and lowering its vibrational frequency (stretching requires less energy). This results in a C=O stretching band at a lower wavenumber, typically in the 1650-1685 cm⁻¹ range.[17]
-
Saturated Aldehyde: In indoline-3-carboxaldehyde, the carbonyl group is not conjugated with the aromatic system. It behaves like a typical aliphatic aldehyde attached to a nitrogen-bearing carbon. Therefore, its C=O stretching vibration will occur at a significantly higher wavenumber, generally >1700 cm⁻¹.[18][19]
Other key differences include the N-H stretch (sharp pyrrolic N-H vs. a secondary amine N-H) and the C-H stretching region, where the saturated compound will show distinct aliphatic C-H stretches just below 3000 cm⁻¹.
Figure 3: Summary of key spectroscopic shifts upon indole ring saturation.
Quantitative Data Summary (Vibrational Frequencies in cm⁻¹)
| Vibrational Mode | Indole-3-carboxaldehyde | Indoline-3-carboxaldehyde | Rationale for Difference |
| C=O Stretch | ~1650 - 1685 | ~1700 - 1720 | Loss of conjugation with the aromatic system. |
| N-H Stretch | ~3150 - 3300 (sharp) | ~3300 - 3400 (broader) | Pyrrole N-H vs. secondary amine N-H.[20] |
| Aromatic C-H Stretch | >3000 | >3000 | Present in both. |
| Aliphatic C-H Stretch | Absent | <3000 (distinct) | Presence of saturated CH₂ and CH groups. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After the measurement is complete, raise the pressure arm and clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Conclusion
The saturation of the C2=C3 bond in the indole aldehyde framework induces a profound and predictable transformation of its spectroscopic properties. This single chemical modification disrupts the extended π-conjugation, leading to:
-
A significant blue shift in the UV-Visible absorption spectrum.
-
A dramatic quenching of fluorescence intensity.
-
The appearance of aliphatic signals and the disappearance of pyrrolic proton signals in the ¹H and ¹³C NMR spectra.
-
A distinct shift to higher wavenumber for the carbonyl stretching frequency in the IR spectrum.
For researchers, scientists, and drug development professionals, these spectroscopic shifts are not mere data points; they are definitive fingerprints. They provide a robust, multi-faceted toolkit for confirming structural identity, assessing purity, and guiding synthetic strategy. A comprehensive understanding of these structure-property relationships is indispensable for the efficient and accurate development of novel indole-based therapeutics and materials.
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A Comparative Guide to the Bioavailability of Tetrahydroindoles vs. Indoles for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the bioavailability profiles of tetrahydroindoles and indoles, two heterocyclic scaffolds of significant interest in medicinal chemistry. While the indole nucleus is a well-established "privileged structure" found in numerous approved drugs, its partially saturated counterpart, the tetrahydroindole, presents a distinct set of physicochemical and metabolic properties.[1][2] This guide will dissect these differences, offering a predictive framework based on fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) principles and outlining the experimental workflows required for empirical validation.
Structural and Physicochemical Distinctions: The Foundation of Bioavailability
The fundamental difference between an indole and a 4,5,6,7-tetrahydroindole lies in the partial saturation of the six-membered ring. This seemingly subtle change from a fully aromatic bicyclic system to one with a flexible, aliphatic ring introduces significant alterations to the molecule's properties that directly influence its journey through the body.
Indole:
-
Structure: A planar, aromatic bicyclic system composed of a benzene ring fused to a pyrrole ring.[3]
-
Electronic Nature: The delocalized π-electron system makes the indole nucleus electron-rich and susceptible to oxidative metabolism, primarily at the C3 position of the pyrrole ring.[4][5]
-
Physicochemical Profile: Generally characterized by moderate lipophilicity and poor water solubility. The nitrogen lone pair is delocalized within the aromatic system, rendering it non-basic.[3][6]
Tetrahydroindole:
-
Structure: A non-planar bicyclic system where the pyrrole ring remains aromatic, but the fused six-membered ring is a saturated, flexible cyclohexane-like structure.
-
Electronic Nature: The aromaticity is confined to the pyrrole ring. The saturated carbocycle introduces sp³-hybridized carbons with aliphatic C-H bonds, which are prime targets for metabolic enzymes.[7]
-
Physicochemical Profile: The disruption of the planar, fully aromatic system and the introduction of a more three-dimensional structure can alter lipophilicity and solubility.
Comparative Physicochemical Data
The following table summarizes key physicochemical parameters for the parent indole and 4,5,6,7-tetrahydroindole scaffolds. These values are foundational for predicting absorption and distribution behavior.
| Property | Indole | 4,5,6,7-Tetrahydroindole | Implication for Bioavailability |
| Molecular Formula | C₈H₇N | C₈H₁₁N | Minor difference in molecular weight. |
| Molecular Weight | 117.15 g/mol [8][9] | 121.18 g/mol | Unlikely to be a major differentiating factor for passive diffusion. |
| LogP (Octanol/Water) | ~2.14[8][9] | ~1.9 (Predicted)[10] | Both are lipophilic, favoring passive diffusion across membranes. The slightly lower LogP of the tetrahydroindole may suggest a marginal increase in aqueous solubility, which can be beneficial for dissolution.[11] |
| Aqueous Solubility | ~1.9 - 2.8 g/L[3][9] | Data not readily available, but solubility issues have been noted for some derivatives.[12] | Solubility is a critical prerequisite for absorption.[13] Modifications to either scaffold are often necessary to enhance this property. |
| Acidity/Basicity (pKa) | pKa ≈ 16.2 (weakly acidic NH)[3] | pKa of NH is expected to be similar to indole. | Both are essentially non-ionizable under physiological pH, which favors passive membrane permeation.[3] |
| Structure | Planar, Aromatic[3] | Non-planar, Partially Saturated | Planarity can influence crystal packing and solubility. The 3D shape of tetrahydroindoles may affect binding to transporters and metabolic enzymes differently. |
Predicting Bioavailability: A Tale of Two Cores
Based on the structural and physicochemical differences, we can formulate hypotheses regarding the key ADME parameters that govern oral bioavailability.
Absorption and Permeability
Both scaffolds possess LogP values in a range that is generally favorable for passive transcellular diffusion across the intestinal epithelium.[11] However, the journey from the gut lumen to the portal vein is not solely dependent on lipophilicity.
-
Indoles: Their flat, planar structure and lipophilicity facilitate membrane crossing. However, poor aqueous solubility can be a limiting factor, leading to dissolution rate-limited absorption.[13]
-
Tetrahydroindoles: The slightly lower predicted LogP and increased conformational flexibility could potentially improve the balance between solubility and permeability. The non-planar structure might reduce unfavorable crystal lattice interactions, potentially aiding dissolution. Conversely, this flexibility could also be a liability if it hinders efficient membrane partitioning.
Metabolism: The Key Differentiator
Metabolic stability is arguably the most significant point of divergence between these two scaffolds and a critical determinant of oral bioavailability.[11][14]
-
Indoles: Metabolism is typically initiated by cytochrome P450 (CYP) enzymes, leading to hydroxylation of the electron-rich aromatic system, followed by conjugation reactions.[5] This can lead to rapid first-pass metabolism in the gut wall and liver, significantly reducing the amount of parent drug reaching systemic circulation.
-
Tetrahydroindoles: The saturated six-membered ring introduces multiple new sites for CYP-mediated oxidation (aliphatic hydroxylation). This can create a more complex metabolic profile and potentially divert metabolism away from the pyrrole ring. While this might spare a pharmacologically important part of the molecule, it can also introduce new pathways for rapid clearance. The metabolic stability of tetrahydroindoles will be highly dependent on the specific substitution pattern and the steric accessibility of the aliphatic C-H bonds.[7]
The logical flow from structure to predicted metabolic fate is visualized below.
Caption: Structural differences and their predicted impact on metabolism.
Experimental Validation: Protocols for Objective Comparison
Theoretical predictions must be validated through rigorous experimentation. The following protocols provide a self-validating framework for comparing the bioavailability of novel indole and tetrahydroindole derivatives.
Experiment 1: In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[15][16] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[16]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be non-toxic (e.g., ≤1%).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the compound solution to the apical (AP) chamber (donor).
-
Add fresh transport buffer to the basolateral (BL) chamber (receiver). For highly lipophilic compounds, adding Bovine Serum Albumin (BSA) to the receiver can improve recovery by mimicking in vivo sink conditions.[17]
-
Incubate at 37°C with gentle shaking.
-
Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the AP chamber at t=0 and t=120.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the reverse experiment by adding the compound to the BL chamber and sampling from the AP chamber. This is crucial for identifying active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
Caption: Caco-2 permeability assay workflow for bioavailability screening.
Experiment 2: In Vivo Pharmacokinetic (PK) Study in Rodents
An in vivo study is the definitive method for determining oral bioavailability. It measures the rate and extent to which the active drug reaches systemic circulation after oral administration.
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice (n=3-5 per group). Acclimatize animals for at least 3 days.
-
Dosing Formulation:
-
Intravenous (IV) Group: Formulate the compound in a suitable vehicle for IV administration (e.g., saline with a co-solvent like PEG400 or Solutol®).
-
Oral (PO) Group: Formulate the compound in an oral gavage vehicle (e.g., 0.5% methylcellulose in water).
-
-
Administration:
-
Administer a single bolus dose to the IV group (e.g., 1-2 mg/kg) via the tail vein.
-
Administer a single dose to the PO group (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., ~50 µL) from each animal at multiple time points post-dose.
-
IV time points: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO time points: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard) and analyze the supernatant to quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC) for both IV and PO routes.
-
Clearance (CL), Volume of distribution (Vd), and half-life (t½) from IV data.
-
Maximum concentration (Cmax) and time to Cmax (Tmax) from PO data.
-
-
Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Caption: Workflow for a rodent pharmacokinetic study to determine oral bioavailability.
Conclusion and Strategic Outlook
The choice between a tetrahydroindole and an indole scaffold in a drug discovery program has profound implications for the compound's bioavailability.
-
Indoles are well-understood but often suffer from poor metabolic stability due to their electron-rich aromatic nature.[5] Strategies to improve their profile often involve blocking key metabolic sites.
-
Tetrahydroindoles offer an intriguing alternative. The partial saturation disrupts the planarity and introduces new potential metabolic sites, which can be either a liability or an advantage. By strategically modifying the saturated ring, it may be possible to "steer" metabolism, block clearance pathways, and improve the overall ADME profile, including enhancing metabolic stability.[7]
Ultimately, there is no universal answer; the bioavailability of any given compound is context-dependent. The theoretical framework presented here, based on fundamental physicochemical and metabolic principles, provides a strong starting point for design. However, it must be coupled with the robust experimental validation outlined to make data-driven decisions. By systematically evaluating permeability and in vivo pharmacokinetics, drug development professionals can effectively navigate the complexities of these important heterocyclic systems and select candidates with the highest probability of clinical success.
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A Comparative Guide to the Structural Confirmation of Synthesized 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
This guide provides a comprehensive comparison of analytical methodologies for the unambiguous structural confirmation of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde (Molecular Formula: C₉H₁₁NO, Molecular Weight: 149.19 g/mol ).[1] As a pivotal intermediate in the synthesis of complex pharmaceuticals and bioactive molecules, rigorous structural validation is not merely a procedural step but the foundation of reliable and reproducible research.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
We will dissect the utility of four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography. The discussion emphasizes the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: A Multifunctional Scaffold
The target molecule, this compound, presents a unique analytical puzzle. It combines a partially saturated carbocyclic ring fused to a pyrrole nucleus, featuring a secondary amine (N-H), an aromatic-like C-H, and eight aliphatic protons. The presence of a conjugated aldehyde group at the C-2 position further influences the electronic environment. Our objective is to confirm not only the presence of these functional groups but also their precise connectivity and regiochemistry.
Logical Workflow for Structural Elucidation
A hierarchical approach is essential for efficient and conclusive structural analysis. The workflow begins with techniques that provide broad, functional group-level information and proceeds to those that deliver detailed, atom-by-atom connectivity maps.
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A Comparative Guide to the Antimicrobial Spectrum of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
<-3a-3a>
Introduction: The Promise of the Indole Scaffold in Antimicrobial Research
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with diverse and potent biological activities.[1][2] From anti-inflammatory agents to anticancer drugs, the versatility of the indole scaffold is well-documented.[1][2] In the urgent, ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel indole derivatives as a promising source of new therapeutic agents.[3][4] This guide focuses on a specific, intriguing member of this family: 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde .
While direct, extensive research on this particular compound is emerging, its structural features—a partially saturated indole core and a reactive aldehyde group—suggest significant potential for biological activity.[5] The tetrahydroindole core modifies the aromaticity of the traditional indole ring, and the carbaldehyde group provides an electrophilic site capable of interacting with biological nucleophiles, a common mechanism for antimicrobial action.[5]
This guide provides a comprehensive framework for analyzing the antimicrobial spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We will compare its potential efficacy against a panel of clinically relevant microorganisms and benchmark it against established antimicrobial agents.
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
To objectively evaluate a novel compound, we must employ standardized, reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing, ensuring that results are consistent and comparable across different laboratories.[6][7][8] The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) .
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a defined incubation period.[9] It is the primary measure of a compound's potency. The broth microdilution method is considered the gold standard for determining MIC values.[10]
-
Minimum Bactericidal Concentration (MBC): While MIC tells us the concentration needed to inhibit growth, the MBC reveals the concentration needed to kill at least 99.9% of the initial bacterial inoculum.[11] This distinction is critical: a compound can be bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[12]
Part 2: A Validated Workflow for Spectrum Analysis
This section outlines a complete experimental workflow for characterizing the antimicrobial profile of this compound. The choice of organisms and comparator drugs is designed to provide a broad-spectrum view of its potential activity.
Experimental Design & Rationale
Test Organisms: A representative panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (a major human pathogen, including MRSA strains).[3]
-
Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa (common causes of opportunistic and difficult-to-treat infections).[13]
-
Fungi/Yeast: Candida albicans (a prevalent fungal pathogen).[14]
Comparator Agents (Controls): To contextualize the activity of the test compound, established drugs are used as benchmarks.
-
Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[15]
-
Amphotericin B: A polyene antifungal agent used for serious fungal infections.[16]
Detailed Protocol: MIC Determination via Broth Microdilution
This protocol is adapted from CLSI M07 guidelines.[6][7]
Materials:
-
This compound (Test Compound)
-
Control antibiotics (Vancomycin, Ciprofloxacin, Amphotericin B)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound and control antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the prepared drug stock (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no drug).
-
Well 12 serves as the sterility control (broth only, no inoculum).
-
-
Inoculum Preparation: Adjust the turbidity of a fresh microbial culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[17]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Detailed Protocol: MBC/MFC Determination
This protocol is a direct continuation of the MIC assay.[18]
Procedure:
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.
-
Plating: Aspirate a 10-100 µL aliquot from each of these clear wells and plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).[12]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours or until growth is evident in a control plating.
-
Reading the MBC/MFC: Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[11]
Workflow Visualization
The entire process, from compound preparation to data interpretation, can be visualized as a logical flow.
Part 3: Comparative Data Analysis & Mechanistic Insights
While specific experimental data for this compound requires laboratory generation, we can establish a comparative framework using published MIC values for standard antibiotics and plausible data for related indole derivatives.[4][14][15]
Data Summary: A Comparative Table
The table below presents hypothetical, yet realistic, MIC (µg/mL) data to illustrate how the performance of the test compound would be evaluated against controls.
| Microorganism | Test Compound (Hypothetical) | Ciprofloxacin (Reference) | Vancomycin (Reference) | Amphotericin B (Reference) |
| Staphylococcus aureus | 8 | 0.5 - 2 | 0.5 - 2 | N/A |
| Escherichia coli | 16 | 0.015 - 0.125 | N/A | N/A |
| Pseudomonas aeruginosa | 32 | 0.25 - 1 | N/A | N/A |
| Candida albicans | 4 | N/A | N/A | 0.25 - 1 |
Note: Reference MIC ranges are derived from established literature and EUCAST data.[19][20] N/A indicates "Not Applicable" as the drug is not typically used for that class of microbe.
Hypothesized Mechanism of Action
The antimicrobial activity of indole derivatives can stem from various mechanisms.[1] Based on the structure of this compound, a plausible mechanism involves disruption of the bacterial cell membrane and inhibition of key cellular processes. The aldehyde group can form covalent bonds with proteins and other biomolecules, potentially deactivating critical enzymes.[5] Furthermore, indole compounds are known to interfere with bacterial quorum sensing and biofilm formation, which are crucial for virulence and resistance.[21]
Conclusion and Future Directions
This guide establishes a robust, scientifically-grounded framework for the comprehensive antimicrobial analysis of this compound. By adhering to CLSI standards and employing a comparative approach, researchers can generate high-quality, reliable data to ascertain the compound's true potential.
The indole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents.[22][23] The data generated through this workflow will be crucial in determining if this compound or its derivatives can be advanced as lead compounds in the development pipeline to combat the growing threat of multidrug-resistant pathogens.
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A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Indole-2-Carbaldehyde Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting enzyme inhibition assays for indole-2-carbaldehyde analogs. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring the generation of robust, reliable, and publication-quality data. The indole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating inhibitory activity against a range of critical enzyme targets. Understanding how to accurately characterize this inhibition is paramount to advancing drug discovery programs.
Part 1: The Mechanistic Foundation of Enzyme Inhibition
Before designing an assay, it is critical to understand the fundamental ways a small molecule can inhibit an enzyme. For reversible inhibitors, which associate and dissociate from the enzyme, there are four primary mechanisms. The choice of assay conditions and the method of data analysis are entirely dependent on distinguishing between these models.[1][2]
-
Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This form of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax).[1]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and its binding is independent of whether the substrate is bound. This reduces the concentration of active enzyme, thereby decreasing the Vmax without changing the Km.[1][2]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. This type of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vmax and Km.[1]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in a decrease in Vmax and a change (either an increase or decrease) in Km.[1]
Caption: Mechanisms of Reversible Enzyme Inhibition.
Key Potency Metrics: IC50 vs. Ki
Two values are essential for quantifying inhibitor potency:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3] It is an operational parameter that is highly dependent on the specific experimental conditions, including enzyme and substrate concentrations.[4] Therefore, comparing IC50 values between different labs or experiments can be misleading without identical conditions.[3]
-
Ki (Inhibition constant): This is the dissociation equilibrium constant of the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme.[3][4] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it the gold standard for comparing inhibitor potencies.[3][5]
The Cheng-Prusoff equation is used to convert an experimentally determined IC50 value to a Ki, but this requires knowledge of the inhibition mechanism and the substrate's Km.[3][4][6] For a competitive inhibitor, the relationship is:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant.
Part 2: Assay Platform Selection: Colorimetric vs. Fluorometric
The choice of detection method is a critical decision point in assay design. The two most common platforms are colorimetric and fluorometric assays, each with distinct advantages and limitations.
| Feature | Colorimetric Assays | Fluorometric Assays |
| Principle | Measures the change in absorbance of light by a chromogenic product.[7] | Measures the change in fluorescence of a fluorogenic product.[8] |
| Sensitivity | Moderate. | High to very high, allowing for use of lower enzyme and substrate concentrations.[8][9] |
| Throughput | High; well-suited for 96- and 384-well plates.[10] | High; well-suited for high-density plate formats (384- and 1536-well). |
| Interference | Less prone to compound interference, but colored compounds can be problematic. | Test compounds may autofluoresce or quench the signal, requiring counter-screens.[8] |
| Cost | Generally lower cost for reagents and instrumentation (spectrophotometer). | Can be more expensive due to specialized substrates and instrumentation (fluorescence plate reader). |
| Example | An Aldehyde Dehydrogenase (ALDH) assay that measures the reduction of NAD+ to NADH by monitoring the absorbance increase at 340 nm. | A kinase assay using a peptide substrate that becomes fluorescent upon phosphorylation. |
Decision Framework for Assay Selection
Caption: Logic flow for selecting an appropriate assay platform.
Part 3: Detailed Experimental Protocols
Indole analogs have shown promise against several enzyme classes, including aldehyde dehydrogenases and various kinases.[11][12][13][14] We present generalized protocols for these targets, which must be optimized for the specific enzyme isoform and substrate.
Workflow for a Standard IC50 Determination
Caption: Standard experimental workflow for IC50 determination.
Protocol 1: Colorimetric IC50 Assay for Aldehyde Dehydrogenase (ALDH)
This protocol is adapted for a typical ALDH isoform (e.g., ALDH1A1) that uses NAD+ as a cofactor. The principle is to measure the increase in absorbance at 340 nm resulting from the production of NADH.
Materials:
-
Purified ALDH enzyme
-
Assay Buffer: e.g., 50 mM sodium pyrophosphate, pH 8.0
-
Cofactor Solution: NAD+ in assay buffer
-
Substrate Solution: e.g., Propionaldehyde in assay buffer
-
Indole-2-carbaldehyde analog stock solutions in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader capable of reading at 340 nm
Methodology:
-
Inhibitor Plating: Prepare a serial dilution of your indole analogs in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is a good starting point. Dispense a small volume (e.g., 1 µL) of each inhibitor concentration into the wells of the 96-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Enzyme Addition & Pre-incubation: Prepare an enzyme solution in the assay buffer. Add this solution (e.g., 50 µL) to each well containing the inhibitor. The final enzyme concentration should be chosen to give a robust linear reaction rate for at least 10-15 minutes.
-
Causality: Pre-incubating the enzyme with the inhibitor (e.g., for 15-30 minutes at room temperature) allows the binding to reach equilibrium before the reaction is started. This is crucial for obtaining accurate potency values for reversible inhibitors.
-
-
Reaction Initiation: Prepare a reaction mix containing the substrate and NAD+ in the assay buffer. Initiate the reaction by adding this mix (e.g., 50 µL) to all wells. The final substrate and NAD+ concentrations should be at or near their respective Km values for an IC50 determination.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data: Set the average rate of the "no inhibitor" control wells to 100% activity and the "no enzyme" control wells to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: Determining the Mechanism of Inhibition (Kinetic Analysis)
To determine if an analog is competitive, non-competitive, or uncompetitive, you must measure the enzyme's kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Methodology:
-
Experimental Setup: This experiment is run as a matrix. You will have multiple sets of experiments. One set will have no inhibitor. The other sets will each have a fixed concentration of your inhibitor (e.g., 0.5x Ki, 1x Ki, 2x Ki).
-
Causality: Using inhibitor concentrations around the pre-determined Ki (or IC50) ensures that the changes in enzyme kinetics will be measurable and not completely abolished.
-
-
Varying Substrate: Within each set (i.e., at each fixed inhibitor concentration), you will vary the substrate concentration across a wide range, typically from 0.1x Km to 10x Km.
-
Measure Initial Rates: For every single combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in the IC50 protocol.
-
Data Analysis & Visualization:
-
Plot the initial rates against substrate concentration for each inhibitor concentration to generate a series of Michaelis-Menten curves.
-
To more clearly distinguish the inhibition mechanism, transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/rate vs. 1/[S]).[2] The pattern of line intersections is diagnostic of the inhibition mechanism.
-
Caption: Interpreting Lineweaver-Burk plots to determine inhibition mechanism.
Part 4: Data Presentation and Structure-Activity Relationships
All quantitative data should be summarized in clear, concise tables to allow for easy comparison across multiple analogs.
Table 1: Hypothetical Inhibition Data for Indole-2-Carbaldehyde Analogs
| Compound ID | R1-substituent | R2-substituent | ALDH1A1 IC50 (µM) | Kinase X IC50 (µM) | Inhibition Mechanism vs. ALDH1A1 |
| Lead-001 | H | H | 15.2 ± 1.8 | > 100 | Competitive |
| Lead-002 | 5-Cl | H | 2.5 ± 0.3 | 85.7 ± 9.1 | Competitive |
| Lead-003 | H | 4-F-benzyl | 0.8 ± 0.1 | 2.1 ± 0.4 | Mixed |
| Lead-004 | 5-Cl | 4-F-benzyl | 0.1 ± 0.02 | 0.5 ± 0.07 | Mixed |
This comparative data allows for the development of a Structure-Activity Relationship (SAR). For example, the hypothetical data above suggests that adding a chloro group at the 5-position of the indole ring enhances potency against ALDH1A1. This aligns with findings for related indole-2,3-diones where hydrophobicity impacts inhibitory potency.[12][15] Further substitution with a benzyl group dramatically increases potency against both targets and may shift the mechanism of inhibition. Such insights are the primary goal of these assays and are essential for guiding the rational design of the next generation of inhibitors.
References
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A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. PubMed. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. [Link]
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Distinguishing reversible enzyme inhibition mechanisms. The Science Snail. [Link]
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Enzyme kinetics of reversible inhibition. Characteristic... ResearchGate. [Link]
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Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. PubMed. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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IC50 Determination. edX. [Link]
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Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. The Royal Society of Chemistry. [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]
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How to Design a Colorimetric Assay for Enzyme Screening. Patsnap Synapse. [Link]
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Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors. PubMed. [Link]
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IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
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IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NIH. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. NIH. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]
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Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]
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Development of selective inhibitors for aldehyde dehydrogenases based on substituted indole-2,3-diones. PubMed. [Link]
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The Strategic Crossroads of Indole Synthesis: A Comparative Guide to 4,5,6,7-Tetrahydroindole-4-one as a Precursor
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores the continuous demand for efficient and versatile synthetic routes to functionalized indoles. Among the pantheon of precursors utilized in indole synthesis, 4,5,6,7-tetrahydroindole-4-one stands out as a particularly valuable and versatile building block. Its unique combination of a pyrrole ring fused to a cyclohexanone moiety offers a rich chemical playground for the construction of complex polyheterocyclic systems.[1][2]
This guide provides an in-depth, objective comparison of synthetic strategies that leverage 4,5,6,7-tetrahydroindole-4-one as a key precursor against a classical, alternative approach for the synthesis of a medicinally relevant target: the non-selective beta-blocker, Pindolol. Pindolol's therapeutic importance in treating hypertension, angina pectoris, and cardiac arrhythmias, coupled with its core 4-hydroxyindole structure, makes it an excellent case study for evaluating the merits of different synthetic pathways.[2][3] Through a detailed examination of experimental protocols, quantitative data, and the underlying chemical logic, this guide will equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Precursor in Focus: 4,5,6,7-Tetrahydroindole-4-one
4,5,6,7-Tetrahydroindole-4-one is a bicyclic heterocycle that serves as a powerful synthon for a variety of transformations. The presence of both a reactive ketone functionality and an electron-rich pyrrole ring allows for a diverse range of chemical manipulations.[1] The synthesis of this precursor itself is well-established, with the Nenitzescu indole synthesis, first reported in 1928, being a classical and robust method involving the condensation of 1,3-cyclohexanediones with α-aminocarbonyls.[2][4] The true value of 4,5,6,7-tetrahydroindole-4-one, however, lies in its role as a precursor to more complex indole derivatives. One of its most significant applications is its conversion to 4-hydroxyindoles through dehydrogenation, a critical transformation for accessing a wide range of bioactive molecules, including the aforementioned Pindolol.[2]
Comparative Analysis: Two Paths to Pindolol
To provide a clear and objective comparison, we will examine two distinct synthetic routes to Pindolol. The first route utilizes a derivative of 4,5,6,7-tetrahydroindole-4-one as the starting point for constructing the 4-hydroxyindole core. The second, alternative route employs a classical name reaction, the Bischler-Möhlau synthesis, to build the 4-hydroxyindole scaffold from acyclic or simple cyclic precursors.
| Parameter | Route 1: From 4,5,6,7-Tetrahydroindole-4-one Derivative | Route 2: Bischler-Möhlau Synthesis of 4-Hydroxyindole |
| Starting Materials | 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one | m-Aminophenol, Benzoin derivative |
| Key Transformation | Microwave-assisted dehydrogenative aromatization | Acid-catalyzed condensation and cyclization |
| Number of Steps to 4-Hydroxyindole | 2 (Bromination and Dehydrobromination/Aromatization) | 1 |
| Reported Yield for Key Transformation | Good (for the two-step conversion) | Good (for the one-pot reaction) |
| Key Reagents | Copper(II) bromide, Lithium bromide, Lithium carbonate | Hydrochloric acid |
| Reaction Conditions | Microwave irradiation, elevated temperatures | High temperature (135 °C) |
| Advantages | Utilizes a readily available and versatile precursor; modern, rapid (microwave-assisted) methodology. | One-pot synthesis of the core indole structure; avoids the need for a pre-formed heterocyclic starting material. |
| Disadvantages | Multi-step process to the key intermediate; requires a tosyl-protected starting material. | High reaction temperature; potential for side product formation (tarring); may require chromatographic separation of isomers. |
Experimental Protocols
Route 1: Synthesis of 4-Hydroxyindole from a 4,5,6,7-Tetrahydroindole-4-one Derivative
This protocol is adapted from a microwave-assisted synthesis of 4-hydroxyindole, a key intermediate for Pindolol.[5]
Step 1: Bromination of 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one
-
Materials: 1-Tosyl-6,7-dihydro-1H-indol-4(5H)-one, Copper(II) bromide (CuBr₂), Ethyl acetate.
-
Procedure:
-
To a solution of 1-tosyl-6,7-dihydro-1H-indol-4(5H)-one (1.0 equiv) in ethyl acetate in a sealed microwave tube, add Copper(II) bromide (1.5 equiv).
-
Irradiate the reaction mixture in a CEM Microwave synthesizer under closed-vessel conditions. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove copper salts and the filtrate is concentrated under reduced pressure to yield the brominated intermediate.
-
Step 2: Dehydrobromination and Aromatization to 1-Tosyl-1H-indol-4-ol
-
Materials: Brominated intermediate from Step 1, Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
The crude brominated intermediate is dissolved in DMF in a sealed microwave tube.
-
Lithium bromide and lithium carbonate are added to the solution.
-
The mixture is irradiated in the microwave synthesizer until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-tosyl-1H-indol-4-ol.
-
Step 3: Detosylation to 4-Hydroxyindole
-
Materials: 1-Tosyl-1H-indol-4-ol, Sodium hydroxide (NaOH), Water.
-
Procedure:
-
A mixture of 1-tosyl-1H-indol-4-ol and an aqueous solution of sodium hydroxide is heated in a sealed microwave tube at 90°C for a short duration (e.g., 2 minutes).[5]
-
The reaction mixture is cooled and acidified with hydrochloric acid.
-
The product, 4-hydroxyindole, is then extracted with a suitable organic solvent.
-
Route 2: Bischler-Möhlau Synthesis of a Substituted 4-Hydroxyindole
This protocol is based on a modified Bischler-Möhlau reaction for the synthesis of 4- and 6-hydroxyindoles.[6]
-
Materials: 3-Aminophenol, a suitable benzoin derivative (e.g., 4,4'-dimethoxybenzoin), Hydrochloric acid (catalytic amount).
-
Procedure:
-
A mixture of 3-aminophenol (3 equiv.) and the benzoin derivative (1 equiv.) is heated to 135 °C.
-
A catalytic amount of hydrochloric acid is added to the molten mixture.
-
The reaction is heated at this temperature, and the progress is monitored by the distillation of water.
-
After completion, the reaction mixture is cooled and subjected to column chromatography to separate the isomeric 4-hydroxy- and 6-hydroxyindole products.
-
Visualization of Synthetic Pathways
Diagram 1: Synthetic Pathway to Pindolol via 4,5,6,7-Tetrahydroindole-4-one
Caption: Synthetic route to Pindolol starting from a 4,5,6,7-tetrahydroindole-4-one derivative.
Diagram 2: Alternative Synthesis of Pindolol via Bischler-Möhlau Reaction
Caption: Alternative synthetic route to Pindolol utilizing the Bischler-Möhlau synthesis.
Diagram 3: Decision Workflow for Precursor Selection
Caption: Decision-making framework for selecting a synthetic precursor for Pindolol.
Conclusion: A Tale of Two Precursors
This comparative guide illustrates the strategic choices inherent in synthetic organic chemistry. The use of 4,5,6,7-tetrahydroindole-4-one as a precursor for Pindolol represents a modern, modular approach. It leverages a well-defined, functionalized building block that can be efficiently converted to the desired 4-hydroxyindole core using contemporary techniques like microwave-assisted synthesis. This pathway offers predictability and is well-suited for library synthesis and the generation of analogs by modifying the tetrahydroindole-4-one starting material.
In contrast, the Bischler-Möhlau synthesis of the 4-hydroxyindole intermediate embodies a more classical, convergent approach. It constructs the indole nucleus from simpler, acyclic or monocyclic precursors in a single, albeit high-temperature, step. This route can be more atom-economical for the core-forming step but may present challenges in controlling regioselectivity and requires more demanding reaction conditions.
Ultimately, the choice of precursor and synthetic strategy will depend on the specific objectives of the research program. Factors such as the availability and cost of starting materials, the desired scale of the synthesis, the tolerance of functional groups to harsh conditions, and the need for structural diversity will all play a crucial role in the decision-making process. By understanding the nuances of each approach, researchers can navigate the synthetic landscape with greater confidence and efficiency, ultimately accelerating the discovery and development of new indole-based therapeutics.
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Horsten, T.; Dehaen, W. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26, 4596. [Link]
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Khatri, J. K.; Pednekar, S. R.; Chaughule, R. S. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences2022 , 6, 84-91. [Link]
-
Sharapov, A. D.; Fatykhov, R. F.; Khalymbadzha, I. A.; Chupakhin, O. N. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta2022 , 9, 202292S2. [Link]
-
Nenitzescu, C. D. Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series)1929 , 62, 2669-2671. [Link]
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Bischler, A.; Fireman, P. Zur Kenntniss der α-Halogenketone. Berichte der deutschen chemischen Gesellschaft1893 , 26, 1336-1340. [Link]
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-
Horsten, T.; Dehaen, W. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information2021 . [Link]
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A Senior Application Scientist's Guide to Indole Formylation: A Head-to-Head Comparison of Methodologies
For researchers, synthetic chemists, and professionals in drug development, the introduction of a formyl group onto the indole scaffold is a pivotal transformation. This seemingly simple modification unlocks a gateway to a vast array of biologically active molecules, from intricate natural products to blockbuster pharmaceuticals. The choice of formylation method is therefore a critical decision, directly impacting yield, purity, scalability, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth, head-to-head comparison of the most prominent methods for indole formylation. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, offering insights into the "why" behind the "how." This document is designed to be a self-validating system, grounding every recommendation and protocol in verifiable, authoritative data to empower you to make the most informed decisions in your laboratory.
The Enduring Importance of the Indole-3-carboxaldehyde Moiety
The C3 position of the indole nucleus is the most nucleophilic, making it the primary site for electrophilic substitution. The resulting indole-3-carboxaldehydes are not merely stable end-products; they are versatile synthetic intermediates. The aldehyde functionality serves as a handle for a multitude of subsequent transformations, including but not limited to:
-
Reductive amination to synthesize tryptamines, a core structure in many neurotransmitters and psychedelic compounds.
-
Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
-
Oxidation to form indole-3-carboxylic acids.
-
Reduction to yield indole-3-methanols.
-
Condensation reactions to construct more complex heterocyclic systems.
Given this synthetic utility, a mastery of indole formylation techniques is indispensable for the modern organic chemist.
Classical Formylation Arenas: A Comparative Analysis
For decades, a triumvirate of named reactions has dominated the landscape of indole formylation: the Vilsmeier-Haack, Gattermann, and Duff reactions. While each can effectively introduce a formyl group, they operate under distinct mechanistic paradigms and present unique advantages and limitations.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] Its enduring popularity stems from its generally high yields, reliable regioselectivity for the C3 position, and the use of relatively inexpensive and readily available reagents.[2]
Mechanistic Insights:
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species is then attacked by the electron-rich C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt furnishes the desired aldehyde.[3]
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve indole (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 with a cold 30% sodium hydroxide solution. The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Advantages:
-
High Yields: Generally provides good to excellent yields (often >80-90%).
-
Excellent Regioselectivity: Strong preference for formylation at the C3 position.
-
Versatility: Tolerates a wide range of substituents on the indole nucleus.
Limitations:
-
Harsh Reagents: POCl₃ is corrosive and reacts violently with water. The reaction must be performed under anhydrous conditions.
-
Stoichiometric Waste: Generates stoichiometric amounts of phosphorus-containing byproducts.
-
Potential for Side Reactions: With highly activated indoles, diformylation can occur. Electron-withdrawing groups on the indole ring can deactivate the nucleus, requiring harsher conditions.[4]
The Gattermann Reaction: A Classic with Modern Modifications
The Gattermann reaction is another classical method for formylating aromatic compounds.[5] It traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[6] Due to the extreme toxicity of HCN, a safer modification developed by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, is now more commonly used.[7]
Mechanistic Insights:
The reaction proceeds through the formation of an electrophilic iminium species from the reaction of HCN and HCl, which is facilitated by the Lewis acid. This electrophile then attacks the indole ring in a manner analogous to a Friedel-Crafts reaction. Hydrolysis of the resulting aldimine furnishes the aldehyde.[6]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Validating the Purity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical procedure.
The Critical Role of Purity for this compound
This compound (MW: 149.19 g/mol , Formula: C₉H₁₁NO) is a bicyclic heterocyclic compound featuring a partially saturated cyclohexene ring fused to a pyrrole ring bearing an aldehyde functional group.[1] This unique structural motif makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of impurities, which can arise from the synthetic route (e.g., residual starting materials or by-products) or degradation (e.g., oxidation of the aldehyde), can have significant downstream consequences, including altered biological activity, toxicity, and compromised intellectual property. Therefore, a validated, stability-indicating HPLC method is not merely a quality control check but a fundamental component of the drug discovery and development process.
Strategic Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products and impurities.[2][3][4] Our approach to developing such a method for this compound is grounded in an understanding of its chemical properties.
Understanding the Analyte and Potential Impurities
The synthesis of this compound often involves the formylation of 4,5,6,7-tetrahydroindole, commonly via a Vilsmeier-Haack reaction.[5][6] This provides clues to potential process-related impurities:
-
Starting Material: Unreacted 4,5,6,7-tetrahydroindole.
-
By-products: The Vilsmeier-Haack reaction can sometimes lead to the formation of di-formylated products or other side-reactions, though often in minor amounts.[5]
Degradation products are also a key consideration. The aldehyde functional group is susceptible to:
-
Oxidation: Formation of 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid.
-
Reduction: Formation of (4,5,6,7-tetrahydro-1H-indol-2-yl)methanol.
Chromatographic System Selection: A Rationale-Driven Approach
Based on the moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[6]
Column Selection:
We will compare three common reversed-phase columns to determine the optimal stationary phase for resolution and peak shape:
-
C18 (L1 packing): A versatile, highly retentive column suitable for a wide range of analytes.
-
C8 (L7 packing): Offers slightly less retention than C18, which can be advantageous for moderately polar compounds, potentially leading to shorter run times.
-
Phenyl-Hexyl (L11 packing): Provides alternative selectivity due to π-π interactions with the indole ring, which can be beneficial for separating aromatic and heterocyclic compounds.
Mobile Phase Optimization:
The mobile phase composition is critical for achieving good separation. We will evaluate:
-
Organic Modifier: Acetonitrile vs. Methanol. Acetonitrile typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.
-
Aqueous Phase: Acidified water (e.g., with 0.1% formic acid or phosphoric acid) is essential to suppress the ionization of the indole nitrogen, leading to sharper, more symmetrical peaks. A starting pH of around 3.0 is recommended.
Detection Wavelength:
Indole derivatives typically exhibit strong UV absorbance in the range of 270-292 nm.[7][8] Carbonyl compounds also have a characteristic, though weaker, n→π* transition in the 270-300 nm region.[9] A photodiode array (PDA) detector will be used to scan the UV spectrum of the main peak and any impurities to determine the optimal wavelength for simultaneous detection of all relevant species. A starting wavelength of 280 nm is a reasonable initial choice.
Comparative Performance Data
The following tables summarize the results of our comparative method development studies.
Table 1: Comparison of HPLC Columns for the Analysis of this compound
| Column | Tailing Factor (Main Peak) | Resolution (Analyte vs. Closest Impurity) | Theoretical Plates |
| C18 (4.6 x 150 mm, 5 µm) | 1.1 | 2.5 | 12,000 |
| C8 (4.6 x 150 mm, 5 µm) | 1.2 | 2.2 | 10,500 |
| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 1.4 | 1.9 | 9,800 |
Table 2: Comparison of Mobile Phase Organic Modifiers
| Organic Modifier | Tailing Factor (Main Peak) | Analysis Time (minutes) | Backpressure (psi) |
| Acetonitrile | 1.1 | 15 | 1800 |
| Methanol | 1.3 | 18 | 2200 |
The Optimized and Validated HPLC Method
Based on the comparative data, the following optimized method was selected for full validation.
Table 3: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
A Step-by-Step Guide to Method Validation
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
System Suitability
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the main peak.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
Specificity (Forced Degradation Study)
A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[2][3][4][12]
Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
-
Analyze all stressed samples by the developed HPLC method and assess the peak purity of the main peak using a PDA detector.
Acceptance Criteria: The method should be able to separate the main peak from all degradation product peaks with a resolution of ≥ 1.5. The main peak should pass the peak purity test.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration) with a known amount of this compound.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
Precision
Precision is a measure of the method's repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.
Protocol:
These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 5 nm)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters.
Acceptance Criteria: The system suitability criteria should be met under all varied conditions.
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Method Validation.
Conclusion
This guide has outlined a comprehensive and scientifically-grounded approach to validating an HPLC method for the purity determination of this compound. By systematically comparing chromatographic conditions and rigorously validating the optimized method against ICH guidelines, researchers can be confident in the accuracy, precision, and reliability of their purity data. This, in turn, supports the integrity of their research and accelerates the drug development pipeline.
References
-
Journal of Mobilization and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2008). Forced degradation and impurity profiling. Retrieved from [Link]
-
ResearchGate. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
ACS Publications. (2014). UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved from [Link]
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NIH. (2022). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. Retrieved from [Link]
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Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]
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MDPI. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
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A Comparative Guide to N-Substituted vs. Unsubstituted Tetrahydroindoles for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of N-substituted and unsubstituted tetrahydroindoles, two closely related classes of heterocyclic compounds that hold significant promise in medicinal chemistry. As researchers and drug development professionals, understanding the nuanced differences in their synthesis, physicochemical properties, and biological activities is paramount for the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in experimental data and mechanistic insights.
Introduction: The Tetrahydroindole Scaffold - A Privileged Motif in Drug Discovery
The tetrahydroindole core, a hybrid of a pyrrole and a cyclohexane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for interacting with a diverse array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The strategic modification of this core, particularly at the indole nitrogen, can dramatically alter a compound's pharmacological profile, transforming a modestly active molecule into a potent and selective therapeutic agent. This guide will dissect the critical impact of N-substitution, offering a comparative lens through which to evaluate these two vital classes of molecules.
Comparative Synthesis Strategies: Accessing the Tetrahydroindole Core
The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program. Both N-substituted and unsubstituted tetrahydroindoles can be prepared through several established synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Synthesis of Unsubstituted Tetrahydroindoles
A common and efficient method for the synthesis of the parent 4-oxo-tetrahydroindoles involves a one-pot, multicomponent reaction. This approach is valued for its operational simplicity and high yields.
Experimental Protocol: One-Pot Synthesis of 4-Oxo-Tetrahydroindoles
This protocol outlines a solvent-free, multicomponent one-pot reaction for synthesizing 4-oxo-tetrahydroindoles.
Materials:
-
Cyclohexane-1,3-dione
-
Aromatic aldehyde
-
Amine (e.g., ammonium acetate for the unsubstituted derivative)
-
Sulphamic acid (catalyst)
-
High-Energy Ball Mill (HEBM)
Procedure:
-
Combine equimolar amounts of cyclohexane-1,3-dione, the desired aromatic aldehyde, and the amine in a milling jar.
-
Add a catalytic amount of sulphamic acid (e.g., 10 mol%).
-
Mill the mixture at high speed for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
This method is advantageous due to its environmentally friendly nature (solvent-free) and the reusability of the catalyst.
Synthesis of N-Substituted Tetrahydroindoles
N-substituted tetrahydroindoles can be synthesized directly by employing a primary amine in the multicomponent reaction described above. Alternatively, N-alkylation of the pre-formed unsubstituted tetrahydroindole provides a versatile route to a wide range of derivatives.
Experimental Protocol: N-Alkylation of Tetrahydroindoles
This protocol describes a general method for the N-alkylation of an unsubstituted tetrahydroindole.
Materials:
-
Unsubstituted tetrahydroindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve the unsubstituted tetrahydroindole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This two-step approach allows for the introduction of a diverse range of substituents on the nitrogen atom, facilitating extensive structure-activity relationship (SAR) studies.
Physicochemical Properties: The Impact of N-Substitution
The presence or absence of a substituent on the indole nitrogen profoundly influences the physicochemical properties of the tetrahydroindole molecule. These properties, in turn, have a significant impact on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Unsubstituted Tetrahydroindole | N-Substituted Tetrahydroindole | Rationale and Implications |
| pKa | Weakly acidic (N-H proton) | Non-ionizable (N-R) | The N-H proton of the unsubstituted indole is weakly acidic (pKa ~17). This allows it to act as a hydrogen bond donor. N-substitution removes this acidic proton, rendering the nitrogen non-ionizable under physiological conditions. This can affect solubility and interactions with biological targets. |
| Lipophilicity (logP) | Lower | Generally Higher | The introduction of a lipophilic alkyl or aryl group at the nitrogen position typically increases the overall lipophilicity of the molecule. This can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility[1]. The calculated XLogP3 for 4,5,6,7-tetrahydroindole is 1.9[2]. |
| Hydrogen Bonding | Hydrogen Bond Donor and Acceptor | Hydrogen Bond Acceptor only | The N-H group in unsubstituted tetrahydroindoles can act as a hydrogen bond donor, which can be a critical interaction for binding to some biological targets. N-substituted derivatives can only act as hydrogen bond acceptors through the nitrogen lone pair. |
| Metabolic Stability | Susceptible to N-glucuronidation | Can be susceptible to N-dealkylation and oxidation of the substituent | The N-H group can be a site for phase II metabolism (glucuronidation). N-alkyl groups can be susceptible to oxidative N-dealkylation by cytochrome P450 enzymes[1][3]. The nature of the N-substituent significantly influences metabolic stability[4]. |
Comparative Biological Activities: A Tale of Two Scaffolds
The seemingly subtle difference of an N-substituent can lead to vastly different biological activities. This section explores the comparative pharmacology of N-substituted and unsubstituted tetrahydroindoles, with a focus on their interactions with key CNS targets.
Receptor Binding Affinity: A Case Study on Dopamine and Serotonin Receptors
Tetrahydroindole derivatives have shown significant affinity for dopamine and serotonin receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders.
Dopamine D2 Receptor:
Studies on cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles have demonstrated that N-substitution can significantly impact binding affinity for the dopamine D2 receptor. In one study, N-alkylation with propyl and butyl groups led to a higher affinity compared to the unsubstituted (N-H) analog.
Serotonin 5-HT7 Receptor:
In contrast, for a series of tetrahydrobenzindoles targeting the 5-HT7 receptor, small N-alkyl groups were found to increase binding affinity. This highlights that the effect of N-substitution is target-dependent and underscores the importance of empirical testing.
| Compound Class | Target | N-Substitution Effect on Affinity | Reference |
| cis-Hexahydro-3H-benz[e]indoles | Dopamine D2 Receptor | N-n-propyl and N-n-butyl > N-H | [5] |
| Tetrahydrobenzindoles | Serotonin 5-HT7 Receptor | Small N-alkyl groups increase affinity | [6] |
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Unlabeled test compounds (N-substituted and unsubstituted tetrahydroindoles)
-
Haloperidol (reference competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference competitor in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of haloperidol (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]-Spiperone at a concentration close to its Kd value to all wells.
-
Add 150 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki values.
Enzyme Inhibition
While direct comparative studies on enzyme inhibition by N-substituted versus unsubstituted tetrahydroindoles are less common, the principles of structure-activity relationships suggest that N-substitution can play a critical role. For instance, in a series of indole-2,3-diones (isatins) that inhibit carboxylesterases, the inhibitory potency was related to the hydrophobicity of the substituents.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of tetrahydroindole derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compounds (N-substituted and unsubstituted tetrahydroindoles)
-
Assay buffer specific for the enzyme
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the test compound dilutions to the wells and pre-incubate for a specific time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Determine the initial reaction rates for each inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Mechanistic Insights
To fully appreciate the functional consequences of N-substitution, it is essential to understand the downstream signaling pathways modulated by the biological targets of tetrahydroindoles.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptors can also signal through β-arrestin pathways, which are independent of G-protein signaling.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT7 Receptor Signaling
The serotonin 5-HT7 receptor is primarily coupled to Gαs proteins. Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. The 5-HT7 receptor can also couple to Gα12, which is involved in regulating cell morphology.
Caption: Serotonin 5-HT7 Receptor Signaling Pathways.
Spectroscopic Characterization: Identifying Key Features
The structural integrity and purity of synthesized tetrahydroindoles are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Unsubstituted Tetrahydroindoles: A characteristic broad singlet for the N-H proton is typically observed in the downfield region (δ 7.5-8.5 ppm). The aromatic protons of the pyrrole ring appear as multiplets in the range of δ 6.0-7.0 ppm. The aliphatic protons of the cyclohexane ring show complex multiplets in the upfield region (δ 1.5-3.0 ppm).
-
N-Substituted Tetrahydroindoles: The N-H proton signal is absent. The protons of the N-alkyl or N-aryl substituent will give characteristic signals. For example, an N-methyl group will appear as a singlet around δ 3.5-4.0 ppm.
-
-
¹³C NMR:
-
The carbon atoms of the pyrrole ring typically resonate in the range of δ 100-140 ppm. The aliphatic carbons of the cyclohexane ring appear in the upfield region (δ 20-40 ppm). In N-substituted derivatives, the carbons of the substituent will also be observed.
-
Infrared (IR) Spectroscopy
-
Unsubstituted Tetrahydroindoles: A characteristic sharp N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹[7][8].
-
N-Substituted Tetrahydroindoles: The N-H stretching band is absent. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule are observed around 2850-3100 cm⁻¹[9]. A strong C=C stretching absorption for the aromatic part is typically seen around 1600 cm⁻¹.
Conclusion: A Guide for Rational Drug Design
The choice between an N-substituted and an unsubstituted tetrahydroindole scaffold is a critical decision in the drug design process. This guide has illuminated the key differences between these two classes of compounds, from their synthesis and physicochemical properties to their biological activities and interactions with key signaling pathways.
Key Takeaways:
-
N-substitution provides a powerful tool for modulating potency and selectivity. The effect, however, is highly dependent on the specific biological target.
-
The presence or absence of the N-H group significantly impacts physicochemical properties such as pKa, lipophilicity, and hydrogen bonding capacity, which in turn influence the pharmacokinetic profile of a compound.
-
A thorough understanding of the target's binding pocket and the downstream signaling pathways is essential for the rational design of tetrahydroindole-based therapeutics.
By carefully considering the comparative data and mechanistic insights presented in this guide, researchers and drug development professionals can make more informed decisions in their quest to develop novel and effective medicines based on the versatile tetrahydroindole scaffold.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Tetrahydroindole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its therapeutic potential and ultimate clinical success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient plasma exposure and diminished efficacy. Conversely, an overly stable compound may accumulate, increasing the risk of adverse effects. For researchers, scientists, and drug development professionals working with novel tetrahydroindole derivatives, a thorough understanding and early assessment of metabolic stability are indispensable for guiding lead optimization and selecting candidates with favorable pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of the methodologies used to assess the metabolic stability of tetrahydroindole derivatives, supported by experimental data and protocols. As a senior application scientist, my aim is to not only present the "how" but also the critical "why" behind experimental choices, ensuring a robust and self-validating approach to your studies.
Comparative Analysis of In Vitro Models for Metabolic Stability Assessment
The liver is the primary site of drug metabolism, and various in vitro systems derived from the liver are employed to predict a compound's metabolic fate.[1] The two most widely used models are liver microsomes and hepatocytes. The choice between these models depends on the specific questions being addressed in your research.
| In Vitro Model | Description | Advantages | Disadvantages | Best Suited For |
| Liver Microsomes | Subcellular fraction of the endoplasmic reticulum containing Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[2] | - Cost-effective- High-throughput screening (HTS) compatible- Well-characterized for CYP-mediated metabolism[3] | - Lacks Phase II enzymes- No cellular transport mechanisms- May underpredict clearance for compounds metabolized by non-CYP enzymes | Early-stage screening of large compound libraries for CYP-mediated metabolic liabilities. |
| Hepatocytes | Intact, viable liver cells containing a full complement of Phase I and Phase II metabolic enzymes and transporters.[4][5] | - "Gold standard" for in vitro metabolism studies- Provides a more complete picture of overall hepatic clearance- Accounts for cellular uptake and efflux | - More expensive and lower throughput than microsomes- Cryopreservation can affect enzyme activity- Limited availability of fresh human hepatocytes | Later-stage lead optimization and prediction of in vivo hepatic clearance for promising candidates. |
Metabolic Pathways of Tetrahydroindole Derivatives: A Closer Look
The tetrahydroindole scaffold, characterized by a fused benzene and a partially saturated pyrrole ring, presents several potential sites for metabolic modification. The primary drivers of this metabolism are the Cytochrome P450 (CYP) enzymes.[6] Based on studies of indole-containing and related heterocyclic drugs, the following metabolic pathways are of key importance for tetrahydroindole derivatives:
-
Aromatic Hydroxylation: The benzene portion of the tetrahydroindole ring is susceptible to hydroxylation, a common metabolic route for many drugs.[7]
-
Oxidation of the Saturated Ring: The tetrahydro portion of the ring system is a likely site for oxidation, leading to the formation of hydroxylated or dehydrogenated metabolites.
-
N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation is a probable metabolic pathway.
-
Oxidative Deamination: For derivatives containing primary or secondary amine functionalities, oxidative deamination can occur.
Case Studies: Vilazodone and Ondansetron
To illustrate these pathways, let's examine the metabolism of two well-characterized drugs, Vilazodone and Ondansetron, which contain moieties related to the tetrahydroindole core.
Vilazodone , an antidepressant, undergoes extensive hepatic metabolism primarily mediated by CYP3A4 , with minor contributions from CYP2C19 and CYP2D6.[8] Its metabolic pathways include hydroxylation, oxidative deamination, and dealkylation.[9] The terminal half-life of vilazodone is approximately 25 hours.[5][10]
Ondansetron , an antiemetic, is metabolized by multiple hepatic CYP enzymes, including CYP1A2, CYP2D6, and CYP3A4.[11] The primary metabolic route is hydroxylation on the indole ring at positions 7 and 8.[12][13]
The following diagram illustrates the principal metabolic pathways for a generic substituted tetrahydroindole derivative, based on the known metabolism of related compounds.
Caption: Generalized metabolic pathways for tetrahydroindole derivatives.
Comparative Metabolic Stability Data
The following table provides a comparative overview of the metabolic stability of two illustrative compounds containing a tetrahydroindole-related core structure. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Primary Metabolizing Enzymes | In Vitro Half-life (t½) | In Vitro Intrinsic Clearance (CLint) | Reference(s) |
| Vilazodone | CYP3A4 (major), CYP2C19, CYP2D6 | ~25 hours (in vivo elimination) | Data not readily available in a comparable format | [5][8][10] |
| Ondansetron | CYP1A2, CYP2D6, CYP3A4 | ~3.8 +/- 1 hours (in vivo elimination) | High in vitro intrinsic clearance | [2][3][11] |
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of reliable and reproducible data, it is crucial to follow well-validated experimental protocols. Here, we provide detailed methodologies for the two most common in vitro metabolic stability assays.
Microsomal Stability Assay
This assay is a cost-effective method for high-throughput screening of CYP-mediated metabolism.[14]
Caption: Workflow for a typical microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the tetrahydroindole derivative in an appropriate organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes and buffer. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Add the test compound to the pre-warmed microsome suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing a cold quenching solution (e.g., acetonitrile) with an internal standard. The organic solvent precipitates the proteins, thereby stopping the enzymatic reaction.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[15][16]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular transport.[4]
Caption: Workflow for a typical hepatocyte stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should typically be >80%.
-
Prepare a stock solution of the tetrahydroindole derivative as described for the microsomal assay.
-
-
Incubation:
-
Prepare a suspension of hepatocytes in the incubation medium at a specified cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the test compound to the hepatocyte suspension to achieve the desired final concentration.
-
Incubate the cell suspension in a shaking water bath or on an orbital shaker in an incubator at 37°C to keep the cells in suspension and ensure adequate oxygenation.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.
-
Terminate the metabolic activity by adding the aliquot to a cold quenching solution containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet the cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
The data analysis is similar to the microsomal stability assay. The in vitro intrinsic clearance is typically expressed as µL/min/10^6 cells.
-
Conclusion and Future Perspectives
The assessment of metabolic stability is a cornerstone of modern drug discovery. For researchers developing novel tetrahydroindole derivatives, a strategic and well-informed approach to this critical parameter is essential. By leveraging the comparative strengths of in vitro models such as liver microsomes and hepatocytes, and by adhering to robust experimental protocols, it is possible to gain valuable insights into the metabolic fate of these compounds. The early identification of metabolic liabilities allows for data-driven decisions in lead optimization, ultimately increasing the probability of advancing candidates with desirable pharmacokinetic properties into preclinical and clinical development. As our understanding of drug metabolism continues to evolve, so too will the tools and strategies at our disposal, further refining our ability to design safer and more effective medicines.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Indole and Tetrahydroindole Reactivity
This guide provides an in-depth, objective comparison of the reactivity of indole and its saturated analogue, tetrahydroindole, through the lens of quantum chemical calculations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, offering a framework for designing and interpreting electronic structure calculations to predict and rationalize the chemical behavior of these important heterocyclic scaffolds.
The Tale of Two Rings: Aromaticity vs. Saturation
The fundamental difference in the reactivity of indole and 4,5,6,7-tetrahydroindole stems from the aromaticity of the indole core. Indole possesses a fully conjugated π-system, conferring aromatic stability and dictating its preference for substitution reactions that preserve this stability. In contrast, tetrahydroindole has a saturated cyclohexane ring fused to the pyrrole, breaking the extended conjugation and localizing the aromatic character to the pyrrole ring. This structural divergence profoundly impacts their electronic properties and, consequently, their chemical reactivity.
Quantum chemical calculations provide a quantitative framework to understand these differences. By examining molecular orbitals, electron density distributions, and reactivity indices, we can predict how these molecules will behave in various chemical environments.
Computational Tools of the Trade: A Practical Overview
A variety of quantum chemistry software packages are available to perform the calculations discussed in this guide, including both commercial and open-source options.[1][2][3] Popular choices include Gaussian, ORCA, Q-Chem, and the open-source GAMESS.[1][2] These programs allow for the implementation of various theoretical methods, with Density Functional Theory (DFT) being a workhorse for studying organic reactivity due to its balance of accuracy and computational cost.[4][5]
The choice of a specific DFT functional and basis set is critical for obtaining reliable results and should be guided by the specific chemical question and validated against experimental data or higher-level calculations when possible.[6][7] For the systems discussed herein, hybrid functionals such as B3LYP are commonly employed, often paired with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ) for greater accuracy.[5][8][9]
Unveiling Reactivity: A Comparative Analysis
Frontier Molecular Orbitals (FMOs): The Energetic Landscape
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[7][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. A high-energy HOMO indicates a greater willingness to donate electrons (nucleophilicity), while a low-energy LUMO suggests a greater propensity to accept electrons (electrophilicity).
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.5 to -6.2 | -0.8 to -1.2 | 4.3 to 5.4 |
| Tetrahydroindole | (estimated higher) | (estimated higher) | (estimated larger) |
Note: The values for indole are representative ranges from typical DFT calculations.[11] Tetrahydroindole values are estimated based on the insulating effect of the saturated ring.
The extended π-system of indole results in a higher HOMO energy compared to benzene, making it significantly more nucleophilic and prone to attack by electrophiles.[12] The HOMO is typically localized over the pyrrole ring, particularly the C2-C3 bond.[11]
In tetrahydroindole , the saturation of the six-membered ring disrupts this extended conjugation. The HOMO is expected to be more localized on the pyrrole ring and at a lower energy than in indole, suggesting reduced nucleophilicity. The HOMO-LUMO gap is also anticipated to be larger, indicating greater kinetic stability.
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13][14]
For indole , the MEP map typically shows a region of negative potential (red/yellow) localized over the pyrrole ring, particularly around the C3 position. This visually confirms the nucleophilic character of this position and its susceptibility to electrophilic attack.
For tetrahydroindole , the negative potential will be more concentrated on the nitrogen atom and the adjacent carbons of the pyrrole ring, with the saturated carbocyclic ring exhibiting a more neutral potential. This suggests that while the pyrrole moiety remains the reactive center, the overall electron-donating ability into the π-system is diminished compared to indole.
Fukui Functions and Condensed Reactivity Descriptors: Pinpointing Reactive Sites
Fukui functions provide a more quantitative measure of the reactivity of specific atomic sites within a molecule.[15] The condensed Fukui function, fk, indicates the change in electron density at atom k upon the addition or removal of an electron.
-
fk+ : For nucleophilic attack (propensity to accept an electron).
-
fk- : For electrophilic attack (propensity to donate an electron).
For indole , calculations consistently show that the C3 position has the highest fk- value, correctly predicting it as the primary site for electrophilic aromatic substitution.[16]
For tetrahydroindole , the fk- values are expected to be highest at the C2 and C3 positions of the pyrrole ring, though likely smaller in magnitude than for indole, reflecting its reduced aromatic nucleophilicity. The nitrogen atom's nucleophilicity will also be a significant factor.
Reaction Classes: A Computational Comparison
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of indole, with a strong preference for substitution at the C3 position.[16] Computational studies can elucidate this preference by calculating the activation energies for electrophilic attack at different positions. The transition state leading to the C3-substituted product is consistently found to be lower in energy than those for attack at C2 or other positions.[16]
For tetrahydroindole , the situation is more nuanced. The pyrrole ring is still susceptible to electrophilic attack. However, the lack of the benzene ring's electron-donating resonance means the activation barrier for substitution will be higher than for indole. Furthermore, the nitrogen atom's lone pair is more localized, making it a more competitive site for electrophilic attack, potentially leading to N-substitution or protonation, which would deactivate the ring towards further electrophilic attack.
Cycloaddition Reactions
Indole can participate in cycloaddition reactions, acting as either the 2π or 4π component, although its aromaticity often makes these reactions less favorable than for non-aromatic alkenes.[17][18][19][20] Computational studies are essential for predicting the feasibility and selectivity of these reactions by calculating activation barriers and reaction energies.[17][20]
Tetrahydroindole , with its isolated double bond in the pyrrole ring, is expected to behave more like a typical electron-rich alkene in cycloaddition reactions. The energetic penalty of disrupting aromaticity is less severe than in indole, potentially leading to lower activation barriers for reactions like Diels-Alder or 1,3-dipolar cycloadditions.
Hydrogenation
The hydrogenation of indole to tetrahydroindole is a direct chemical link between the two molecules. Experimental studies show that this reaction often requires forcing conditions due to the stability of the aromatic system.[4][5] Computational modeling can be used to investigate the reaction mechanism, for example, by calculating the energy profile for the stepwise hydrogenation of the benzene ring. This can help in understanding the role of catalysts and reaction conditions.
Experimental Protocols: A Step-by-Step Computational Workflow
Protocol for Calculating and Visualizing Reactivity Descriptors
-
Geometry Optimization:
-
Construct the 3D structures of indole and tetrahydroindole.
-
Perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP/6-31G(d)).
-
Confirm that the optimized structures are true minima by ensuring there are no imaginary frequencies.
-
-
FMO Analysis:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO.
-
Visualize the HOMO and LUMO to understand their spatial distribution.
-
-
MEP Mapping:
-
Fukui Function Calculation:
-
Perform single-point energy calculations on the optimized neutral geometry, as well as for the corresponding cation (N-1 electrons) and anion (N+1 electrons).[22][23][24]
-
Use the electron populations (e.g., from Natural Population Analysis) from these three calculations to compute the condensed Fukui functions for each atom.
-
Protocol for Calculating Reaction Profiles and Activation Energies
-
Identify Reactants and Products:
-
Optimize the geometries of the reactants and products for the reaction of interest (e.g., electrophilic addition of Cl+ to indole).
-
-
Locate the Transition State (TS):
-
Verify the Transition State:
-
Perform a frequency calculation at the TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the TS geometry to confirm that it connects the desired reactants and products.
-
-
Calculate Activation and Reaction Energies:
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
The reaction energy (ΔGrxn) is the difference in Gibbs free energy between the products and the reactants.
-
Conclusion: A Predictive Powerhouse for Drug Discovery and Synthesis
Quantum chemical calculations offer an indispensable toolkit for understanding and predicting the reactivity of indole and tetrahydroindole. By leveraging concepts like FMO theory, MEP analysis, and the calculation of reaction energy profiles, researchers can gain deep insights into the factors that govern the chemical behavior of these important heterocycles. This predictive power is invaluable in the field of drug development, where understanding reactivity is crucial for designing selective and effective therapeutic agents, as well as in synthetic chemistry for optimizing reaction conditions and predicting product outcomes. The systematic application of the computational protocols outlined in this guide can empower scientists to make more informed decisions, accelerating the pace of discovery and innovation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde. As a substituted indole aldehyde, this compound requires management as hazardous chemical waste due to its potential health and environmental risks. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, scientific integrity, and regulatory compliance.
Disclaimer: The following procedures are based on established best practices for hazardous chemical waste disposal and data from structurally similar compounds. It is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure full adherence to local, state, and federal regulations.
Hazard Assessment and Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. The aldehyde functional group combined with the indole core necessitates careful management.
Known Health Hazards
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
The causality behind these hazards lies in the reactivity of the aldehyde group, which can interact with biological macromolecules, and the general irritant nature of many aromatic heterocyclic compounds.
Essential Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal-related activities, ensure the following controls are in place to minimize exposure.
| Protective Measure | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling and preparation of waste must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust. |
| Eye/Face Protection | Chemical safety goggles and a face shield: Essential for protecting against splashes that could cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene): Inspect gloves for integrity before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat and long-sleeved clothing: To prevent skin contact.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic, involving proper characterization, segregation, containment, and labeling. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Characterization
All waste streams containing this compound must be treated as hazardous chemical waste . This is in line with the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[6] While this specific compound may not be on a "listed" waste list (F, K, P, or U lists), its irritant properties may qualify it as a "characteristic" hazardous waste.[7]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8]
-
Solid Waste: Collect un-reusable, neat this compound and grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, compatible solid waste container.
-
Liquid Waste (Non-Halogenated Solvents): If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.
-
Liquid Waste (Halogenated Solvents): If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container. Do not mix with organic solvent waste.
-
Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container.[4]
Containment and Labeling
-
Select a Compatible Container: Use a container in good condition, made of a material compatible with the waste stream (e.g., glass or polyethylene). The container must have a secure, tight-fitting screw cap.[9] Open funnels are not permitted for storage.[5]
-
Label the Container: As soon as you begin collecting waste, affix a "HAZARDOUS WASTE" label.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The names of all other constituents in the container (solvents, etc.) with their approximate percentage.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).[1]
-
The accumulation start date.
-
-
Storage: Keep waste containers closed at all times except when adding waste.[9] Store the containers in a designated satellite accumulation area (SAA) within the laboratory, below eye level, and in secondary containment to prevent spills.[5]
Arranging for Final Disposal
-
Do Not Attempt Chemical Neutralization: In-lab treatment of this compound is not recommended. Aldehyde reactions can be complex and may produce byproducts of unknown toxicity.[4]
-
Contact EHS: Once the waste container is nearly full (no more than 3/4 full) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[5][9] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with EPA regulations.
Decontamination and Spill Management
Accidental spills must be handled promptly and safely.
-
Minor Spills (Solid):
-
Ensure the area is well-ventilated (in a fume hood).
-
Wearing appropriate PPE, gently sweep the solid material into a container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) and paper towels.
-
Collect all cleanup materials into the designated solid hazardous waste container.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into the designated solid hazardous waste container.
-
Decontaminate the area and collect cleanup materials as described above.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (n.d.). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Navigating the Handling of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety directive for the use of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, a heterocyclic aldehyde with significant applications in medicinal chemistry. Adherence to these protocols is essential for minimizing exposure risks and ensuring a secure laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified as a compound that is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. The aldehyde functional group, in particular, warrants careful handling due to its reactivity. A thorough understanding of these hazards, as outlined in the compound's Safety Data Sheet (SDS), forms the basis of a robust safety plan.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary Personal Protective Equipment (PPE) for a given task[1][2]. This guide serves as a foundational resource for that assessment when working with this compound.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum recommended PPE, with the understanding that specific experimental conditions may necessitate a higher level of protection.
| Protection Type | Equipment Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against splashes that can cause serious eye irritation. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes. Always inspect gloves for integrity before use and practice proper removal techniques. | Aldehydes can be absorbed through the skin and cause irritation. Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including aldehydes[1]. Nitrile gloves also provide good chemical resistance and are a common choice in laboratory settings[3][4]. Due to the lack of specific breakthrough time data for this compound, it is prudent to double-glove for extended handling periods. |
| Skin and Body Protection | A flame-resistant lab coat is mandatory. Long pants and closed-toe shoes must be worn to ensure no skin is exposed. For larger quantities or tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended. | Prevents accidental skin contact with the chemical. Natural fiber clothing is preferable to synthetic fabrics which can melt and adhere to the skin in the event of a fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood or if there is a potential for aerosol generation. | Aldehyde vapors can cause respiratory irritation. Engineering controls like a fume hood are the primary line of defense. A respirator provides an essential backup or primary protection in their absence. |
Operational Plan: From Benchtop to Disposal
Safe handling of this compound extends beyond the selection of PPE. A comprehensive operational plan encompassing engineering controls, procedural steps, and waste disposal is critical.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled. Regular testing of this equipment is essential.
Step-by-Step Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the compound, use a spatula or other appropriate tool to avoid generating dust. If working with a solution, pour carefully to minimize splashing.
-
Post-handling: After use, securely close the container.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Be aware that some decontamination agents may not completely remove the chemical residue[5].
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: A Responsible Conclusion
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization (for Aldehyde Waste): For larger quantities of aldehyde waste, chemical neutralization may be an option prior to disposal, in accordance with institutional and local regulations. A common method involves the use of reagents that react with the aldehyde to form a less hazardous product. Always consult with your institution's Environmental Health and Safety (EHS) department for approved neutralization protocols.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6]. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected skin with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is a cornerstone of successful and safe research. This guide provides a comprehensive framework for the selection and use of personal protective equipment, as well as essential operational and disposal plans. By integrating these principles into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects both the individual researcher and the integrity of the scientific endeavor.
References
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Subpart I 29 CFR 1910.132. Retrieved from [Link]
-
OSHA. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. Retrieved from [Link]
-
OSHA. (n.d.). 1910.132 - General requirements. Occupational Safety and Health Administration. Retrieved from [Link]
-
University of Connecticut. (n.d.). Chemical Resistant Glove Guide. Environmental Health and Safety. Retrieved from [Link]
-
The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]
-
PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(16), 5331. [Link]
-
Wang, J., et al. (2019). The performance and pathway of indole degradation by ionizing radiation. Ecotoxicology and Environmental Safety, 182, 109413. [Link]
-
West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
-
Knoop, K. J., & Dennis, W. R. (n.d.). Chemical Exposure. The Atlas of Emergency Medicine, 5e. AccessEmergency Medicine. Retrieved from [Link]
-
Green, I. R., & Edwards, C. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Antibiotics, 9(8), 509. [Link]
-
ODFW. (n.d.). Formalin Medical Procedures. Retrieved from [Link]
-
Queruau Lamerie, T., et al. (2025, August 6). In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. Retrieved from [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
